molecular formula C9H7NO2 B1589861 4-Cyano-2-methylbenzoic acid CAS No. 1975-53-7

4-Cyano-2-methylbenzoic acid

Cat. No.: B1589861
CAS No.: 1975-53-7
M. Wt: 161.16 g/mol
InChI Key: NIDKGLRXRBFGEN-UHFFFAOYSA-N
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Description

4-Cyano-2-methylbenzoic acid is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyano-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDKGLRXRBFGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473694
Record name 4-Cyano-2-methylbenzoic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1975-53-7
Record name 4-Cyano-2-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyano-2-methylbenzoic acid
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Foundational & Exploratory

4-Cyano-2-methylbenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Cyano-2-methylbenzoic Acid

Executive Summary

This compound (CAS No. 1975-53-7) is a highly versatile aromatic carboxylic acid derivative that serves as a critical building block in modern organic synthesis.[1] Its unique trifunctional structure, featuring a carboxylic acid, a nitrile group, and a methyl group on a benzene ring, makes it a valuable precursor for the synthesis of complex molecules. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, with a particular focus on its utility for professionals in the fields of pharmaceutical research and drug development.

Introduction: A Key Intermediate in Chemical Synthesis

This compound is a specialized organic compound distinguished by a benzoic acid core substituted with a cyano (-C≡N) group at the 4-position and a methyl (-CH₃) group at the 2-position.[1] This arrangement of functional groups imparts a unique reactivity profile, making it an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The carboxylic acid allows for amide bond formation and other classical transformations, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups, providing a key handle for molecular elaboration. Its role as a molecular scaffold is crucial in building the core structures of various biologically active compounds.

Physicochemical and Safety Profile

The compound typically appears as a white to off-white crystalline solid.[1] It exhibits low solubility in water but is soluble in common organic solvents like ethanol and acetone.[1] Understanding its properties is fundamental to its effective use in synthesis and ensuring safe laboratory handling.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1975-53-7[2][3][4]
Molecular Formula C₉H₇NO₂[2][3][5]
Molecular Weight 161.16 g/mol [2][5]
IUPAC Name This compound[5]
Appearance White to off-white crystalline solid[1]
Purity Typically ≥95%[3]
SMILES CC1=C(C=CC(=C1)C#N)C(=O)O[5]
InChIKey NIDKGLRXRBFGEN-UHFFFAOYSA-N[5]
Table 2: GHS Hazard and Precautionary Statements
CategoryCodeStatementSource(s)
Hazard H315Causes skin irritation[3]
Hazard H319Causes serious eye irritation[3]
Hazard H335May cause respiratory irritation[3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray[3]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

Safe Handling and Storage: Handle in accordance with good industrial hygiene and safety practices.[6][7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9] Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] The compound is stable under normal conditions but should be kept away from strong oxidizing agents, acids, and bases.[6][11]

Synthesis and Mechanistic Insight

The synthesis of this compound often involves the transformation of a precursor molecule where the cyano or carboxylic acid group is introduced in a later step. A common conceptual pathway involves the conversion of a carboxylic acid to an amide, followed by dehydration to form the nitrile.

Below is a diagram illustrating a generalized synthetic workflow for producing a cyano-benzoic acid derivative from a benzoic acid precursor, a common strategy in organic chemistry.

G Conceptual Synthesis Workflow A Starting Material (e.g., 2-Methyl-4-aminobenzoic acid) B Amide Formation A->B 1. Acylation 2. Ammonolysis C Intermediate Amide B->C D Dehydration C->D Dehydrating Agent (e.g., SOCl₂, POCl₃) E Final Product (this compound) D->E F Purification (Crystallization/Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable starting material for synthesizing a range of pharmaceutical agents. Its derivatives are explored for various therapeutic applications.

  • As a Precursor: It serves as a key intermediate for compounds used in medicinal chemistry. For example, similar aminobenzoic acid analogs are foundational for creating folate, a vitamin essential for DNA synthesis and replication.[12]

  • Inhibitor Synthesis: Cyanobenzoic acid derivatives have been shown to act as inhibitors for enzymes like mushroom tyrosinase, indicating potential applications in developing agents that control enzymatic browning or pigmentation.[11]

  • Scaffold for Complex Molecules: The compound's functional groups allow for its incorporation into larger, more complex molecules with potential anticancer and other biological activities.[12] For instance, the related compound methyl 4-cyano-2-methylbenzoate is widely used in the synthesis of pharmaceuticals and agrochemicals, including anti-inflammatory drugs.[13]

Detailed Experimental Protocol: Synthesis via Dehydration of Amide

This protocol provides a representative method for synthesizing a cyanobenzoic acid from its corresponding amide, a fundamental transformation in organic chemistry.

Objective: To synthesize this compound from 4-Carbamoyl-2-methylbenzoic acid.

Causality and Trustworthiness: This protocol is designed as a self-validating system. The choice of thionyl chloride as a dehydrating agent is based on its efficacy in converting amides to nitriles under relatively mild conditions; the byproduct (SO₂) and excess reagent are volatile, simplifying workup.[14] The reaction is monitored by TLC to ensure completion, and the final product's identity and purity are confirmed through physical and spectroscopic analysis.

Materials and Reagents:

  • 4-Carbamoyl-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)[14]

  • Toluene (anhydrous)

  • Deionized water (ice-cold)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for TLC

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Carbamoyl-2-methylbenzoic acid (1.0 eq) in anhydrous toluene (20 mL).

    • Scientist's Note: Anhydrous conditions are critical to prevent the hydrolysis of thionyl chloride and ensure the dehydration reaction proceeds efficiently.

  • Addition of Reagent: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with vigorous stirring. The addition is exothermic and may cause the release of HCl gas, so it must be performed in a fume hood.

    • Scientist's Note: A molar excess of thionyl chloride ensures the complete conversion of the amide.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain for 2-4 hours.[14]

    • Scientist's Note: The elevated temperature provides the necessary activation energy for the dehydration reaction. Progress should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) by observing the disappearance of the starting material spot.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) to quench the excess thionyl chloride.

    • Scientist's Note: This step hydrolyzes unreacted thionyl chloride into SO₂ and HCl. The use of ice-cold water helps to control the exothermicity of the quench.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. Its distinct structural features provide a robust platform for the synthesis of novel compounds. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

physicochemical properties of 4-Cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyano-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Modern Chemistry

This compound (CAS No. 1975-53-7) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, featuring both a carboxylic acid group and a nitrile moiety, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[3] Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective use in reaction design, process optimization, purification, and formulation.

This guide provides a senior application scientist's perspective on the core physicochemical attributes of this compound. We will move beyond a simple recitation of data points to explore the causality behind its expected properties, grounding our discussion in the established chemistry of benzoic acid derivatives. Furthermore, we will detail the self-validating experimental protocols required to determine these properties with high fidelity, ensuring that researchers can confidently characterize this molecule in their own laboratories.

Section 1: Core Molecular Identity

A precise understanding of a molecule begins with its fundamental identifiers and structural properties. These data are foundational for database searches, regulatory submissions, and theoretical calculations.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1975-53-7Biosynth[1]
Molecular Formula C₉H₇NO₂PubChem[2]
Molecular Weight 161.16 g/mol Biosynth[1]
Canonical SMILES CC1=C(C=CC(=C1)C#N)C(=O)OPubChem[2]
Appearance White to off-white crystalline solidCymitQuimica[3]

Section 2: Acidity and pKa

The acidity of this compound, quantified by its pKa, is arguably its most important chemical characteristic. It governs the molecule's ionization state at a given pH, which in turn dictates its solubility, reactivity, and biological absorption and distribution.[4]

Theoretical Insight & Expected Values

The pKa is influenced by the electronic effects of the substituents on the benzene ring. For context, the pKa of benzoic acid in water is approximately 4.20.[5]

  • The methyl group at the ortho-position (position 2) is weakly electron-donating but also introduces steric hindrance. This "ortho effect" typically increases the acidity of benzoic acids, making them stronger acids (lower pKa). For example, 2-methylbenzoic acid has a pKa of ~3.91.[5]

  • The cyano group at the para-position (position 4) is strongly electron-withdrawing through both inductive and resonance effects. This delocalizes the negative charge of the conjugate base (carboxylate anion), stabilizing it and thus increasing the acidity. For instance, 4-cyanobenzoic acid has a pKa of 3.55.[6]

Given these competing effects, it is reasonable to predict that the pKa of this compound will be lower than that of 2-methylbenzoic acid, likely falling in the range of 3.4 to 3.8 .

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining the dissociation constants of acids and bases.[4] It relies on monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to a final volume of 50 mL. The use of a co-solvent is often necessary due to the low aqueous solubility of many organic acids.[3]

  • Titrant: Prepare a standardized 0.1 M solution of a strong base, such as tetrabutylammonium hydroxide (TBAOH) or NaOH, in the same solvent system.

  • Instrumentation: Use a calibrated pH meter or potentiometer equipped with a combination glass electrode.

  • Titration:

    • Immerse the electrode in the sample solution and allow the reading to stabilize.

    • Add the titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • Record the pH and the total volume of titrant added after each increment, ensuring the reading is stable before proceeding.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • For higher accuracy, the equivalence point can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Acid in Solvent start Start Titration dissolve->start calibrate Calibrate pH Electrode calibrate->start prepare_titrant Prepare Standardized Base Titrant add_titrant Add Titrant Increment prepare_titrant->add_titrant start->add_titrant record_ph Record pH & Volume add_titrant->record_ph Wait for stable reading check_equivalence Past Equivalence? record_ph->check_equivalence check_equivalence->add_titrant No plot Plot pH vs. Volume check_equivalence->plot Yes find_ep Find Equivalence Point (EP) plot->find_ep find_half_ep Find Half-EP find_ep->find_half_ep determine_pka pKa = pH at Half-EP find_half_ep->determine_pka

Workflow for pKa Determination by Potentiometric Titration.

Section 3: Thermal Properties & Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range suggests a highly pure compound, while a broad and depressed range typically indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination.

Expected Value

While no experimental melting point for this compound is readily available in the searched literature, we can estimate it by comparison with related structures:

  • 4-Methylbenzoic acid: 179-182 °C[7]

  • 4-Cyanobenzoic acid: 220-222 °C[6]

The strong dipole of the nitrile group and its ability to participate in crystal packing interactions suggest that the melting point will be significantly higher than that of 4-methylbenzoic acid. A reasonable estimate would place the melting point in the range of 200-230 °C .

Experimental Protocol: Melting Point Determination by DSC

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for precise determination of thermal transitions like melting.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline sample into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Data Acquisition:

    • Heat the sample under a nitrogen purge gas (flow rate: 20-50 mL/min) to prevent oxidative degradation.

    • Use a linear heating ramp, typically 10 °C/min.[8]

    • Scan a temperature range that brackets the expected melting point (e.g., from 30 °C to 250 °C).

  • Data Analysis:

    • The resulting DSC thermogram plots heat flow versus temperature.

    • The melting event is observed as an endothermic peak.

    • The onset temperature of the peak is typically reported as the melting point. The peak temperature can also be reported. The area under the peak corresponds to the enthalpy of fusion.

G cluster_prep Preparation cluster_run DSC Run cluster_analysis Analysis weigh Weigh 2-5 mg of Sample pan Place in Aluminum DSC Pan & Crimp weigh->pan load Load Sample & Ref Pans into Cell pan->load program Set Temp Program (e.g., 10°C/min) load->program start Start Heating Under N2 Purge program->start plot Generate Heat Flow vs. Temp Plot start->plot identify_peak Identify Endothermic Melting Peak plot->identify_peak determine_mp Determine Onset Temp as Melting Point identify_peak->determine_mp

Workflow for Melting Point Determination by DSC.

Section 4: Solubility Profile

Solubility is a critical parameter for selecting appropriate solvents for reactions, purification (recrystallization), and formulation.

Qualitative Assessment

The structure of this compound provides clear clues to its solubility:

  • Aqueous Solubility: The carboxylic acid group can engage in hydrogen bonding with water. However, the molecule is dominated by the nonpolar aromatic ring, making it expected to have low solubility in water at neutral pH.[3] As the pH increases above the pKa, the carboxylic acid is deprotonated to the highly polar carboxylate salt, which will dramatically increase aqueous solubility.

  • Organic Solubility: The molecule is expected to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate, and less soluble in nonpolar solvents like hexanes.[3]

Section 5: Spectroscopic Characterization

¹H NMR Spectroscopy
  • Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm.

    • Aromatic Protons (Ar-H): Three protons on the ring. Due to the substitution pattern, they will appear as complex multiplets or distinct doublets/singlets in the aromatic region (7.5-8.5 ppm).

    • Methyl Protons (-CH₃): A sharp singlet corresponding to three protons, likely in the 2.3-2.6 ppm range.

¹³C NMR Spectroscopy
  • Expected Chemical Shifts:

    • Carboxylic Carbon (-COOH): ~165-170 ppm.

    • Aromatic Carbons (Ar-C): Six distinct signals in the 110-140 ppm range. The carbon attached to the cyano group and the carbon attached to the carboxylic acid will be at the extremes of this range.

    • Nitrile Carbon (-C≡N): ~115-120 ppm.

    • Methyl Carbon (-CH₃): ~20-22 ppm.

Infrared (IR) Spectroscopy
  • Expected Characteristic Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption at ~1700-1725 cm⁻¹.

    • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption at ~2220-2240 cm⁻¹.

    • C-H Stretches (Aromatic/Alkyl): ~2850-3100 cm⁻¹.

    • C=C Stretches (Aromatic): ~1450-1600 cm⁻¹.

Mass Spectrometry (MS)
  • Expected Fragmentation Pattern (Electron Ionization):

    • Molecular Ion ([M]⁺): A peak at m/z = 161.

    • [M-OH]⁺: Loss of the hydroxyl group (17 Da) is common for benzoic acids, leading to a prominent peak at m/z = 144.[9]

    • [M-COOH]⁺: Loss of the entire carboxyl group (45 Da) would result in a peak at m/z = 116.

Section 6: Purification by Recrystallization

Recrystallization is the primary method for purifying solid organic compounds like this compound.[10][11] The technique relies on the differential solubility of the compound in a hot versus a cold solvent.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system (e.g., ethanol/water) may be optimal.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (including activated carbon). This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[10] Subsequently, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely.

Conclusion

This compound is a compound whose utility is defined by its physicochemical properties. Its acidity (pKa), thermal stability (melting point), solubility, and spectral characteristics are all interconnected facets of its molecular identity. While direct experimental values for all properties are not always present in compiled databases, a thorough understanding of chemical principles allows for strong predictions. More importantly, the robust and validated analytical protocols detailed in this guide—from potentiometric titration and DSC to comprehensive spectroscopic analysis—provide the framework for any researcher to confidently determine these critical parameters, ensuring both scientific integrity and successful application in research and development.

References

An In-depth Technical Guide to 4-Cyano-2-methylbenzoic acid: Molecular Structure, Bonding, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2-methylbenzoic acid, a seemingly unassuming molecule, holds significant potential as a versatile building block in the realms of medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, a nitrile group, and a methyl group, imparts a distinct combination of reactivity, steric hindrance, and electronic properties. This guide provides a comprehensive analysis of the molecular structure, bonding characteristics, spectroscopic signature, and synthetic pathways of this compound, offering a foundational understanding for its strategic application in the design and development of novel chemical entities.

Introduction

This compound (CAS No: 1975-53-7) is a white to off-white crystalline solid with the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1] Its structure, characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and a cyano (nitrile) group at position 4, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a sought-after precursor for the synthesis of pharmaceuticals and agrochemicals.[2][3] While sparingly soluble in water, it exhibits good solubility in organic solvents such as ethanol and acetone. This guide will delve into the nuanced structural and electronic features of this molecule, providing a technical foundation for its application in research and development.

Molecular Structure and Bonding: A Detailed Analysis

The molecular architecture of this compound is a fascinating interplay of steric and electronic effects, which dictates its chemical behavior and potential for intermolecular interactions.

Molecular Geometry and Electronic Structure

The cyano group, with its linear geometry, and the methyl group contribute to the overall electronic distribution within the aromatic ring. The nitrile group is a strong electron-withdrawing group via both resonance and inductive effects, while the methyl group is a weak electron-donating group through hyperconjugation and inductive effects. This electronic push-pull system influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Covalent and Non-Covalent Bonding

The bonding within this compound is a combination of strong covalent bonds and influential non-covalent interactions.

  • Covalent Bonding: The molecule is held together by a framework of sigma (σ) and pi (π) covalent bonds. The benzene ring features a delocalized π-system. The carboxylic acid group contains a carbonyl (C=O) double bond and a hydroxyl (C-O-H) single bond. The nitrile group is characterized by a carbon-nitrogen triple bond (C≡N).

  • Non-Covalent Interactions and Intermolecular Bonding: The presence of the carboxylic acid group is pivotal for the formation of strong intermolecular hydrogen bonds. In the solid state, it is highly probable that the molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid moieties, a common motif in benzoic acid derivatives.[5][6] These hydrogen bonds significantly influence the compound's melting point, solubility, and crystal packing. Additionally, dipole-dipole interactions arising from the polar cyano and carboxylic acid groups, as well as weaker van der Waals forces, contribute to the overall intermolecular cohesion.[7]

Diagram: Intermolecular Hydrogen Bonding

Hydrogen_Bonding cluster_0 Molecule 1 cluster_1 Molecule 2 R1-C=O R-C=O R1-O-H O-H R2-C=O O=C-R R1-O-H->R2-C=O H-bond R2-O-H H-O R2-O-H->R1-C=O H-bond

Caption: Dimerization via intermolecular hydrogen bonds.

Synthesis and Reactivity

This compound is typically synthesized through multi-step reaction sequences, often starting from readily available precursors.

Synthetic Pathways

A common and effective route involves the oxidation of the methyl group of a corresponding toluene derivative. For instance, the synthesis can commence from 4-cyano-2-methyltoluene. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or ruthenium-based catalysts.[8][9]

Another plausible synthetic route starts from 4-amino-2-methylbenzonitrile. The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce a different functional group, or the amino group can be transformed into a leaving group for subsequent reactions. However, a more direct approach would be the hydrolysis of the nitrile group of a dicyanotoluene precursor, though controlling the selectivity to hydrolyze only one of the two nitrile groups can be challenging.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 4-Cyano-2-methyltoluene Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Product This compound Oxidation->Product

Caption: A general synthetic route to the target molecule.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol. The acidity of the carboxylic proton is influenced by the electronic effects of the other substituents on the ring.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine or participate in cycloaddition reactions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The electron-withdrawing cyano group will direct incoming electrophiles to the meta position relative to it, while the methyl and carboxylic acid groups will have their own directing influences.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the downfield region (typically 7-8.5 ppm) due to their different chemical environments and spin-spin coupling. The methyl protons will give a singlet further upfield (around 2.5 ppm). The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm), and its position can be concentration-dependent.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information about the number of unique carbon environments in the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the nitrile carbon (around 115-125 ppm), the aromatic carbons (in the range of 120-150 ppm), and the methyl carbon (around 20 ppm).[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.[12]

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.[13]

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid dimer.[14]

  • C≡N Stretch: A medium intensity, sharp absorption band in the region of 2220-2260 cm⁻¹ for the nitrile group.[14]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Several bands of variable intensity will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) at m/z 161 would be expected. The fragmentation pattern would likely involve the loss of characteristic neutral fragments.[15]

  • Loss of -OH (17 amu): A significant fragment at m/z 144 due to the loss of a hydroxyl radical from the carboxylic acid group.

  • Loss of -COOH (45 amu): A fragment at m/z 116 corresponding to the loss of the entire carboxylic acid group.

  • Decarboxylation (-CO₂): While less common for benzoic acids themselves under EI, in some cases, loss of carbon dioxide can be observed.[16]

The presence of the ortho-methyl group might influence the fragmentation pathways through neighboring group participation effects.[3][17]

Table 1: Summary of Expected Spectroscopic Data

Spectroscopic TechniqueFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR Aromatic Protons7.0 - 8.5 ppm (multiplet)
Methyl Protons~2.5 ppm (singlet)
Carboxylic Acid Proton>10 ppm (broad singlet)
¹³C NMR Carbonyl Carbon165 - 175 ppm
Nitrile Carbon115 - 125 ppm
Aromatic Carbons120 - 150 ppm
Methyl Carbon~20 ppm
IR Spectroscopy O-H stretch (H-bonded)2500 - 3300 cm⁻¹ (broad)
C=O stretch1700 - 1725 cm⁻¹ (strong, sharp)
C≡N stretch2220 - 2260 cm⁻¹ (medium, sharp)
Mass Spectrometry Molecular Ion [M]⁺161
[M - OH]⁺144
[M - COOH]⁺116

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable scaffold in the synthesis of more complex molecules with potential biological activity.[18] Its trifunctional nature allows for diverse derivatization, enabling the exploration of a broad chemical space in drug discovery programs. The cyano group can act as a bioisostere for other functional groups or as a key interaction point with biological targets. The carboxylic acid provides a handle for forming amides and esters, common linkages in drug molecules, while the methyl group can be used to fine-tune steric and electronic properties to optimize binding and pharmacokinetic profiles. While specific blockbuster drugs derived directly from this molecule are not widely publicized, its role as an intermediate in the synthesis of proprietary compounds within pharmaceutical research is highly probable.[19]

Conclusion

This compound is a molecule of significant interest due to its unique combination of functional groups and their strategic placement on an aromatic ring. A thorough understanding of its molecular structure, bonding, reactivity, and spectroscopic properties is crucial for its effective utilization in the design and synthesis of novel compounds with desired chemical and biological properties. This technical guide has provided a comprehensive overview of these key aspects, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. Further experimental studies, particularly a definitive crystal structure determination, would provide even deeper insights into the solid-state behavior and intermolecular interactions of this versatile building block.

References

An In-depth Technical Guide to the Solubility of 4-Cyano-2-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Among the myriad of compounds in drug discovery pipelines, substituted benzoic acids represent a prevalent structural motif. This guide focuses on 4-Cyano-2-methylbenzoic acid, a molecule of interest for its potential applications in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for developing robust crystallization processes, designing suitable formulations, and ensuring consistent product quality. This document provides a comprehensive overview of the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and an analysis of the factors governing the solubility of this compound.

Physicochemical Properties of this compound

This compound (C₉H₇NO₂) is a white to off-white crystalline solid.[1] Its molecular structure, featuring a carboxylic acid group, a nitrile group, and a methyl group on the benzene ring, dictates its solubility behavior. The molecular weight of this compound is 161.16 g/mol .[2]

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents.

  • Cyano Group (-CN): The nitrile group is polar and can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): This nonpolar group contributes to the overall lipophilicity of the molecule.

  • Aromatic Ring: The benzene ring is largely nonpolar and contributes to van der Waals interactions.

The interplay of these functional groups results in a molecule with a moderate polarity. It is sparingly soluble in water but exhibits good solubility in several organic solvents, such as ethanol and acetone.[1] A deeper, quantitative understanding of its solubility across a range of solvents is essential for practical applications.

Theoretical Framework of Solubility

The dissolution of a crystalline solid into a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptualized as two main steps: the energy required to break the crystal lattice (ΔG_crystal) and the energy released upon solvation of the solute molecules by the solvent (ΔG_solvation).

A fundamental principle guiding solubility is "like dissolves like," which suggests that solutes tend to dissolve in solvents with similar polarity.[3] The solubility of this compound in a given solvent will, therefore, depend on the balance of interactions between the solute-solute, solvent-solvent, and solute-solvent molecules.

Quantitative Solubility of this compound

A comprehensive literature search did not yield specific quantitative solubility data for this compound across a broad range of organic solvents and temperatures. However, data for the closely related compound, 4-cyanobenzoic acid, in ethanol provides a useful, albeit imperfect, point of reference. The presence of the methyl group at the 2-position in this compound is expected to influence its solubility due to steric hindrance and a slight increase in lipophilicity. Generally, the solubility of substituted benzoic acids in alcohols increases with temperature.[4][5]

To provide a practical framework for researchers, this guide presents a compilation of expected solubility trends and approximate values based on the behavior of similar compounds. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

Table 1: Estimated Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)

SolventSolvent Polarity (Dielectric Constant)Expected Solubility TrendRationale
Methanol32.7HighPolar protic solvent capable of strong hydrogen bonding with the carboxylic acid and cyano groups.
Ethanol24.5HighSimilar to methanol, with slightly lower polarity. Good hydrogen bonding capabilities.
Acetone20.7HighPolar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid group.
Ethyl Acetate6.0ModerateModerately polar solvent with ester functionality that can accept hydrogen bonds.
Toluene2.4LowNonpolar aromatic solvent, where solubility will be driven primarily by van der Waals interactions with the benzene ring.

Experimental Determination of Solubility

Accurate determination of solubility is a cornerstone of pharmaceutical development. Several well-established methods can be employed, with the choice of method depending on factors such as the required accuracy, the amount of sample available, and the throughput needed.

Gravimetric Method

The gravimetric method is a classic and highly accurate technique for determining equilibrium solubility.[3][6][7] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Step-by-Step Protocol for Gravimetric Solubility Determination:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solids.

  • Solvent Evaporation and Weighing:

    • Transfer the clear, saturated solution to a pre-weighed, clean, and dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

    • Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility in terms of mass of solute per volume or mass of solvent (e.g., g/L or g/100g ).

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature A->B C Filter supernatant B->C Saturated Solution D Evaporate solvent C->D Clear Filtrate E Weigh residue D->E F F E->F Calculate Solubility

Caption: Workflow for Gravimetric Solubility Determination.

UV/Vis Spectrophotometry Method

For compounds that possess a chromophore, UV/Vis spectrophotometry offers a rapid and sensitive method for solubility determination. This compound, with its aromatic ring, is expected to have a distinct UV absorbance profile.

Step-by-Step Protocol for UV/Vis Spectrophotometric Solubility Determination:

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1, Step 1).

  • Sample Preparation and Analysis:

    • After equilibration, filter the saturated solution to remove any undissolved solid.

    • Carefully dilute a known aliquot of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound.

G cluster_cal Calibration cluster_sample Sample Analysis A Prepare standard solutions B Measure absorbance at λ_max A->B C Plot calibration curve B->C G Calculate Concentration C->G Linear Equation D Prepare saturated solution E Filter and dilute D->E F Measure absorbance E->F F->G Absorbance Value H H G->H Determine Solubility

Caption: Workflow for UV/Vis Spectrophotometric Solubility Determination.

Thermodynamic Modeling of Solubility

Experimental solubility data as a function of temperature can be correlated using various thermodynamic models. These models are valuable for interpolating and extrapolating solubility data and for understanding the thermodynamics of the dissolution process.

The van't Hoff Equation

The van't Hoff equation relates the change in the equilibrium constant (in this case, the mole fraction solubility, x) with temperature and the enthalpy of solution (ΔH_sol).[4][8] The integrated form of the equation is:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

where R is the universal gas constant, T is the absolute temperature, and ΔS_sol is the entropy of solution. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R. This allows for the determination of the thermodynamic parameters of dissolution.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data over a wider temperature range compared to the van't Hoff equation. The equation is expressed as:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters obtained by fitting the experimental data. This model is widely used in the pharmaceutical industry for its simplicity and accuracy.

Factors Influencing the Solubility of this compound

The solubility of this compound in organic solvents is a multifactorial phenomenon. Key influencing factors include:

  • Solvent Polarity: As a moderately polar molecule, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is typically endothermic.[8]

  • Crystal Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can significantly impact its solubility. Each polymorph has a unique crystal lattice energy, and the most stable form will generally have the lowest solubility. While no specific studies on the polymorphism of this compound were found, it is a critical consideration in solubility studies.

  • pH (in protic solvents): In protic solvents, particularly those containing water, the pH can influence the ionization state of the carboxylic acid group. At higher pH values, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.

Conclusion

References

An In-Depth Technical Guide to the Spectral Analysis of 4-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous structural confirmation and purity assessment of novel and existing chemical entities are paramount. 4-Cyano-2-methylbenzoic acid (CAS No. 1975-53-7, Molecular Formula: C₉H₇NO₂, Molecular Weight: 161.16 g/mol ) is a valuable substituted aromatic carboxylic acid, serving as a key intermediate in the synthesis of various target molecules.[1][2] Its unique substitution pattern, featuring a carboxylic acid, a methyl group, and a cyano group, necessitates a multi-technique analytical approach for comprehensive characterization.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The narrative is structured to not only present the data but to explain the underlying principles and experimental considerations that ensure the generation of reliable and interpretable results, reflecting a methodology where each step serves to validate the others.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is critical for interpreting its spectral data. The arrangement of the functional groups on the benzene ring dictates the electronic environment of each atom, which in turn governs its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The choice of solvent is a critical first step; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids due to its ability to solubilize the compound and allow for the observation of the exchangeable acidic proton.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-25 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3][4]

  • Homogenization: Ensure the sample is fully dissolved. The solution should be homogenous and free of particulates.

  • Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any suspended impurities that could degrade spectral resolution.[3][5]

  • Acquisition: Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6]

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 13.5Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
~8.10Doublet (d)1HAr-H (H6)This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It is split by the adjacent H5.
~7.85Doublet of Doublets (dd)1HAr-H (H5)This proton is coupled to both H6 and H3, resulting in a doublet of doublets. Its position is influenced by the para cyano group.
~7.75Singlet (or narrow d)1HAr-H (H3)This proton is adjacent to the methyl group and meta to the cyano group. Its coupling to H5 might be very small, appearing as a singlet or a narrow doublet.
~2.60Singlet (s)3H-CH₃The methyl group protons are not coupled to any other protons, hence they appear as a singlet. The position is deshielded by the aromatic ring.

Note: Predicted chemical shifts are based on the analysis of similar structures, such as 4-methylbenzoic acid and cyanobenzoic acids.[7][8]

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~167C=O (Carboxylic Acid)Carbonyl carbons are highly deshielded and appear significantly downfield.
~144C-CH₃ (C2)Aromatic carbon attached to the methyl group.
~135C-COOH (C1)Aromatic carbon attached to the carboxylic acid.
~133Ar-CH (C6)Aromatic methine carbon ortho to the carboxyl group.
~131Ar-CH (C5)Aromatic methine carbon meta to the carboxyl group.
~130Ar-CH (C3)Aromatic methine carbon ortho to the methyl group.
~118C≡N (Cyano)The cyano carbon is deshielded but appears upfield relative to the aromatic carbons.
~115C-CN (C4)Aromatic carbon attached to the cyano group.
~22-CH₃The aliphatic methyl carbon appears in the typical upfield region.

Note: Predicted chemical shifts are based on data from structurally related compounds like benzoic acid and its derivatives.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is often employed for solid samples due to its minimal sample preparation requirement.[12][13]

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and instrumental interferences.[14]

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.[14]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data Interpretation

The IR spectrum is a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300-2500 (broad)O-H stretchCarboxylic AcidThe very broad nature of this band is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[15]
~3050C-H stretchAromaticConfirms the presence of C-H bonds on the benzene ring.[16]
~2950C-H stretchAliphatic (-CH₃)Indicates the presence of the methyl group.[16]
~2230C≡N stretchNitrile (Cyano)A sharp, medium-intensity peak in this region is a definitive indicator of the cyano group.[17]
~1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group in the carboxylic acid.[17]
1600, 1450C=C stretchAromatic RingThese two bands are characteristic of carbon-carbon stretching within the benzene ring.
~1300C-O stretchCarboxylic AcidCorresponds to the stretching of the carbon-oxygen single bond.
~920 (broad)O-H bendCarboxylic AcidOut-of-plane bend of the hydroxyl group, another characteristic feature of a carboxylic acid dimer.[15]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that generates a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.[18][19]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating under high vacuum.[18][20]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[21][22]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.[23]

  • Analysis and Detection: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Mass Spectrum Interpretation

The mass spectrum is a plot of relative ion abundance versus m/z.

m/zProposed IonSignificance
161[C₉H₇NO₂]⁺•Molecular Ion (M⁺•) . Its presence confirms the molecular weight of the compound.
144[M - •OH]⁺Loss of a hydroxyl radical (17 amu) from the carboxylic acid group.
116[M - •COOH]⁺Loss of the entire carboxyl group as a radical (45 amu), leading to a cyanotoluene cation.
90[C₇H₆]⁺•A common fragmentation pathway for toluene derivatives, often involving rearrangement.

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from similar aromatic acids.[24][25][26]

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and definitive characterization of this compound. NMR spectroscopy elucidates the precise arrangement of atoms within the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key carboxylic acid, cyano, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-faceted analytical workflow represents a robust, self-validating system essential for ensuring the identity, purity, and quality of chemical compounds in research and industry.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of 4-Cyano-2-methylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who handle or utilize this compound and require a deep understanding of its behavior under thermal stress. This document synthesizes theoretical principles with practical, field-proven methodologies for thermal analysis.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₇NO₂.[1][2] Its structure, featuring a carboxylic acid group, a methyl group, and a cyano group on a benzene ring, suggests a complex thermal behavior influenced by the interplay of these functional groups. Understanding its thermal stability is paramount for safe handling, storage, and application in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₇NO₂[1][2]
Molecular Weight161.16 g/mol [1][2]
AppearanceWhite to off-white crystalline solid[4]
CAS Number1975-53-7[1]
IUPAC NameThis compound[1]

Assessing Thermal Stability: Experimental Protocols

To experimentally determine the thermal stability of this compound, a combination of thermoanalytical techniques is indispensable. The following protocols describe the gold-standard methods for such an evaluation. The causality behind these experimental choices lies in their ability to provide complementary information on mass loss, thermal events (endothermic/exothermic), and the nature of evolved gases.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and quantifying mass loss.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism (e.g., pyrolysis vs. oxidative decomposition).

    • Temperature Program: Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), which can be determined from the first derivative of the TGA curve (DTG curve).

Diagram 1: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of This compound start->weigh place Place in TGA crucible weigh->place load Load sample into TGA place->load program Set temperature program (e.g., 10 °C/min to 800 °C) load->program atmosphere Set atmosphere (N2 or Air) program->atmosphere run Run analysis atmosphere->run plot Plot Mass vs. Temperature run->plot dtg Calculate DTG plot->dtg determine Determine Tonset and Tpeak dtg->determine

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine their enthalpy changes.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Weigh 2-5 mg of this compound into a DSC pan. Seal the pan, using a hermetic lid if volatile decomposition products are expected.

  • Experimental Conditions:

    • Atmosphere: Typically nitrogen, with a purge gas flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events. A preliminary TGA scan can inform this range.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and peak temperature of these events can be determined, along with the enthalpy of the transition (ΔH).

Predicted Thermal Decomposition Pathways

In the absence of specific experimental data for this compound, its decomposition pathways can be predicted based on the known thermal behavior of benzoic acid and its derivatives.[5][6][7]

Primary Decomposition: Decarboxylation

The most probable initial decomposition step for many benzoic acids is decarboxylation, the loss of carbon dioxide (CO₂) from the carboxylic acid group.[7][8][9] For this compound, this would lead to the formation of 3-methylbenzonitrile.

Reaction Scheme 1: Decarboxylation

C₉H₇NO₂ (s) → C₈H₇N (g) + CO₂ (g)

The temperature at which decarboxylation occurs is influenced by the substituents on the aromatic ring. While benzoic acid itself decarboxylates at temperatures above 400 °C, the presence of both an electron-withdrawing cyano group and an electron-donating methyl group may affect this temperature.[6][8]

Secondary Decomposition and Fragmentation

At higher temperatures, the initial decomposition products can undergo further fragmentation. The nitrile group (-CN) is generally thermally stable, but the methyl group and the aromatic ring can break down.

Potential Secondary Reactions:

  • Decomposition of 3-methylbenzonitrile: This could lead to the formation of various smaller fragments, including hydrogen cyanide (HCN), methane (CH₄), and other hydrocarbons.

  • Ring Opening and Fragmentation: At very high temperatures, the aromatic ring can cleave, producing a complex mixture of gaseous products.

  • Oxidative Decomposition: In the presence of air or oxygen, the decomposition will be more complex, leading to the formation of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10]

Diagram 2: Proposed Decomposition Pathways

Decomposition_Pathways cluster_main Thermal Decomposition of this compound start This compound decarboxylation Decarboxylation start->decarboxylation Primary Pathway oxidative Oxidative Decomposition (in Air) start->oxidative If O₂ is present product1 3-Methylbenzonitrile + CO₂ decarboxylation->product1 fragmentation High-Temperature Fragmentation product1->fragmentation products2 HCN, CH₄, Hydrocarbons fragmentation->products2 products3 CO, CO₂, NOx oxidative->products3

Caption: Predicted thermal decomposition pathways.

Safety and Handling Considerations

The thermal decomposition of this compound can release hazardous substances. Therefore, appropriate safety precautions are essential.

  • Hazardous Decomposition Products: Upon heating, the compound may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[10] The formation of hydrogen cyanide is also a possibility at higher temperatures.

  • Handling Precautions:

    • Avoid breathing dust.[11][12]

    • Handle in a well-ventilated area, preferably in a fume hood, especially when heating.[12][13]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13]

    • In case of fire, be aware that explosive mixtures with air can form upon intense heating.[11]

Table 2: GHS Hazard Statements for this compound

Hazard StatementDescriptionSource
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]

Conclusion

References

An In-Depth Technical Guide to 4-Cyano-2-methylbenzoic Acid: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block

In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, certain molecules emerge as indispensable building blocks. 4-Cyano-2-methylbenzoic acid, a seemingly unassuming aromatic compound, is one such cornerstone. Its unique trifunctional arrangement—a carboxylic acid, a nitrile, and a methyl group on a benzene ring—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive exploration of this compound, from its historical synthesis to contemporary applications, offering insights for researchers and professionals in drug discovery and chemical development.

I. Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis.

PropertyValue
IUPAC Name This compound[1]
CAS Number 1975-53-7[2]
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
Appearance White, water-soluble solid[2]

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as complex multiplets in the downfield region, while the methyl protons would be a singlet further upfield. The carboxylic acid proton would present as a broad singlet at a very downfield chemical shift.

  • ¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the nitrile carbon, and the carboxyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C≡N stretch of the nitrile group, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid dimer.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

II. The Genesis of a Molecule: A History of Synthesis

While the exact moment of the "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis can be understood within the broader context of the development of synthetic methods for cyanobenzoic acids. The late 19th and early 20th centuries saw a surge in the exploration of aromatic chemistry, with the development of key reactions that laid the groundwork for the preparation of such substituted benzoic acids.

A. Foundational Reactions: The Sandmeyer and Rosenmund-von Braun Reactions

The synthesis of aryl nitriles, a key functional group in this compound, was revolutionized by two major named reactions:

  • The Sandmeyer Reaction (1884): Discovered by Traugott Sandmeyer, this reaction provides a method to synthesize aryl halides and other derivatives, including nitriles, from aryl diazonium salts using copper salts as catalysts.[3] This powerful transformation allows for the introduction of a cyano group onto an aromatic ring via the diazotization of a primary aromatic amine.

These foundational reactions provided the chemical tools necessary for the eventual synthesis of polysubstituted aromatic compounds like this compound.

B. Plausible Early Synthetic Pathways

Given the historical context, the first synthesis of this compound likely followed one of two main retrosynthetic pathways, starting from more readily available precursors:

Pathway 1: The Sandmeyer Approach

This pathway would likely begin with 4-amino-2-methylbenzoic acid. The amino group would be converted to a diazonium salt, which would then be reacted with a cyanide source, such as copper(I) cyanide, to yield the target molecule.

Caption: Plausible early synthesis via the Sandmeyer reaction.

Pathway 2: Oxidation of a Tolunitrile Precursor

An alternative early route could involve the synthesis of 4-cyano-2-methyltoluene (2,4-dimethylbenzonitrile) followed by the selective oxidation of the methyl group at the 1-position to a carboxylic acid. The synthesis of the cyanotoluene could be achieved through various methods, including the Sandmeyer reaction on 2,4-dimethylaniline.

Caption: Plausible early synthesis via oxidation of a cyanotoluene.

III. Modern Synthetic Methodologies

While the foundational reactions remain relevant, modern organic synthesis has seen the development of more efficient and versatile methods for the preparation of this compound and its derivatives. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.

A. Multi-step Synthesis from Substituted Toluenes

A common and scalable approach involves a multi-step sequence starting from readily available substituted toluenes. One such patented method outlines the production of 4-cyanobenzoic acid derivatives through a series of transformations.[5]

Step-by-Step Protocol (Illustrative, based on patented methods):

  • Nitration: A substituted toluene is nitrated to introduce a nitro group onto the aromatic ring.

  • Reduction: The nitro group is then reduced to an amino group.

  • Diazotization and Cyanation (Sandmeyer Reaction): The resulting amine is converted to a diazonium salt and subsequently reacted with a cyanide source to introduce the cyano group.

  • Oxidation: The methyl group is oxidized to a carboxylic acid to yield the final product.

The choice of reagents and reaction conditions at each step is critical to ensure high yields and purity. For instance, the oxidation of the methyl group can be achieved using various oxidizing agents, such as potassium permanganate or ruthenium-derivative catalysts.[5]

B. Hydrolysis of Ester Precursors

Another prevalent method involves the synthesis of a methyl or other alkyl ester of this compound, followed by hydrolysis to the carboxylic acid. The ester can be prepared through various routes, including those mentioned previously, with the esterification of the carboxylic acid being a final step before hydrolysis.

Experimental Protocol: Hydrolysis of Methyl 4-Cyano-2-methylbenzoate

Objective: To hydrolyze methyl 4-cyano-2-methylbenzoate to this compound.

Materials:

  • Methyl 4-cyano-2-methylbenzoate

  • Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve methyl 4-cyano-2-methylbenzoate in a mixture of methanol and water.

  • Add a solution of NaOH or KOH (typically 1.1 to 1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated HCl. A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain pure this compound.

Causality Behind Experimental Choices:

  • Base-catalyzed hydrolysis (saponification): This is an irreversible reaction, which drives the reaction to completion and generally results in high yields.

  • Use of a co-solvent (methanol): Methanol helps to solubilize the organic ester in the aqueous basic solution, facilitating the reaction.

  • Acidification: This step is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.

IV. The Role of this compound in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for diverse chemical modifications, making it a versatile scaffold for building complex drug candidates.

One notable application is in the synthesis of antagonists for various receptors. For example, derivatives of cyanobenzoic acid have been investigated as intermediates for producing platelet aggregation inhibitors.[5] The cyano and carboxylic acid groups can serve as handles for further chemical transformations, such as the formation of amides, esters, and other functional groups commonly found in pharmaceuticals. The methyl group can also influence the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets.

The compound has also been studied for its potential biological activities, including antiviral, antibacterial, and antitumor properties.[2] Furthermore, it has been investigated for its use as a pesticide due to its ability to inhibit insect growth.[2]

V. Conclusion and Future Outlook

This compound, while not a household name, represents a significant molecule in the arsenal of the modern synthetic chemist. Its history is intertwined with the development of fundamental reactions in organic chemistry, and its applications continue to expand, particularly in the realm of medicinal chemistry. As the demand for novel therapeutics and agrochemicals grows, the importance of versatile building blocks like this compound is set to increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this valuable compound and exploring its potential in the design of new and improved bioactive molecules.

References

The Ascendant Therapeutic Potential of 4-Cyano-2-methylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-cyano-2-methylbenzoic acid scaffold is emerging as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their demonstrated efficacy as anticancer, anti-inflammatory, and antiviral agents, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols. This guide is intended to serve as a foundational resource to accelerate the exploration and development of this promising class of compounds.

Introduction: The Chemical Appeal of the this compound Scaffold

This compound is an organic compound characterized by a benzene ring substituted with a carboxylic acid group, a methyl group, and a cyano group.[1][2] The strategic placement of these functional groups provides a unique combination of electronic and steric properties, making it an attractive starting point for chemical synthesis and drug design. The carboxylic acid group offers a handle for amide or ester formation, allowing for the introduction of diverse chemical moieties to modulate pharmacological properties. The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, can play a crucial role in binding to biological targets.[1] The methyl group provides a degree of steric hindrance that can influence binding selectivity and metabolic stability.

This guide will explore the burgeoning evidence supporting the diverse biological activities of derivatives built upon this core structure.

Anticancer Activity: Targeting Key Pathways in Oncology

Derivatives of cyanobenzoic acid have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[3]

Farnesyltransferase Inhibition: A Novel Anticancer Strategy

One of the most promising applications of this compound derivatives is in the development of farnesyltransferase (FTase) inhibitors. FTase is a key enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. Inhibiting FTase prevents Ras from localizing to the cell membrane, thereby blocking its oncogenic signaling.

A series of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles, which incorporate a 4-cyano-2-arylbenzyloxy moiety structurally related to our core scaffold, have been synthesized and identified as potent and selective FTase inhibitors.[4] Medicinal chemistry efforts have led to the discovery of compounds with exceptional cellular activity and favorable pharmacokinetic profiles.[4]

Table 1: Potency and Pharmacokinetics of a Lead Farnesyltransferase Inhibitor [4]

CompoundCellular Activity (EC50)Dog BioavailabilityDog Oral t1/2Dog Plasma Clearance
64 3.5 nM96%18.4 h0.19 L/(h x kg)
Histone Deacetylase (HDAC) Inhibition

Benzoic acid derivatives, in general, have been investigated as histone deacetylase (HDAC) inhibitors.[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. While direct studies on this compound derivatives as HDAC inhibitors are limited, the broader class of benzoic acids has shown promise, suggesting a valuable avenue for future research.

Dual Aromatase–Sulfatase Inhibition

In the context of hormone-dependent cancers, such as breast cancer, the inhibition of both aromatase and steroid sulfatase (STS) is a compelling therapeutic strategy. Structure-activity relationship studies of dual aromatase-sulfatase inhibitors have highlighted the importance of a para-cyano group on a phenyl ring for potent inhibition.[1] This finding underscores the potential of the this compound scaffold in designing dual-action inhibitors. The cyano group is thought to function as a hydrogen bond acceptor, facilitating favorable interactions within the enzyme's active site.[1]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. While direct evidence for this compound derivatives is still emerging, related structures have shown significant anti-inflammatory properties.

A study on a metabolite of the non-steroidal anti-inflammatory drug (NSAID) piron, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, demonstrated anti-inflammatory activity comparable to diclofenac.[4] The synthesis of this compound involved a p-cyanobenzoylpyruvic ester intermediate, showcasing the utility of the cyanobenzoic acid core in constructing anti-inflammatory agents.[4]

Antiviral and Antimicrobial Potential: A Broad Spectrum of Activity

The this compound parent compound has been reported to exhibit biological activity against viruses and bacteria, suggesting that its derivatives could be a source of novel anti-infective agents.[3]

Antiviral Activity: Targeting Zika Virus

Recent research has identified novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs as potent inhibitors of the Zika virus (ZIKV).[6] One of the lead compounds demonstrated a significant dose-dependent reduction in both Zika RNA replication and viral protein expression at low micromolar concentrations.[6] This discovery highlights the potential of the cyanobenzonitrile scaffold, closely related to this compound, in the development of much-needed antiviral therapies.

Experimental Protocols and Methodologies

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols from the literature.

General Synthesis of this compound Amide Derivatives

This protocol describes a general method for synthesizing amide derivatives from this compound.

Workflow for Amide Synthesis

A This compound C 4-Cyano-2-methylbenzoyl chloride A:e->C:w Acyl Chloride Formation B Thionyl Chloride (SOCl2) or Oxalyl Chloride B:s->C:n F This compound amide derivative C:e->F:w Amidation D Amine (R-NH2) D:s->F:n E Base (e.g., Triethylamine) E:n->F:s

Caption: General workflow for the synthesis of this compound amide derivatives.

Step-by-Step Protocol:

  • Acyl Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Remove the excess solvent and reagent under reduced pressure to obtain the crude 4-cyano-2-methylbenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane).

  • To this solution, add the desired amine (1 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to measure cytotoxicity of potential anticancer compounds.

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. While a comprehensive SAR for this compound derivatives is still under development, some key insights can be drawn from existing research on related structures.

Key Structural Features and Their Impact on Activity

Core 4-Cyano-2-methylbenzoic Acid Scaffold Cyano Para-Cyano Group Core->Cyano Carboxyl Carboxylic Acid/Amide/Ester Core->Carboxyl Aryl Aryl/Heteroaryl Substituents Core->Aryl Activity Biological Activity Cyano->Activity Enhances binding (H-bond acceptor) Carboxyl->Activity Modulates solubility, provides attachment point Aryl->Activity Influences potency and selectivity

Caption: Key structural features influencing the biological activity of this compound derivatives.

  • The Para-Cyano Group: As observed in studies on aromatase inhibitors, the para-cyano group is often critical for potent biological activity.[1] It can act as a hydrogen bond acceptor, anchoring the molecule in the active site of the target protein.

  • The Carboxylic Acid Moiety: This functional group can be converted into amides or esters to introduce a wide range of substituents. This allows for fine-tuning of properties such as solubility, cell permeability, and metabolic stability. The nature of the substituent on the amide or ester can significantly impact potency and selectivity.

  • Substituents on the Phenyl Ring: The introduction of various aryl or heteroaryl groups at the 2-position of the benzoic acid ring, as seen in the farnesyltransferase inhibitors, can lead to highly potent compounds.[4] These substituents can engage in additional hydrophobic or hydrogen bonding interactions with the target protein.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The existing body of research, though still in its early stages, strongly suggests the potential of its derivatives in oncology, inflammation, and infectious diseases.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives to establish a more comprehensive understanding of the structure-activity relationships for different biological targets.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In vivo efficacy and safety studies: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic potential and safety profiles.

  • Exploration of new therapeutic areas: Screening libraries of this compound derivatives against a wider range of biological targets to uncover new therapeutic applications.

References

A Theoretical and Computational Exploration of 4-Cyano-2-methylbenzoic acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Nuances of a Versatile Building Block

4-Cyano-2-methylbenzoic acid, a seemingly unassuming aromatic molecule, holds significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique trifunctional nature, featuring a carboxylic acid group, a nitrile moiety, and a methyl group on a benzene ring, imparts a rich and complex chemical character that is ripe for exploration. Understanding the intricate interplay of these functional groups is paramount for predicting its reactivity, designing novel synthetic pathways, and ultimately, for its intelligent application in drug discovery and materials science.

This technical guide provides an in-depth exploration of this compound from a theoretical and computational perspective. We will delve into the modern computational chemistry techniques that allow us to dissect its electronic structure, predict its spectroscopic signatures, and rationalize its chemical behavior. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage computational tools to accelerate their research and development endeavors.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a white to off-white crystalline solid with a molecular formula of C₉H₇NO₂ and a molecular weight of approximately 161.16 g/mol .[3][4] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and acetone.[1]

PropertyValueSource
CAS Number 1975-53-7[3][5]
Molecular Formula C₉H₇NO₂[3][4]
Molecular Weight 161.16 g/mol [3][4]
Appearance White to off-white crystalline solid[1]
Solubility Low in water, soluble in ethanol and acetone[1]

The Computational Lens: Methodologies for Interrogating Molecular Behavior

To move beyond these basic properties and into a deeper understanding of this compound, we turn to the powerful tools of computational chemistry. Density Functional Theory (DFT) stands out as a robust and widely-used method for investigating the electronic structure and properties of organic molecules.

The Rationale Behind DFT

DFT offers a favorable balance between computational cost and accuracy, making it an ideal choice for studying molecules of this size. The selection of a specific functional and basis set is a critical decision in any DFT study. For molecules like this compound, hybrid functionals such as B3LYP are often employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic properties. The choice of basis set, such as the 6-311++G(d,p), is also crucial; the inclusion of diffuse functions (++) is important for accurately describing the more spread-out electron density of the nitrile and carboxyl groups, while polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds around the atoms.

G cluster_input Input cluster_dft DFT Calculation cluster_output Predicted Properties mol This compound (SMILES: CC1=C(C=CC(=C1)C#N)C(=O)O) functional Functional Selection (e.g., B3LYP) mol->functional Define the molecular system basis_set Basis Set Selection (e.g., 6-311++G(d,p)) functional->basis_set Choose the level of theory geometry Optimized Geometry basis_set->geometry Perform calculation spectra Spectroscopic Signatures (FT-IR, NMR) geometry->spectra Further analysis electronic Electronic Properties (HOMO-LUMO, NBO) geometry->electronic Further analysis

Caption: A generalized workflow for the DFT-based computational analysis of this compound.

Structural and Electronic Insights from First Principles

A DFT-based analysis of this compound would provide a wealth of information about its intrinsic properties.

Optimized Molecular Geometry

The first step in a computational study is to determine the molecule's most stable three-dimensional conformation, its optimized geometry. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, key parameters to analyze would include the bond lengths and angles of the carboxylic acid and nitrile groups, as well as the planarity of the benzene ring. The presence of the ortho-methyl group is expected to induce some steric strain, potentially leading to a slight out-of-plane rotation of the carboxylic acid group.

Frontier Molecular Orbitals: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of the cyano group is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group will have the opposite effect. A detailed analysis of the HOMO and LUMO electron density distributions would reveal the most likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

NBO analysis provides a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. For this compound, NBO analysis would quantify the hyperconjugative interactions between the methyl group and the benzene ring, as well as the delocalization of the pi-electrons across the aromatic system and the cyano and carboxyl substituents. This analysis can provide valuable insights into the stability of the molecule and the electronic effects of its functional groups.

Predicting Spectroscopic Signatures: A Bridge Between Theory and Experiment

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be used to interpret and validate experimental findings.

Vibrational Analysis (FT-IR)

Computational frequency calculations can predict the vibrational modes of a molecule, which directly correspond to the peaks observed in an FT-IR spectrum. For this compound, key vibrational modes to look for would include the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch of the nitrile group, and the various C-H and C-C stretching and bending modes of the aromatic ring and methyl group. Comparing the calculated spectrum with an experimental one can provide strong evidence for the correct identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict the chemical shifts of ¹H and ¹³C atoms in an NMR spectrum. The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding tensors for each atom in the optimized geometry of this compound, we can predict its NMR spectrum. This is particularly useful for assigning peaks in complex spectra and for understanding how the electronic effects of the substituents influence the chemical shifts of the aromatic protons and carbons.

Potential Applications in Drug Discovery and Development

The theoretical and computational insights gained from studying this compound have direct implications for its use in drug discovery.

  • Rational Ligand Design: By understanding the molecule's electronic properties and three-dimensional shape, it can be more effectively used as a scaffold or building block for designing ligands that bind to specific biological targets.

  • QSAR Modeling: The calculated electronic descriptors (such as HOMO-LUMO energies and atomic charges) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of derivatives of this compound.

  • Metabolic Stability Prediction: Computational models can be used to predict the most likely sites of metabolism on the molecule, which is crucial information for designing drug candidates with improved pharmacokinetic properties.

G cluster_comp Computational Analysis of this compound cluster_app Applications in Drug Development A Electronic Properties (HOMO, LUMO, NBO) D Rational Ligand Design A->D Informs binding interactions E QSAR Modeling A->E Provides electronic descriptors F Metabolic Stability Prediction A->F Identifies reactive sites B Structural Properties (Optimized Geometry) B->D Provides 3D structure B->F Examines steric accessibility C Spectroscopic Prediction (FT-IR, NMR) C->E Validates structural features

Caption: The relationship between the computational analysis of this compound and its applications in drug development.

Conclusion: A Computationally-Informed Path Forward

While a dedicated, published computational study on this compound is not yet available, the principles and methodologies outlined in this guide provide a robust framework for its theoretical investigation. By applying established computational techniques, researchers can gain a profound understanding of its structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it is a powerful tool for accelerating innovation in both academic research and the pharmaceutical industry. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full potential of versatile molecules like this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

4-Cyano-2-methylbenzoic acid (CAS No: 1975-53-7) is an aromatic carboxylic acid derivative.[1] Its structure, featuring a carboxylic acid, a nitrile (cyano group), and a methyl group on a benzene ring, makes it a valuable intermediate in organic synthesis.[1] This compound and its analogs are utilized in the development of pharmaceuticals and agrochemicals.[1][2] Given its reactive functional groups, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety protocols and handling precautions necessary when working with this compound.

Hazard Identification and Toxicological Profile

The primary step in safe handling is a complete understanding of the compound's intrinsic hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health risks.

GHS Classification Summary

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

Note: Some classifications are based on data for the closely related compound 4-Cyanobenzoic acid where specific data for the 2-methyl derivative is limited.

Toxicological Insights:

  • Inhalation: Inhaling the dust can lead to respiratory tract irritation.[4]

  • Skin Contact: Causes skin irritation and can be harmful if absorbed through the skin.[3][4]

  • Eye Contact: Poses a risk of serious eye irritation.[3][4]

  • Ingestion: Harmful if swallowed, potentially causing irritation of the digestive tract.[3][4][5]

The toxicological properties have not been exhaustively investigated, which necessitates a cautious approach, treating the compound with a high degree of care.

Proactive Risk Assessment: A Mandatory Workflow

Before any experimental work begins, a systematic risk assessment is crucial. This process allows researchers to identify potential hazards, evaluate the risks, and implement effective control measures. The causality is simple: failing to assess risk proactively leads to reactive, and often inadequate, responses to incidents.

A standard workflow for chemical risk assessment is outlined below.

G Workflow for Chemical Risk Assessment A Step 1: Identify Hazards Review SDS and literature for chemical, physical, and toxicological properties. B Step 2: Evaluate Risks Assess the likelihood and severity of exposure during specific procedures (e.g., weighing, dissolution, reaction). A->B Analyze potential for exposure C Step 3: Implement Control Measures Select appropriate controls: Engineering (fume hood), Administrative (SOPs), and PPE (gloves, goggles). B->C Mitigate identified risks D Step 4: Document and Review Record the assessment. Review and update it when procedures change or new information becomes available. C->D Ensure compliance and continuous improvement

Caption: A systematic four-step process for laboratory risk assessment.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls. The most effective measures involve removing the hazard (elimination) or isolating it from the worker (engineering controls). Personal Protective Equipment (PPE) is the final line of defense.

4.1. Engineering Controls The primary engineering control for handling this compound, which is a powder, is a certified chemical fume hood.[6] This is non-negotiable for procedures that may generate dust, such as weighing or transferring the solid. The fume hood protects the user by drawing airborne particles away from the breathing zone. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]

4.2. Personal Protective Equipment (PPE) The selection of PPE must be based on the specific tasks being performed.

TaskRequired PPERationale
Handling Solid (Weighing, Transfer) Nitrile gloves, safety goggles with side shields, and a lab coat.Prevents skin contact with the irritant powder and protects eyes from airborne particles.[7][8]
Working with Solutions Nitrile gloves, chemical splash goggles, and a lab coat.Protects against splashes that can cause skin and serious eye irritation.[7][8]
High-Concentration or Large-Scale Work Consider double-gloving, a face shield in addition to goggles, and chemical-resistant aprons.Provides an additional barrier of protection against significant splashes or spills.[9]

Respiratory Protection: Under normal laboratory conditions with proper engineering controls (i.e., a fume hood), respiratory protection is typically not required.[4][10] However, if a fume hood is not available or in the event of a large spill, a NIOSH/MSHA-approved respirator may be necessary.[7]

Detailed Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of exposure and contamination.

5.1. Step-by-Step Handling Protocol

  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items. Don the required PPE (lab coat, gloves, goggles).

  • Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure. Use a spatula to carefully transfer the solid to a weigh boat. Avoid any actions that could create dust.

  • Transfer: To transfer the weighed solid, gently tap it from the weigh boat into the reaction vessel. If dissolving, add the solvent to the vessel containing the solid while still in the fume hood.

  • Post-Handling: Tightly close the source container.[4] Clean the spatula and any contaminated surfaces with an appropriate solvent.

  • Decontamination: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste container. Wash hands thoroughly with soap and water.[4]

5.2. Storage Requirements Proper storage is critical for maintaining the chemical's stability and preventing accidental release.

  • Conditions: Store in a cool, dry, and well-ventilated area.[4][11]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures: A Plan for When Things Go Wrong

Even with careful planning, accidents can happen. A clear and well-rehearsed emergency plan is essential.

6.1. First Aid Measures Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][12]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[4][13]

Note to Physicians: Treat symptomatically.[4]

6.2. Accidental Release Measures For a small spill of solid this compound:

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, prevent the powder from spreading. Avoid creating dust.

  • Clean-up: Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[4][10] Do not use water to clean up, as this may spread the material.[14]

  • Decontaminate: Clean the spill area thoroughly.

6.3. Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4]

  • Specific Hazards: During a fire, hazardous combustion products may be generated, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4][7]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Classification: Waste containing this compound should be treated as hazardous waste.

  • Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[4][15] This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of it down the drain.[8]

Conclusion

This compound is a useful chemical intermediate that can be handled safely by adhering to the principles outlined in this guide. The cornerstones of safety are a thorough understanding of the hazards, a proactive risk assessment, the consistent use of engineering controls and PPE, and a clear plan for emergency situations. By integrating these practices into all laboratory workflows, researchers can mitigate risks and maintain a safe and productive research environment.

References

Methodological & Application

synthesis of 4-Cyano-2-methylbenzoic acid from 2-methyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of 4-Cyano-2-methylbenzoic Acid from 2-methyl-4-nitrobenzonitrile

Abstract

This compound is a valuable bifunctional molecule, serving as a critical building block in the synthesis of pharmaceuticals and advanced materials. Its structure, featuring a carboxylic acid and a nitrile group on a substituted benzene ring, allows for diverse downstream chemical modifications. This document provides a comprehensive, in-depth guide for the synthesis of this compound, starting from the readily available precursor, 2-methyl-4-nitrobenzonitrile. The described synthetic pathway is a robust, three-step process involving: (1) acidic hydrolysis of the nitrile to a carboxylic acid, (2) chemoselective reduction of the nitro group to a primary amine, and (3) a copper-catalyzed Sandmeyer reaction to convert the amine into the target nitrile group. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and critical safety considerations.

Overall Synthetic Scheme

The transformation from 2-methyl-4-nitrobenzonitrile to this compound is accomplished via the following three-stage synthetic route:

Overall reaction scheme

Part 1: Acid-Catalyzed Hydrolysis of 2-methyl-4-nitrobenzonitrile

Principle & Rationale

The initial step focuses on the conversion of the nitrile functional group (-C≡N) into a carboxylic acid (-COOH). This transformation is achieved through acid-catalyzed hydrolysis.[1][2][3] The nitrile's nitrogen is first protonated by a strong acid, which significantly increases the electrophilicity of the nitrile carbon.[4] This activation facilitates the nucleophilic attack by water, leading to the formation of an imidic acid intermediate, which tautomerizes to a more stable amide. Under sustained heating in the acidic medium, this amide undergoes further hydrolysis to yield the corresponding carboxylic acid and an ammonium salt.[1][4]

Sulfuric acid is chosen as the catalyst and solvent for its high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a complete conversion, which is often slow at room temperature.[1] This step is strategically performed first, as the electron-withdrawing nature of the nitro and nitrile groups makes them resilient to the harsh acidic conditions, preventing unwanted side reactions.

Experimental Protocol: Synthesis of 2-methyl-4-nitrobenzoic acid
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 75 mL of 70% sulfuric acid (H₂SO₄).

  • Addition of Starting Material: To the stirring sulfuric acid, add 10.0 g of 2-methyl-4-nitrobenzonitrile (1.0 eq).

  • Reaction Condition: Heat the reaction mixture to reflux (approximately 140-150°C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Isolation: After cooling the mixture to room temperature, carefully pour it over 200 g of crushed ice in a 1 L beaker with vigorous stirring. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.

  • Drying: Dry the product, 2-methyl-4-nitrobenzoic acid, in a vacuum oven at 60-70°C to a constant weight. The product is typically an off-white to pale yellow solid and can be used in the next step without further purification.

Data Presentation: Reagents for Step 1
ReagentMolar Mass ( g/mol )Amount UsedMolar Eq.
2-methyl-4-nitrobenzonitrile162.1510.0 g1.0
Sulfuric Acid (70%)98.0875 mLSolvent/Catalyst
Expected Product 2-methyl-4-nitrobenzoic acid ~10.5 g (94% yield)

Part 2: Chemoselective Reduction of 2-methyl-4-nitrobenzoic acid

Principle & Rationale

This step involves the selective reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂). The method of choice is a metal-mediated reduction in an acidic environment, a classic and highly reliable transformation.[5][6] We utilize tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol. This reagent is a mild and effective reducing agent for aromatic nitro compounds and offers excellent chemoselectivity.[7][8] It selectively reduces the nitro group while leaving the carboxylic acid functionality intact, which is a key advantage over more powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation under harsh conditions.[8] The reaction proceeds via a series of single-electron transfers from the metal, with the acidic medium providing the necessary protons.

Experimental Protocol: Synthesis of 4-amino-2-methylbenzoic acid
  • Reagent Setup: To a 500 mL round-bottom flask, add the 10.5 g of 2-methyl-4-nitrobenzoic acid (1.0 eq) synthesized in the previous step and 200 mL of ethanol.

  • Addition of Reducing Agent: While stirring the suspension, add 31.5 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in portions.

  • Reaction Condition: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (Mobile phase: 1:1 Hexane/Ethyl Acetate with 1% acetic acid) for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Neutralization: To the resulting residue, add 100 mL of water. Slowly and carefully add a saturated sodium bicarbonate (NaHCO₃) solution while stirring in an ice bath until the pH of the solution is approximately 7-8. This will precipitate the tin salts and the product.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-methylbenzoic acid as a solid. The product can be purified by recrystallization from an ethanol/water mixture if necessary.

Data Presentation: Reagents for Step 2
ReagentMolar Mass ( g/mol )Amount UsedMolar Eq.
2-methyl-4-nitrobenzoic acid181.1510.5 g1.0
Tin(II) chloride dihydrate225.6331.5 g2.5
Ethanol46.07200 mLSolvent
Expected Product 4-amino-2-methylbenzoic acid ~8.0 g (92% yield)

Part 3: Sandmeyer Reaction for Synthesis of this compound

Principle & Rationale

The final step is the conversion of the primary aromatic amine to a nitrile via the Sandmeyer reaction. This is a cornerstone transformation in aromatic chemistry that proceeds in two distinct stages.[9]

  • Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (HCl), at a low temperature (0-5°C).[10] This converts the amino group into an arenediazonium salt (-N₂⁺Cl⁻). This intermediate is highly reactive but also unstable at higher temperatures, making strict temperature control paramount to prevent decomposition.[10]

  • Cyanation: The cold diazonium salt solution is then added to a solution of a copper(I) salt, specifically copper(I) cyanide (CuCN). The copper(I) species catalyzes the displacement of the excellent dinitrogen (N₂) leaving group by a cyanide nucleophile.[10][11]

This reaction provides a powerful method for introducing a cyano group onto an aromatic ring in a position that may not be accessible through direct substitution methods.[9]

Experimental Protocol: Synthesis of this compound

A. Preparation of the Diazonium Salt

  • In a 500 mL beaker, dissolve 8.0 g of 4-amino-2-methylbenzoic acid (1.0 eq) in a mixture of 25 mL of concentrated hydrochloric acid (HCl) and 50 mL of water.

  • Cool the resulting solution to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate flask, prepare a solution of 4.0 g of sodium nitrite (NaNO₂) (1.1 eq) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 30 minutes, ensuring the temperature does not rise above 5°C. Stir for an additional 20 minutes at this temperature after the addition is complete.

B. Copper-Catalyzed Cyanation

  • In a separate 1 L beaker, prepare a solution by dissolving 8.0 g of copper(I) cyanide (CuCN) (1.7 eq) and 12.0 g of sodium cyanide (NaCN) in 100 mL of water. Warm gently if needed to dissolve, then cool to room temperature. (CAUTION: Highly toxic reagents. Handle in a fume hood with appropriate personal protective equipment).

  • Slowly and carefully add the cold diazonium salt solution from step A.4 to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60°C for 1 hour.

  • Work-up and Isolation: Cool the reaction mixture and acidify it by carefully adding concentrated HCl until the pH is ~1-2. This will precipitate the crude product.

  • Filtration and Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from an ethanol/water solvent system to yield pure this compound.

  • Drying: Dry the final product in a vacuum oven.

Data Presentation: Key Reagents for Step 3
ReagentMolar Mass ( g/mol )Amount UsedMolar Eq.
4-amino-2-methylbenzoic acid151.168.0 g1.0
Sodium Nitrite (NaNO₂)69.004.0 g1.1
Copper(I) Cyanide (CuCN)89.568.0 g1.7
Expected Product This compound ~6.5 g (75% yield)

Visualizations of Workflow and Mechanism

Overall Synthetic Workflow

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction Start 2-methyl-4-nitrobenzonitrile Hydrolysis Acid Hydrolysis (H₂SO₄, Reflux) Start->Hydrolysis Intermediate1 2-methyl-4-nitrobenzoic acid Hydrolysis->Intermediate1 Reduction Nitro Reduction (SnCl₂·2H₂O, EtOH) Intermediate1->Reduction Intermediate2 4-amino-2-methylbenzoic acid Reduction->Intermediate2 Sandmeyer Diazotization (NaNO₂, HCl) followed by Cyanation (CuCN) Intermediate2->Sandmeyer FinalProduct This compound Sandmeyer->FinalProduct G cluster_diazotization Diazotization Stage cluster_cyanation Cyanation Stage Amine Ar-NH₂ (4-amino-2-methylbenzoic acid) Diazonium Ar-N₂⁺ (Diazonium Salt) Amine->Diazonium NaNO₂ / HCl 0-5 °C Radical [Ar•] Diazonium->Radical Cu(I)CN (single-electron transfer) Nitrile Ar-CN (Final Product) Radical->Nitrile + •CN from Cu(II)(CN)₂

References

purification techniques for 4-Cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 4-Cyano-2-methylbenzoic Acid

Introduction

This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its bifunctional nature, featuring both a carboxylic acid and a nitrile group, allows for diverse chemical transformations. The purity of this intermediate is paramount, as trace impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in downstream applications. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques tailored for this compound, grounded in its specific physicochemical properties.

Understanding the Molecule: Physicochemical Properties

Effective purification begins with a thorough understanding of the target molecule's characteristics. The interplay between the electron-withdrawing cyano group and the electron-donating methyl group on the benzoic acid core dictates its solubility, acidity, and chromatographic behavior.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₉H₇NO₂-
Molecular Weight ~161.16 g/mol Used for calculating molar equivalents.[2]
Appearance White to off-white crystalline solidVisual indicator of bulk purity.[1]
pKa Estimated to be slightly below 4.2The pKa of benzoic acid is 4.20.[3] The electron-withdrawing cyano group enhances acidity (lowers pKa), making the compound suitable for acid-base extraction with weak bases.
Solubility Low in water; soluble in polar organic solvents like ethanol and acetone.[1]This differential solubility is the basis for recrystallization. Solubility in water increases significantly at higher pH due to salt formation.[4]
Potential Impurities Unreacted starting materials (e.g., 4-bromo-2-methylbenzoic acid, corresponding methyl ester), isomers (e.g., 4-cyano-3-methylbenzoic acid), and reaction byproducts.[5][6][7]The choice of purification method must effectively separate the target compound from these structurally similar molecules.

Purification Strategy: A Multi-Technique Approach

A single purification method is often insufficient to achieve the high purity (>99%) required for many applications. The optimal strategy typically involves a primary bulk purification step, such as recrystallization or acid-base extraction, followed by a final polishing step if necessary.

Purification_Strategy Crude Crude Product Primary Primary Purification (Bulk) Crude->Primary Recrystallization Recrystallization Primary->Recrystallization Neutral Impurities AcidBase Acid-Base Extraction Primary->AcidBase Acidic/Basic Impurities Analysis1 Purity Analysis (TLC, MP) Recrystallization->Analysis1 AcidBase->Analysis1 Decision Purity >99%? Analysis1->Decision Final Pure Product Decision->Final Yes Chromatography Column Chromatography (Polishing) Decision->Chromatography No Analysis2 Purity Analysis (HPLC, NMR) Chromatography->Analysis2 Analysis2->Final

Caption: Overall purification and analysis workflow for this compound.

Protocol 1: Purification by Recrystallization

Principle: This technique leverages the lower solubility of the target compound in a specific solvent at low temperatures compared to its solubility at high temperatures. Impurities present in smaller quantities will remain in the cold solvent (mother liquor) while the desired product crystallizes out.

Causality of Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound completely at its boiling point but sparingly at room temperature or below. A solvent screen is crucial. Ethanol is a good starting point due to the compound's known solubility.[1] Mixed solvent systems (e.g., Ethanol/Water) can be used to fine-tune solubility.

  • Slow Cooling: Allowing the solution to cool slowly promotes the formation of large, well-ordered crystals. This process is selective and tends to exclude impurities from the crystal lattice. Rapid cooling ("crashing out") traps impurities within a less-ordered solid.

Step-by-Step Protocol:
  • Solvent Screening: In parallel test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) at room temperature and upon heating. Identify a solvent or solvent pair that fits the ideal solubility profile.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid is just fully dissolved. Using the minimum amount of hot solvent is key to maximizing yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

Principle: This is a powerful liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solutions at various pH levels. As a carboxylic acid, this compound can be converted into its water-soluble carboxylate salt by a base, allowing it to be separated from neutral organic impurities.

Causality of Experimental Choices:

  • Choice of Base: A saturated solution of sodium bicarbonate (NaHCO₃) is the preferred base. It is strong enough to deprotonate the carboxylic acid (pKa ~4) but not so strong that it would hydrolyze the nitrile group under these conditions. It will also not react with less acidic functional groups like phenols, should they be present as impurities.

  • Choice of Acid: A strong mineral acid like hydrochloric acid (HCl) is used to re-protonate the water-soluble carboxylate salt, causing the neutral, water-insoluble carboxylic acid to precipitate, enabling its recovery.

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation of Impurities cluster_2 Step 3: Precipitation & Isolation A1 Crude Product in Ethyl Acetate (Organic Layer) A2 Add aq. NaHCO₃ A1->A2 A3 Separate Layers A2->A3 B1 Organic Layer: Neutral Impurities A3->B1 B2 Aqueous Layer: Sodium 4-Cyano-2-methylbenzoate A3->B2 C1 Acidify Aqueous Layer with HCl (to pH ~2) B2->C1 C2 Precipitate Forms C1->C2 C3 Filter, Wash & Dry C2->C3 C4 Pure Product C3->C4

Caption: Workflow for the purification of this compound via acid-base extraction.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the CO₂ gas that is formed.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The target compound is now in this aqueous layer as its sodium salt. The organic layer contains neutral impurities.

  • Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of saturated sodium bicarbonate solution. Combine the aqueous layers.

  • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, "wash" the combined aqueous layers by adding a small amount of fresh ethyl acetate, shaking, and discarding the organic layer.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (test with pH paper, target pH ≤ 2). A white precipitate of the purified product will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

Principle: This technique is ideal for removing impurities with polarities similar to the target compound when other methods fail. It relies on the differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system). The polar carboxylic acid and cyano groups will cause the compound to adhere strongly to the silica, requiring a relatively polar eluent to move it down the column.

Step-by-Step Protocol:
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 9:1 Hexane:Ethyl Acetate). Pour this slurry into a glass column to pack a uniform, bubble-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for better resolution, perform "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product. Spot aliquots from each fraction onto a TLC plate and develop it in the same solvent system. Visualize spots under a UV lamp.

  • Solvent Evaporation: Combine the fractions containing the pure compound (identified by a single spot at the correct Rf value on TLC) and remove the solvent using a rotary evaporator to yield the purified solid.

Validation: Purity Assessment Methods

Every protocol must be a self-validating system. The success of any purification must be confirmed empirically.

MethodPrincipleIndication of Purity
Melting Point Pure crystalline solids melt over a narrow temperature range.A sharp melting point range that matches the literature value. Impurities cause depression and broadening of the range.
TLC Separation based on polarity on a silica plate.A single, well-defined spot under UV visualization.
HPLC High-resolution separation in a liquid phase.A single sharp peak in the chromatogram. Purity can be quantified by peak area percentage.
NMR Spectroscopy Provides detailed structural information.A clean spectrum with peaks corresponding only to the protons (¹H NMR) and carbons (¹³C NMR) of this compound, with correct integrations and chemical shifts. Absence of impurity peaks.

References

Introduction to 4-Cyano-2-methylbenzoic Acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the robust analytical quantification of 4-Cyano-2-methylbenzoic acid, a pivotal intermediate in pharmaceutical synthesis. This document provides validated protocols for researchers, scientists, and drug development professionals, emphasizing scientific integrity and practical application.

This compound (CAS No: 1975-53-7) is an aromatic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries.[1] Structurally, it features a benzoic acid backbone substituted with both a cyano (-CN) and a methyl (-CH₃) group.[2] This compound typically appears as a white to off-white crystalline solid with a molecular weight of 161.16 g/mol .[2][3] While its solubility in water is limited, it is readily soluble in common organic solvents such as ethanol and acetone.[1]

The presence of the reactive cyano and carboxylic acid functional groups makes it a versatile building block in organic synthesis. Accurate and precise quantification of this compound is paramount during its synthesis and subsequent use as a raw material. It ensures process control, batch-to-batch consistency, final product quality, and adherence to regulatory standards. This application note details a primary method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and an alternative method using Gas Chromatography-Mass Spectrometry (GC-MS), providing comprehensive, step-by-step protocols for their implementation and validation.

Part 1: Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the quantification of this compound due to its high specificity, sensitivity, and robustness for analyzing non-volatile aromatic organic acids. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically octadecyl-silane, C18) and a polar mobile phase.[4]

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected for its strong hydrophobic retention of the aromatic ring of the analyte.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the compound. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Acidification: The addition of a small percentage of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical. This compound is a carboxylic acid, which would be ionized (deprotonated) at neutral pH. This ionization leads to poor retention and peak tailing. By maintaining a low pH (typically 2-3), the carboxylic acid group remains in its protonated, non-ionized form, ensuring consistent retention, enhanced interaction with the C18 stationary phase, and sharp, symmetrical peaks.[4]

  • Detection: UV detection is ideal as the benzene ring and cyano group within the molecule are strong chromophores, providing excellent sensitivity at specific wavelengths. A wavelength of approximately 230 nm is often suitable for benzoic acid derivatives.[4][5]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (C18 Column, Mobile Phase) Data_Acquisition Data Acquisition (UV Detector @ 230 nm) HPLC_System->Data_Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantification (Calculate Sample Conc.) Calibration->Quantification

Caption: Workflow for quantification of this compound by HPLC-UV.

Detailed Protocol for HPLC-UV Analysis

1. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric Acid or Formic Acid (Analytical grade).

  • Reference Standard: this compound (Purity ≥ 98%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time ~10 minutes

Note: For Mass Spectrometry (LC-MS) applications, replace phosphoric acid with a volatile acid like formic acid.[6]

3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a sample containing this compound to achieve a theoretical concentration within the calibration range (e.g., 10 mg into 100 mL, followed by a 1:4 dilution to get ~25 µg/mL). Dissolve in and dilute to volume with the mobile phase. Filter the final solution through a 0.45 µm syringe filter into an autosampler vial before injection.[7]

Protocol for Method Validation

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Conference on Harmonization (ICH).[8][9] Analytical method validation provides documented evidence that the procedure is reliable, accurate, and reproducible.[10][11]

1. Specificity:

  • Inject the mobile phase (blank) to ensure no interfering peaks at the retention time of the analyte.

  • If analyzing in a complex matrix, prepare and inject a placebo (matrix without the analyte) to demonstrate the absence of interference.

2. Linearity:

  • Inject each of the five working standard solutions in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

3. Accuracy (Recovery):

  • Prepare a sample of known concentration (e.g., 25 µg/mL).

  • Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the known concentration) with the standard stock solution.

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery at each level. The acceptance criterion is typically 98-102%.

4. Precision:

  • Repeatability (Intra-day Precision): Inject one standard solution (e.g., 25 µg/mL) six times on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument if possible.

  • Calculate the Relative Standard Deviation (%RSD) for the peak areas. The acceptance criterion is typically ≤ 2%.[12]

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • These can be estimated from the calibration curve using the following equations:

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

  • The LOQ should be confirmed by analyzing a standard at this concentration and ensuring it meets criteria for accuracy and precision.

6. Robustness:

  • Deliberately make small variations to the method parameters to assess its reliability.

  • Examples of variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., 48:52 and 52:48 Acetonitrile:Water)

  • The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits.

Typical Validation Data Summary

Validation ParameterTypical Acceptance Criteria / Result
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Robustness Method remains reliable under minor variations

Part 2: Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS serves as a powerful alternative or confirmatory technique. Gas chromatography is ideal for analyzing volatile and thermally stable compounds.[13] However, this compound, with its polar carboxylic acid group, has low volatility and is prone to thermal degradation in the GC inlet.

Causality of Experimental Choices:

  • Derivatization: To overcome these limitations, a derivatization step is necessary. Esterification, the conversion of the carboxylic acid to its corresponding methyl ester, is a common and effective strategy.[14] This is achieved by reacting the analyte with methanol in the presence of an acid catalyst or with a reagent like thionyl chloride.[15] This process replaces the polar -COOH group with a less polar -COOCH₃ group, significantly increasing the analyte's volatility and thermal stability. Silylation is another viable derivatization technique.[7]

  • Separation and Detection: The derivatized analyte is then separated on a low-polarity capillary column (e.g., DB-5ms) based on its boiling point. The mass spectrometer provides highly specific detection and structural confirmation by ionizing the eluted compound and separating the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Weighing & Dissolution Derivatization Derivatization (Esterification) Sample_Prep->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject Derivatized Sample Extraction->Injection GCMS_System GC-MS System Setup (DB-5ms Column) Data_Acquisition Data Acquisition (Scan or SIM Mode) GCMS_System->Data_Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Library_Search Mass Spectrum Confirmation Integration->Library_Search Quantification Quantification (Internal Standard Method) Library_Search->Quantification

References

Leveraging 4-Cyano-2-methylbenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

4-Cyano-2-methylbenzoic acid is a uniquely functionalized aromatic compound that has emerged as a strategic building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring a carboxylic acid, a nitrile, and a methyl group on a benzene ring, offers a rich platform for selective chemical transformations. This guide provides an in-depth exploration of its chemical properties, reactivity, and practical applications, with a particular focus on its role in constructing pharmaceutical scaffolds. We present detailed, field-proven protocols for key transformations, explain the causality behind experimental choices, and demonstrate its utility in a synthetic workflow targeting precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. This compound (CAS No: 1975-53-7) is a prime example of a building block that offers significant synthetic advantages.[1][2] The molecule's architecture presents three distinct functional groups with orthogonal reactivity:

  • The Carboxylic Acid: Serves as a versatile handle for esterification, amidation, and other acyl substitutions, enabling the linkage of the scaffold to other molecular fragments.

  • The Cyano (Nitrile) Group: Acts as a potent electron-withdrawing group, influencing the electronics of the aromatic ring. It is also a synthetic precursor to amines, amides, or carboxylic acids through reduction or hydrolysis.[3]

  • The Methyl Group: An electron-donating group that, along with the other substituents, dictates the regioselectivity of further aromatic substitutions.

This unique combination allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] Notably, its derivatives are key components in the development of targeted therapeutics, such as PARP inhibitors used in oncology.[6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its successful application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1975-53-7[2]
Molecular Formula C₉H₇NO₂[2][7]
Molecular Weight 161.16 g/mol [2]
Appearance White to off-white solid[4]
IUPAC Name This compound[2]
SMILES CC1=C(C=CC(=C1)C#N)C(=O)O[2]
Predicted XlogP 1.5[2][7]
Purity Typically ≥95%[8]

Spectroscopic Insights:

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear signatures for the key functional groups. Expect a strong, sharp absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N nitrile stretch.[9] A broad O-H stretch from the carboxylic acid will be visible from 2500-3300 cm⁻¹, overlapping with C-H stretches. A strong C=O carbonyl stretch will appear around 1700-1720 cm⁻¹.[9]

  • ¹H NMR Spectroscopy: In a suitable solvent (e.g., DMSO-d₆), the proton NMR spectrum will show a singlet for the methyl group (CH₃) around 2.5 ppm. The aromatic protons will appear as a set of multiplets in the 7.5-8.2 ppm region. The acidic proton of the carboxylic acid will be a broad singlet at a downfield shift, typically >12 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methyl carbon (~20 ppm), the nitrile carbon (~118 ppm), the aromatic carbons (125-140 ppm), and the carbonyl carbon of the carboxylic acid (~167 ppm).

Synthetic Utility and Key Transformations

The true power of this compound lies in the selective manipulation of its functional groups. The electronic interplay between the electron-donating methyl group and the electron-withdrawing cyano and carboxyl groups governs the molecule's reactivity.

Reactions at the Carboxylic Acid Moiety

This is often the first site of modification, allowing the scaffold to be coupled to other molecules.

  • Amidation: The formation of an amide bond is one of the most common and crucial reactions in drug development. This is typically achieved using standard coupling reagents (e.g., HATU, HOBt/EDC) to activate the carboxylic acid, followed by the addition of a primary or secondary amine. This reaction is robust and high-yielding.

  • Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) or milder conditions using reagents like DCC/DMAP can be employed to form esters. Methyl esters, for instance, are useful intermediates for further transformations.[4]

  • Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using borane reagents like BH₃·THF, leaving the nitrile group intact under controlled conditions.

Transformations of the Cyano Group

The nitrile group is a versatile precursor to other important functionalities.

  • Reduction to Amine: Catalytic hydrogenation (e.g., H₂, Pd/C, often in an acidic medium to prevent catalyst poisoning) or chemical reduction with reagents like LiAlH₄ can convert the nitrile to a primary amine (an aminomethyl group). This introduces a basic center into the molecule, which is highly valuable for pharmaceutical applications.

  • Hydrolysis to Amide/Carboxylic Acid: While requiring forcing conditions (strong acid or base and heat), the nitrile can be hydrolyzed. Partial hydrolysis yields a primary amide, while complete hydrolysis gives a second carboxylic acid group, transforming the molecule into a dicarboxylic acid derivative.

The diagram below illustrates the primary synthetic pathways available from this building block.

G cluster_cooh Carboxylic Acid Reactions cluster_cn Cyano Group Reactions main This compound amide Amide Derivative main->amide Amine, Coupling Reagent (e.g., HATU) ester Ester Derivative main->ester Alcohol, H⁺ alcohol Primary Alcohol (Benzyl Alcohol Derivative) main->alcohol BH₃·THF primary_amine Primary Amine (Aminomethyl Derivative) main->primary_amine H₂, Pd/C or LiAlH₄ primary_amide Primary Amide main->primary_amide H₂O, H⁺/OH⁻ (controlled)

Caption: Key functional group transformations of this compound.

Application Focus: Synthesis of a PARP Inhibitor Precursor

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways, particularly in cancers with BRCA1/2 mutations.[6][10] Many PARP inhibitors feature a core scaffold that can be constructed from versatile building blocks like this compound.

The following workflow outlines a robust, hypothetical synthesis of a key bicyclic lactam intermediate, a common core in several PARP inhibitors, demonstrating the strategic utility of our title compound.

G start 4-Cyano-2-methyl- benzoic Acid step1 Amide Coupling start->step1 intermediate1 N-Benzyl-4-cyano- 2-methylbenzamide step1->intermediate1 + Benzylamine, HATU step2 Nitrile Reduction intermediate1->step2 intermediate2 4-(Aminomethyl)-N-benzyl- 2-methylbenzamide step2->intermediate2 H₂ / Raney Nickel step3 Intramolecular Cyclization intermediate2->step3 final Bicyclic Lactam Core (PARP Inhibitor Precursor) step3->final Heat, Acid Catalyst

Caption: Synthetic workflow for a PARP inhibitor precursor.

This pathway strategically utilizes the carboxylic acid for initial coupling, followed by transformation of the cyano group into a primary amine, which then acts as an internal nucleophile for the final ring-closing step to form the privileged lactam scaffold.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and are based on established, reliable chemical transformations.

Protocol 1: Amide Coupling (Synthesis of N-Benzyl-4-cyano-2-methylbenzamide)

This protocol details a standard amide coupling reaction.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
This compound161.161.61 g10.0
Benzylamine107.151.18 g (1.2 mL)11.0
HATU380.234.18 g11.0
DIPEA129.243.88 g (5.2 mL)30.0
Dichloromethane (DCM)-100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.61 g, 10.0 mmol) and dissolve it in anhydrous DCM (100 mL).

  • Add HATU (4.18 g, 11.0 mmol) and DIPEA (5.2 mL, 30.0 mmol) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Slowly add benzylamine (1.2 mL, 11.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with 100 mL of DCM.

  • Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • HATU can be irritating. Avoid inhalation and skin contact.

  • DIPEA is a corrosive base. Handle with care.

Protocol 2: Reduction of Nitrile to Primary Amine

This protocol describes the catalytic hydrogenation of the nitrile group.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
N-Benzyl-4-cyano-2-methylbenzamide250.302.50 g10.0
Raney Nickel (50% slurry in H₂O)-~1.25 gCatalytic
Methanol (MeOH)-100 mL-
Ammonia (7N solution in MeOH)-15 mL-

Procedure:

  • To a high-pressure hydrogenation vessel (Parr shaker), add N-Benzyl-4-cyano-2-methylbenzamide (2.50 g, 10.0 mmol).

  • Add methanol (100 mL) and the 7N methanolic ammonia solution (15 mL). The ammonia prevents the formation of secondary amine byproducts.

  • Carefully add the Raney Nickel slurry (~1.25 g). Caution: Raney Nickel is pyrophoric when dry. Handle as an aqueous slurry.

  • Seal the vessel, purge it several times with N₂, and then pressurize with H₂ gas to 50 psi.

  • Heat the mixture to 40-50 °C and shake vigorously for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the vessel to room temperature and carefully vent the H₂ gas. Purge the vessel with N₂.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Celite pad with the catalyst to dry out. Keep it wet with methanol and dispose of it according to safety guidelines.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be used in the next step or purified further if necessary.

Conclusion

This compound stands out as a highly effective and versatile building block for synthetic chemists. Its distinct functional groups provide reliable handles for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. The protocols and strategies outlined in this guide demonstrate its practical utility, particularly in the synthesis of valuable pharmaceutical intermediates like those for PARP inhibitors. By understanding the nuanced reactivity of this scaffold, researchers in drug discovery and materials science can unlock new synthetic possibilities and accelerate their development programs.

References

Application Notes and Protocols: 4-Cyano-2-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

4-Cyano-2-methylbenzoic acid (CAS: 1975-53-7; Formula: C₉H₇NO₂) is a substituted aromatic carboxylic acid that has emerged as a crucial building block in medicinal chemistry.[1][2] Its strategic importance lies in the trifecta of functional groups arrayed on its phenyl ring: a carboxylic acid, a cyano group, and a methyl group. This specific arrangement offers medicinal chemists a versatile platform for molecular elaboration. The carboxylic acid provides a handle for amide bond formation, a cornerstone of drug synthesis. The electron-withdrawing cyano group influences the molecule's electronic properties and can serve as a precursor to other functional groups. The methyl group provides a subtle steric and electronic perturbation that can be critical for optimizing target binding and pharmacokinetic properties.

These features make this compound an invaluable intermediate in the synthesis of complex therapeutic agents, most notably in the field of oncology.[3] This guide provides an in-depth look at its primary applications, focusing on its role in the development of PARP inhibitors, and includes detailed protocols to illustrate its practical use in the laboratory.

Section 1: The Cornerstone of PARP Inhibition - The Niraparib Story

The most prominent application of a scaffold related to this compound is in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5]

The Mechanism: Exploiting Synthetic Lethality

PARP enzymes are critical components of the cell's DNA repair machinery, primarily involved in fixing single-strand breaks (SSBs).[6][7] In a healthy cell, if PARP is inhibited, the cell can still repair DNA double-strand breaks (DSBs) that arise from unrepaired SSBs using the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

However, in cancer cells with mutated, non-functional BRCA1/2, the HR pathway is already compromised. The inhibition of PARP in these cells creates a state of "synthetic lethality".[8] Unrepaired SSBs accumulate and degenerate into toxic DSBs during replication. Without a functional HR pathway to repair these DSBs, the cell is forced to use error-prone pathways, leading to catastrophic genomic instability and, ultimately, apoptosis (programmed cell death).[5][7] PARP inhibitors thus selectively target and kill these vulnerable cancer cells while largely sparing healthy cells.[6]

cluster_normal Normal Cell (Functional BRCA) cluster_cancer BRCA-Deficient Cancer Cell ssb1 DNA Single-Strand Break (SSB) parp1 PARP Enzyme ssb1->parp1 activates parp_inhibitor1 PARP Inhibitor ssb1->parp_inhibitor1 ssb_repair1 SSB Repaired parp1->ssb_repair1 leads to dsbs1 Replication Fork Collapse (Double-Strand Breaks) parp1->dsbs1 inhibition leads to cell_survival1 Cell Survival parp_inhibitor1->parp1 BLOCKS hr_repair1 Homologous Recombination (BRCA1/2) dsbs1->hr_repair1 repaired by hr_repair1->cell_survival1 ssb2 DNA Single-Strand Break (SSB) parp_inhibitor2 PARP Inhibitor ssb2->parp_inhibitor2 parp2 PARP Enzyme dsbs2 Replication Fork Collapse (Double-Strand Breaks) parp2->dsbs2 inhibition leads to parp_inhibitor2->parp2 BLOCKS hr_repair2 Homologous Recombination (DEFECTIVE) dsbs2->hr_repair2 cannot be repaired cell_death Apoptosis (Cell Death) hr_repair2->cell_death leads to

Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.
Role in Niraparib Synthesis

While this compound itself is a key structural motif, patent literature often describes the synthesis of Niraparib starting from related precursors like 3-methyl-2-nitrobenzoic acid.[4] This starting material undergoes a series of transformations including esterification, aldehyde formation, cyclization, and amidation to form the final drug. The methyl and carboxylic acid groups on the phenyl ring, analogous to those in this compound, are fundamental to building the indazole-7-carboxamide core of Niraparib. The general workflow highlights how a substituted benzoic acid derivative is the foundational piece for constructing the drug's core scaffold.

start Substituted Benzoic Acid (e.g., 3-methyl-2-nitrobenzoic acid) esterification Step 1: Esterification start->esterification modification Step 2: Side-Chain Modification (e.g., Aldehyde formation) esterification->modification coupling Step 3: Coupling with Piperidine Moiety modification->coupling cyclization Step 4: Indazole Ring Formation (Cyclization) coupling->cyclization amidation Step 5: Amidation cyclization->amidation final Niraparib (Final API) amidation->final

Caption: Generalized Synthetic Workflow for Niraparib.

Section 2: Protocol - Synthesis of Methyl 3-methyl-2-nitrobenzoate

This protocol details the esterification of 3-methyl-2-nitrobenzoic acid, a critical first step in many patented synthetic routes to Niraparib.[4][9] This procedure is representative of how a substituted benzoic acid is prepared for further elaboration.

Objective: To convert the carboxylic acid of 3-methyl-2-nitrobenzoic acid into a methyl ester to protect it and prevent interference in subsequent reaction steps.

Materials:

  • 3-methyl-2-nitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Place the flask in an ice bath and stir to dissolve the solid. Causality: Using anhydrous methanol minimizes water, which could drive the equilibrium back towards the starting material, reducing yield.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution. Causality: Sulfuric acid acts as a catalyst for the Fischer esterification, protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approximately 65-70°C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should have a higher Rf value than the starting carboxylic acid. Self-Validation: TLC confirms the consumption of the starting material and the formation of the less polar ester product.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and concentrate it to about one-third of its original volume using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the remaining acid) and 50 mL of brine. Causality: The bicarbonate wash removes the sulfuric acid catalyst and any unreacted starting material. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, methyl 3-methyl-2-nitrobenzoate, typically as an oil or low-melting solid.

  • Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography.

Section 3: Broader Applications and Future Outlook

While its role in PARP inhibitor synthesis is paramount, the utility of this compound and related scaffolds extends to other areas of medicinal chemistry.

  • Versatile Intermediate: As a functionalized aromatic compound, it is an ideal starting point for generating compound libraries for high-throughput screening.[10][11] The distinct functional groups allow for diverse chemical modifications, enabling the exploration of a wide chemical space in the search for new therapeutic agents.

  • Anticancer Research: Benzoic acid derivatives are a well-established class of compounds with diverse biological activities, including anticancer properties.[12][13] Research has shown that certain benzoic acid derivatives can act as inhibitors of other important cancer targets, such as histone deacetylases (HDACs).[14] The unique substitution pattern of this compound makes it an attractive candidate for designing novel inhibitors against various cancer-related targets.

The continued exploration of substituted benzoic acids like this compound is expected to yield novel therapeutic candidates for oncology and beyond. Its proven value as a key building block ensures its continued relevance in the drug discovery and development pipeline.

Section 4: Physicochemical and Safety Data

For safe handling and experimental design, the following data for this compound should be considered.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 1975-53-7 [1][2][15]
Molecular Formula C₉H₇NO₂ [1][2][15]
Molecular Weight 161.16 g/mol [1][2]
Appearance White to off-white solid [1]
Purity Typically ≥95% [15]

| SMILES | CC1=C(C=CC(=C1)C#N)C(=O)O |[1][2] |

Table 2: GHS Hazard Information

Pictogram Signal Word Hazard Statements

|

alt text
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Data summarized from PubChem CID 11819339.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.

Conclusion

This compound and its structural analogs are more than just simple chemical intermediates; they are enabling scaffolds that provide a direct pathway to sophisticated and life-saving therapeutics. Its central role in the synthesis of the PARP inhibitor Niraparib showcases its immense value in modern oncology. The strategic placement of its functional groups offers a robust platform for chemical synthesis, allowing for the construction of complex molecular architectures. As researchers continue to target intricate biological pathways, the demand for such well-defined and versatile building blocks will undoubtedly grow, ensuring that this compound remains a key compound in the medicinal chemist's toolbox.

References

Application Notes & Protocols: 4-Cyano-2-methylbenzoic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Precursor

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence in nature (e.g., nucleic acids, vitamins) and their unparalleled ability to engage with biological targets have made them indispensable in drug discovery.[2][3] The strategic synthesis of these scaffolds often relies on the use of intelligently designed precursors—molecules that possess multiple, orthogonally reactive functional groups.

4-Cyano-2-methylbenzoic acid is an exemplary scaffold, offering a unique convergence of three key functional groups on a benzene ring: a carboxylic acid, a nitrile (cyano group), and a methyl group. This arrangement provides a powerful platform for constructing fused heterocyclic systems, particularly those of significant therapeutic interest such as phthalazinones and quinazolinones. The electron-withdrawing nature of the cyano and carboxylic acid groups, contrasted with the methyl group, creates a nuanced electronic environment that can be strategically manipulated to guide selective chemical transformations.[4]

This technical guide provides an in-depth exploration of this compound as a precursor. It moves beyond simple procedural descriptions to explain the causality behind synthetic choices, offering detailed, validated protocols for the synthesis of key heterocyclic cores.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 1975-53-7[6]
Molecular Formula C₉H₇NO₂[5][6]
Molecular Weight 161.16 g/mol [5][6]
Appearance White to off-white solidN/A
Melting Point 216 - 219 °C[7]
Safety and Handling Precautions

This compound requires careful handling in a laboratory setting.

  • Hazard Statements : May cause an allergic skin reaction (H317) and is harmful to aquatic life (H402).[8]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles, and a lab coat.[8][9] Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust.[8][9]

  • First Aid Measures :

    • Skin Contact : Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[8]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Inhalation : Move the person to fresh air.[8]

    • Ingestion : Rinse mouth and drink plenty of water. Do not induce vomiting. Seek medical advice.[7]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store away from strong oxidizing agents, strong acids, and strong bases.[10]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Avoid release to the environment.[8]

Synthetic Pathways from a Central Precursor

The strategic positioning of the functional groups in this compound allows for its directed conversion into diverse heterocyclic systems. This guide focuses on two medicinally important classes: Phthalazinones and Quinazolinones.

G Precursor This compound Intermediate1 Step 1: Oxidation (e.g., NBS, light) Precursor->Intermediate1 Pathway 1 Intermediate3 Step 1: Functional Group Transformation Precursor->Intermediate3 Pathway 2 Intermediate2 Intermediate A (2-Benzoyl-4-cyanobenzoic acid) Intermediate1->Intermediate2 Product1 Phthalazinone Core Intermediate2->Product1 Hydrazine Condensation Intermediate4 Intermediate B (2-Amino-4-cyanobenzamide) Intermediate3->Intermediate4 Product2 Quinazolinone Core Intermediate4->Product2 Cyclization with C1 Electrophile

Caption: Synthetic utility of this compound.

Application 1: Synthesis of Phthalazinone Derivatives

Phthalazinones are a privileged scaffold in medicinal chemistry, renowned for their broad pharmacological activities, including potent anticancer properties as inhibitors of receptors like PARP, EGFR, and VEGFR-2.[11] A robust and common method for their synthesis is the condensation of a 2-acylbenzoic acid with hydrazine or its derivatives.[12][13]

Expert Rationale & Mechanistic Insight

The direct precursor for a phthalazinone is a 2-acylbenzoic acid. Our starting material, this compound, can be converted to this key intermediate by selective oxidation of the benzylic methyl group. A common method for this is radical bromination followed by hydrolysis or direct oxidation. Once the 2-acyl intermediate is formed, the reaction with hydrazine proceeds via a well-established mechanism:

  • Nucleophilic Attack : The terminal nitrogen of hydrazine attacks the electrophilic keto-carbonyl carbon.

  • Cyclization : The second nitrogen of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl.

  • Dehydration : Two subsequent dehydration steps, driven by heat and/or acid catalysis, result in the formation of the stable, aromatic phthalazinone ring system.

G A 2-Acylbenzoic Acid Intermediate C Initial Adduct (Hydrazone/Carbinolamine) A->C Nucleophilic Attack B Hydrazine (H₂N-NHR) D Cyclized Intermediate C->D Intramolecular Cyclization E Phthalazinone Product D->E Dehydration (-2 H₂O)

Caption: Mechanism of Phthalazinone formation.

Protocol 1: Two-Step Synthesis of a 4-Cyanophthalazinone Derivative

This protocol outlines the synthesis of 4-benzyl-7-cyano-2H-phthalazin-1-one, starting with the conversion of this compound to the 2-benzoyl intermediate.

Step A: Synthesis of 2-Benzoyl-4-cyanobenzoic acid

  • Materials : this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Benzaldehyde, Anhydrous Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure :

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 eq.) in CCl₄.

    • Add NBS (1.1 eq.) and a catalytic amount of AIBN.

    • Reflux the mixture under a light source (e.g., 250W lamp) until TLC analysis shows consumption of the starting material. This forms the intermediate 2-(bromomethyl)-4-cyanobenzoic acid.

    • Cool the reaction, filter off the succinimide, and evaporate the solvent under reduced pressure.

    • Dissolve the crude bromide in DMF. Add anhydrous K₂CO₃ (2.5 eq.) and benzaldehyde (1.5 eq.).

    • Heat the mixture at 80°C for 4-6 hours. Monitor by TLC.

    • Cool the reaction, pour it into ice-water, and acidify with 2M HCl to pH ~2.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield 2-benzoyl-4-cyanobenzoic acid.

Step B: Cyclization to 4-Benzyl-7-cyano-2H-phthalazin-1-one

  • Materials : 2-Benzoyl-4-cyanobenzoic acid, Hydrazine hydrate, Ethanol.

  • Procedure :

    • To a solution of 2-benzoyl-4-cyanobenzoic acid (1 eq.) in ethanol, add hydrazine hydrate (1.5 eq.).[14]

    • Reflux the mixture for 6-8 hours. A precipitate may form as the reaction progresses.

    • Monitor the reaction to completion using TLC.

    • Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Purification & Validation : The product is often pure enough after filtration. Recrystallization from ethanol or an ethanol/water mixture can be performed if necessary. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 80-90%.

Application 2: Synthesis of Quinazolinone Derivatives

Quinazolinones are another class of heterocycles with immense therapeutic value, found in numerous approved drugs with applications as anticancer, anticonvulsant, and anti-inflammatory agents.[15][16] A versatile synthetic route involves the cyclization of a 2-aminobenzamide with an aldehyde or other C1 electrophile.[15][17]

Expert Rationale & Mechanistic Insight

To access the quinazolinone core from this compound, two key transformations are required to generate the necessary 2-aminobenzamide intermediate:

  • Amide Formation : The carboxylic acid must be converted into a primary amide. This is typically achieved by activating the carboxylic acid (e.g., to an acid chloride with SOCl₂) and then reacting with ammonia.

  • Amine Formation : The cyano group must be reduced to an aminomethyl group. This reduction can be performed using various reagents, such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like LiAlH₄. The choice of reagent is critical to avoid reducing the newly formed amide.

Once the 2-(aminomethyl)-4-cyanobenzamide intermediate is synthesized, it can undergo cyclization. For example, reaction with an aromatic aldehyde first forms a Schiff base, which then undergoes an intramolecular cyclization onto the benzamide nitrogen, followed by an oxidation/dehydrogenation step to yield the aromatic quinazolinone ring.

Protocol 2: Multi-Step Synthesis of a 2-Aryl-7-cyanoquinazolin-4(3H)-one

Step A: Synthesis of 4-Cyano-2-methylbenzamide

  • Materials : this compound, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonium hydroxide (conc.).

  • Procedure :

    • In a fume hood, suspend this compound (1 eq.) in DCM. Add SOCl₂ (1.5 eq.) and a catalytic drop of DMF.

    • Reflux the mixture for 2 hours until the solution becomes clear.

    • Cool to room temperature and carefully remove the excess SOCl₂ and DCM under reduced pressure.

    • Dissolve the resulting crude acid chloride in fresh DCM and cool in an ice bath.

    • Add this solution dropwise to an excess of ice-cold concentrated ammonium hydroxide with vigorous stirring.

    • Stir for 1 hour, then extract the product with DCM. Dry the organic layer over Na₂SO₄ and concentrate to yield the amide.

  • Purification : Recrystallize from ethyl acetate/hexanes.

Step B: Synthesis of 2-Amino-4-cyanobenzamide via Hofmann Rearrangement

  • Rationale : The Hofmann rearrangement provides a direct route from a primary amide to a primary amine with one less carbon, perfectly suited for converting the 2-methylbenzamide into a 2-aminobenzamide derivative.

  • Materials : 4-Cyano-2-methylbenzamide, Sodium hypobromite (or generate in situ from Bromine and NaOH), Methanol/Water.

  • Procedure :

    • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq.) to a cold (0°C) solution of sodium hydroxide (4 eq.) in water.

    • In a separate flask, dissolve 4-cyano-2-methylbenzamide (1 eq.) in methanol.

    • Slowly add the cold sodium hypobromite solution to the amide solution, keeping the temperature below 10°C.

    • Once the addition is complete, warm the reaction mixture to 60-70°C for 1 hour.

    • Cool the reaction, acidify with HCl to precipitate the product, filter, and wash with cold water.

  • Purification : The crude 2-amino-4-cyanobenzamide can be purified by recrystallization.

Step C: Cyclization to the Quinazolinone Core

  • Materials : 2-Amino-4-cyanobenzamide, Benzaldehyde (or other aromatic aldehyde), p-Toluenesulfonic acid (p-TsOH), Toluene.

  • Procedure :

    • Set up a flask with a Dean-Stark apparatus, charged with 2-amino-4-cyanobenzamide (1 eq.), benzaldehyde (1.1 eq.), and a catalytic amount of p-TsOH in toluene.

    • Reflux the mixture, azeotropically removing water, for 12-16 hours.

    • The reaction initially forms the dihydroquinazolinone. An oxidative workup or exposure to air during reflux often promotes dehydrogenation to the final aromatic product. To ensure complete conversion, a mild oxidant like DDQ can be added after the initial cyclization.

    • Cool the reaction. If a precipitate forms, collect it by filtration. Otherwise, concentrate the toluene and purify the residue.

  • Purification & Validation : Purify by column chromatography (Silica, Hexane:Ethyl Acetate) or recrystallization. Characterize by NMR and MS to confirm the structure of the 2-aryl-7-cyanoquinazolin-4(3H)-one.

Conclusion

This compound is a highly valuable and versatile precursor in synthetic organic chemistry. Its distinct functional groups can be selectively manipulated to serve as handles for constructing complex, medicinally relevant heterocyclic scaffolds. The protocols detailed herein for phthalazinones and quinazolinones provide a foundation for researchers and drug development professionals to explore the rich chemistry of this building block, enabling the efficient synthesis of novel compounds for biological screening and materials science applications.

References

Synthesis of 4-Cyano-2-methylbenzoyl Chloride: A Comprehensive Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 4-Cyano-2-methylbenzoyl chloride from 4-Cyano-2-methylbenzoic acid using thionyl chloride. This application note is intended for researchers, medicinal chemists, and drug development professionals who require a reliable protocol and a thorough understanding of the underlying chemical principles for the synthesis of this versatile chemical intermediate.

Introduction and Strategic Importance

4-Cyano-2-methylbenzoyl chloride is a valuable bifunctional building block in organic synthesis. The presence of a highly reactive acyl chloride group and a synthetically versatile nitrile moiety allows for orthogonal chemical modifications, making it an attractive starting material for the construction of diverse molecular scaffolds. Its derivatives are of significant interest in medicinal chemistry and drug discovery, with related benzoic acid derivatives showing potential in the development of novel therapeutics, including anticancer agents.[1][2] The strategic placement of the methyl group at the ortho position introduces specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of target molecules.

Mechanism and Scientific Rationale

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) is a cornerstone of organic synthesis. The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion. The driving force for the reaction is the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, shifting the equilibrium towards the product.[3]

A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent is more reactive towards the carboxylic acid than thionyl chloride itself, thus increasing the rate of the initial activation step.[3]

The Ortho Effect: Influence of the 2-Methyl Group

The presence of a methyl group at the ortho position to the carboxylic acid in this compound introduces specific considerations, a phenomenon often referred to as the "ortho effect".[4][5]

  • Steric Hindrance: The methyl group can sterically hinder the approach of the thionyl chloride-DMF complex to the carboxylic acid, potentially slowing down the reaction rate compared to its meta or para isomers.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the nucleophilicity of the carbonyl oxygen, favoring the initial attack on the Vilsmeier reagent.

These competing effects necessitate careful control of reaction conditions, such as temperature and reaction time, to ensure complete conversion to the desired acyl chloride. The protocol provided below is optimized to account for these factors.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 4-Cyano-2-methylbenzoyl chloride on a laboratory scale.

Materials and Equipment
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Anhydrous TolueneAnhydrous, ≥99.8%Commercially Available
Round-bottom flask-Standard laboratory glassware
Reflux condenser-Standard laboratory glassware
Magnetic stirrer with heating-Standard laboratory equipment
Gas trap (for HCl and SO₂)-Standard laboratory equipment
Distillation apparatus-Standard laboratory glassware
Safety Precautions

Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. [6][7] This entire procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All glassware must be thoroughly dried before use to prevent vigorous reactions and byproduct formation.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 31.0 mmol).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (30 mL) to the flask. With gentle stirring, add thionyl chloride (4.4 mL, 62.0 mmol, 2.0 equiv) dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) using a heating mantle. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). Maintain the reflux for 3-4 hours to ensure complete conversion.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • The crude 4-Cyano-2-methylbenzoyl chloride can be purified by fractional distillation under high vacuum to yield a colorless to pale yellow liquid.

Data and Expected Results

ParameterValue
Molar EquivalentsThis compound: 1.0, Thionyl chloride: 2.0
Reaction TemperatureReflux (~110 °C)
Reaction Time3-4 hours
Expected Yield>90%
Appearance of ProductColorless to pale yellow liquid

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient reaction time or temperature.Increase reflux time or ensure the reaction is at the correct temperature.
Moisture in the reaction.Ensure all glassware is flame-dried and reagents are anhydrous.
Low yieldIncomplete reaction.See above.
Loss of product during work-up.Ensure efficient condensation during distillation.
Dark-colored productImpurities in the starting material or side reactions.Purify the starting material if necessary. Ensure the reaction is not overheated.

Applications in Drug Discovery and Medicinal Chemistry

4-Cyano-2-methylbenzoyl chloride is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The acyl chloride functionality allows for facile reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively. The nitrile group can be further transformed into amines, tetrazoles, or other functional groups, providing access to a diverse chemical space.

  • Synthesis of Novel Heterocycles: The dual reactivity of this molecule makes it an excellent precursor for the synthesis of complex heterocyclic systems, which are prevalent in many drug candidates.

  • Lead Optimization: In drug discovery programs, the 2-methyl and 4-cyano substituents can be used to probe the steric and electronic requirements of a biological target's binding pocket.

  • Precursor to Bioactive Scaffolds: While specific drugs derived directly from this intermediate are not prominently in the public domain, the structural motifs are found in various patented compounds with potential therapeutic applications. For instance, related cyanobenzoyl chlorides are used in the synthesis of intermediates for drugs like Ibrutinib.[8]

Visualizing the Workflow

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Products A This compound E Chlorosulfite Intermediate A->E Reacts with B Thionyl Chloride (SOCl2) D Vilsmeier Reagent Formation B->D Reacts with C DMF (catalyst) C->D D->E Activates F 4-Cyano-2-methylbenzoyl chloride E->F Nucleophilic attack by Cl- G SO2 (gas) E->G Decomposes to H HCl (gas) E->H Decomposes to

Caption: Reaction mechanism for the synthesis of 4-Cyano-2-methylbenzoyl chloride.

Experimental Workflow

experimental_workflow start Start: Assemble Dry Glassware reagents Add this compound, Toluene, and Thionyl Chloride start->reagents catalyst Add Catalytic DMF reagents->catalyst reflux Heat to Reflux (3-4 hours) catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent and Excess SOCl2 (Rotary Evaporation) cool->evaporate distill Purify by Vacuum Distillation evaporate->distill product Obtain Pure 4-Cyano-2-methylbenzoyl chloride distill->product

Caption: Step-by-step experimental workflow for the synthesis.

References

esterification of 4-Cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 4-Cyano-2-methylbenzoic Acid: Methods, Protocols, and Mechanistic Insights

Introduction

This compound is a key substituted aromatic carboxylic acid. Its ester derivatives, particularly the methyl ester, serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both a nitrile (-CN) and a methyl (-CH₃) group on the aromatic ring introduces electronic and steric factors that require careful consideration when selecting an esterification strategy. This guide provides a comprehensive overview of prevalent esterification methods, offering detailed, field-proven protocols tailored for researchers, chemists, and drug development professionals. We will explore the causality behind procedural choices, ensuring each protocol is a self-validating system for achieving high-yield, high-purity products.

Theoretical & Strategic Considerations

The esterification of a carboxylic acid is fundamentally a condensation reaction with an alcohol, resulting in the formation of an ester and water. The primary challenge, governed by Le Chatelier's principle, is that the reaction is reversible. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by either using one reactant (usually the alcohol) in large excess or by actively removing the water as it is formed.

The substrate, this compound, presents specific challenges:

  • Steric Hindrance: The methyl group ortho to the carboxylic acid can sterically hinder the approach of the alcohol, potentially slowing down the reaction rate compared to an unsubstituted benzoic acid.

  • Electronic Effects: The electron-withdrawing nature of the cyano group can influence the reactivity of the carboxyl group.

Choosing the right method is critical and depends on the scale of the reaction, the sensitivity of the substrate to harsh conditions (e.g., strong acid and high heat), and the availability of reagents.

Method Selection: A Comparative Overview

We will detail three primary methods for the : Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Parameter Method A: Fischer-Speier Method B: Steglich Method C: Mitsunobu
Conditions Harsh (Strong Acid, Heat)Mild (Room Temp, Neutral pH)Mild (0 °C to Room Temp)
Key Reagents H₂SO₄ (catalyst), excess alcoholDCC/EDC, DMAP (catalyst)PPh₃, DEAD/DIAD
Primary Advantage Cost-effective, simple reagentsTolerates acid-sensitive groups, good for hindered substratesMild, excellent for inverting alcohol stereochemistry
Primary Disadvantage Not suitable for sensitive substrates, equilibrium-limitedStoichiometric urea byproduct can complicate purificationStoichiometric phosphine oxide and hydrazine byproducts, expensive reagents
Ideal Use Case Large-scale, robust synthesisLab-scale synthesis of complex or sensitive estersHigh-value synthesis, stereochemical control required

Experimental Protocols

Safety First: A Universal Requirement

Before beginning any protocol, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhaling vapors from solvents and reagents.

  • Chemical Hazards: Be aware of the specific hazards of each chemical. Concentrated acids like H₂SO₄ are highly corrosive. Reagents like DCC and DEAD/DIAD are toxic and should be handled with extreme care. Alcohols are flammable.

Method A: Fischer-Speier Esterification (Methyl Ester Synthesis)

This classic method utilizes a strong acid catalyst and an excess of alcohol to drive the reaction forward. It is the most atom-economical and cost-effective approach for simple esters.

Workflow for Fischer-Speier Esterification

cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid in xs Methanol B Add H₂SO₄ Catalyst A->B Slowly C Heat to Reflux (e.g., 65 °C) B->C Monitor D Cool & Remove MeOH C->D After completion E Dilute & Extract D->E F Wash with NaHCO₃ (removes acid) E->F G Dry & Concentrate F->G H Purify (Column/Recrystallization) G->H

Fig 1. General workflow for Fischer-Speier esterification.
Detailed Protocol

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 31.0 mmol).

    • Add a large excess of methanol (e.g., 100 mL), which acts as both the reagent and the solvent.

    • Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition:

    • Slowly and cautiously add concentrated sulfuric acid (H₂SO₄, e.g., 1 mL) to the stirring solution. This addition is exothermic.

  • Reaction:

    • Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate (100 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (2 x 50 mL), and finally with brine (50 mL). The bicarbonate wash is crucial for removing any unreacted carboxylic acid and the H₂SO₄ catalyst.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude methyl 4-cyano-2-methylbenzoate can be further purified by silica gel column chromatography (e.g., eluting with a mixture of ethyl acetate and cyclohexane) or recrystallization.

Method B: Steglich Esterification

This method is exceptionally mild and effective for substrates that are sensitive to strong acids or high temperatures. It uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) acting as a potent acyl-transfer catalyst.

Mechanism of Steglich Esterification

Fig 2. Simplified mechanism of the Steglich esterification.
Detailed Protocol

  • Reaction Setup:

    • Dissolve this compound (e.g., 1.0 g, 6.2 mmol) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (30 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the desired alcohol (e.g., benzyl alcohol, 1.2 eq, 7.4 mmol).

    • Add a catalytic amount of DMAP (e.g., 0.05-0.1 eq).

  • Reagent Addition:

    • Cool the mixture to 0 °C in an ice bath.

    • Add DCC (1.1 eq, 6.8 mmol) portion-wise as a solid or as a solution in the reaction solvent. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

  • Workup:

    • Filter off the precipitated DCU byproduct and wash the solid with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M, to remove DMAP and any unreacted DCC), water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by flash column chromatography on silica gel.

Method C: Mitsunobu Reaction

The Mitsunobu reaction couples an alcohol with a nucleophile, typically a carboxylic acid with a pKa of less than 13, under mild, redox-neutral conditions. It proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, making it invaluable in natural product synthesis. Here, this compound acts as the nucleophile.

Detailed Protocol
  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (e.g., (S)-(-)-2-Pentanol, 1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M).

  • Reagent Addition:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly, dropwise, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) as a solution in THF. A color change and/or slight exotherm may be observed. The order of addition can be critical for success.

  • Reaction:

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-24 hours. Monitor by TLC.

  • Workup:

    • Quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • The primary byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be challenging to remove. Purification almost always requires column chromatography.

  • Purification:

    • Directly load the crude residue onto a silica gel column and elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ester.

Product Characterization

The final product, for example, methyl 4-cyano-2-methylbenzoate , should be characterized to confirm its identity and purity.

Property Value
CAS Number 103261-67-2
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Colorless or white crystalline solid
¹H NMR (400 MHz, CDCl₃) δ 7.78 (d, 1H), 7.52 (m, 2H), 3.92 (s, 3H), 2.62 (s, 3H)
IR Spectroscopy Expect strong C=O stretch (~1720 cm⁻¹), C≡N stretch (~2230 cm⁻¹)
Mass Spectrometry Expect M⁺ or [M+H]⁺ corresponding to the molecular weight

Application Notes and Protocols: Leveraging 4-Cyano-2-methylbenzoic Acid in the Synthesis of High-Performance Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Substituted Benzoic Acids in Polymer Chemistry

The quest for advanced polymeric materials with tailored properties is a cornerstone of modern materials science. The judicious selection of monomers allows for precise control over the final polymer's characteristics, such as thermal stability, mechanical strength, solubility, and functionality. 4-Cyano-2-methylbenzoic acid, a readily available substituted aromatic compound, presents itself as a valuable precursor for the synthesis of novel monomers for high-performance polymers. Its structure, featuring a carboxylic acid, a nitrile group, and a methyl substituent on the aromatic ring, offers a unique combination of reactivity and structural control.

The presence of the nitrile (cyano) group is particularly noteworthy. While it can be retained in the final polymer to enhance properties like dielectric constant and thermal stability due to its large dipole moment, it can also serve as a synthetic handle for further chemical transformations.[1] This application note will focus on the latter, specifically the conversion of the nitrile group into a second carboxylic acid functionality. This transformation converts this compound into a dicarboxylic acid monomer, 2-methyl-1,4-benzenedicarboxylic acid, which is a key building block for condensation polymers such as polyesters and polyamides.

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical properties.[2][3] By incorporating monomers like 2-methyl-1,4-benzenedicarboxylic acid, it is possible to introduce structural modifications that can fine-tune the properties of the resulting aramid, for instance, by altering chain packing and solubility.

This document provides a detailed protocol for the synthesis of a novel aromatic polyamide, starting from the hydrolysis of this compound to 2-methyl-1,4-benzenedicarboxylic acid, followed by its polycondensation with an aromatic diamine via the Yamazaki-Higashi phosphorylation method.[4][5][6][7]

PART 1: Monomer Synthesis - Hydrolysis of this compound

The first critical step is the conversion of the monofunctional this compound into a difunctional monomer suitable for step-growth polymerization. This is achieved through the hydrolysis of the nitrile group to a carboxylic acid. Both acidic and basic conditions can be employed for this transformation; however, basic hydrolysis followed by acidification is often preferred for its efficacy.

Protocol 1: Synthesis of 2-Methyl-1,4-benzenedicarboxylic Acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 g of this compound in 100 mL of a 10% (w/v) aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the cessation of ammonia evolution (which can be tested with moist pH paper held at the top of the condenser). The reflux is typically maintained for 4-6 hours.

  • Cooling and Acidification: After the reaction is complete, cool the flask to room temperature in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cooled solution with continuous stirring until the pH reaches approximately 2. A white precipitate of 2-methyl-1,4-benzenedicarboxylic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure 2-methyl-1,4-benzenedicarboxylic acid.

  • Dry the purified product in a vacuum oven at 80-100 °C overnight.

Expected Yield: 80-90%

Characterization: The structure of the synthesized 2-methyl-1,4-benzenedicarboxylic acid can be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The purity can be assessed by melting point determination and elemental analysis.

PART 2: Polymer Synthesis - Aromatic Polyamide via Direct Polycondensation

With the synthesized 2-methyl-1,4-benzenedicarboxylic acid, a novel aromatic polyamide can be prepared. The Yamazaki-Higashi phosphorylation reaction is a robust and widely used method for the direct polycondensation of dicarboxylic acids and diamines, yielding high molecular weight polyamides under relatively mild conditions.[4][5][6][7] This method utilizes a phosphite and pyridine as condensing agents.

Protocol 2: Synthesis of Poly(4,4'-oxydiphenylene 2-methylterephthalamide)

Materials:

  • 2-Methyl-1,4-benzenedicarboxylic acid (synthesized in Protocol 1)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine (Py), anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol

  • Three-necked flask with a mechanical stirrer, nitrogen inlet, and outlet

  • Heating mantle with temperature controller

  • Beaker

  • Sintered glass funnel

Procedure:

  • Reagent Preparation: Dry the 2-methyl-1,4-benzenedicarboxylic acid, 4,4'-oxydianiline, CaCl₂, and LiCl in a vacuum oven before use.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 1.80 g (10 mmol) of 2-methyl-1,4-benzenedicarboxylic acid, 2.00 g (10 mmol) of 4,4'-oxydianiline, 1.0 g of CaCl₂, 0.5 g of LiCl, 40 mL of anhydrous NMP, and 10 mL of anhydrous pyridine.

  • Polycondensation: Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Add 6.2 mL (22 mmol) of triphenyl phosphite to the solution.

  • Heat the reaction mixture to 115 °C and maintain this temperature for 3-4 hours with continuous stirring. The solution will become increasingly viscous as the polymerization proceeds.

  • Polymer Precipitation and Purification: After the reaction is complete, cool the viscous solution to room temperature.

  • Pour the polymer solution slowly into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.

  • Collect the polymer by filtration using a sintered glass funnel.

  • Wash the polymer thoroughly with hot methanol and then with water to remove any residual reactants and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 100 °C for 24 hours.

Visualization of the Synthetic Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis 4-Cyano-2-methylbenzoic_acid This compound Hydrolysis Protocol 1: Basic Hydrolysis (NaOH, H₂O, Reflux) then Acidification (HCl) 4-Cyano-2-methylbenzoic_acid->Hydrolysis 2-Methyl-1,4-benzenedicarboxylic_acid 2-Methyl-1,4-benzenedicarboxylic Acid Hydrolysis->2-Methyl-1,4-benzenedicarboxylic_acid Polycondensation Protocol 2: Yamazaki-Higashi Reaction (TPP, Py, NMP, 115 °C) 2-Methyl-1,4-benzenedicarboxylic_acid->Polycondensation 4,4'-Oxydianiline 4,4'-Oxydianiline (ODA) 4,4'-Oxydianiline->Polycondensation Polyamide Poly(4,4'-oxydiphenylene 2-methylterephthalamide) Polycondensation->Polyamide

Caption: Synthetic workflow from this compound to an aromatic polyamide.

Data Presentation: Expected Properties of the Synthesized Polyamide

The properties of the synthesized polyamide can be tailored by the choice of monomers. The incorporation of the methyl group and the ether linkage from ODA is expected to enhance solubility compared to fully linear, unsubstituted aramids.

PropertyExpected Value/CharacteristicRationale
Inherent Viscosity 0.5 - 1.0 dL/gThe Yamazaki-Higashi method is known to produce high molecular weight polyamides.[5]
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO)The presence of the flexible ether linkage from ODA and the methyl substituent on the diacid monomer disrupts chain packing, improving solubility.[1][2]
Glass Transition Temp. (Tg) 200 - 250 °CAromatic polyamides exhibit high Tg due to the rigidity of the polymer backbone. The specific value will depend on the final molecular weight and chain packing.
Thermal Stability (TGA) 5% weight loss temperature > 400 °C in N₂The aromatic backbone and stable amide linkages confer excellent thermal stability.[2]
Mechanical Properties Formation of tough, flexible filmsHigh molecular weight aromatic polyamides typically exhibit good mechanical properties. The specific tensile strength and modulus would require experimental determination.

Expert Insights and Causality in Experimental Design

  • Choice of Hydrolysis Conditions: Basic hydrolysis is chosen for the nitrile group as it generally proceeds with fewer side reactions compared to acidic hydrolysis, which can sometimes be sluggish for aromatic nitriles. The subsequent acidification step ensures the complete protonation of the carboxylate salt to the desired dicarboxylic acid.

  • Rationale for the Yamazaki-Higashi Method: This direct polycondensation method is advantageous as it avoids the need to prepare highly reactive and moisture-sensitive acyl chlorides from the dicarboxylic acid. The in-situ activation of the carboxylic acid with triphenyl phosphite and pyridine allows for the formation of high molecular weight polymers under controlled conditions.[4][6] The addition of salts like CaCl₂ and LiCl is crucial for enhancing the solubility of the growing polymer chains in the reaction medium, thereby preventing premature precipitation and allowing for higher molecular weights to be achieved.[6]

  • Monomer Selection and Polymer Properties: The use of 4,4'-oxydianiline as the diamine introduces flexible ether linkages into the rigid polyamide backbone. This is a common strategy to improve the solubility and processability of aromatic polyamides without significantly compromising their high thermal stability.[2] The methyl group from the diacid monomer further contributes to disrupting the regularity of the polymer chain, which can also enhance solubility.

Potential Applications

Polymers derived from this methodology are expected to be high-performance materials. Potential applications include:

  • Advanced Composites: As a matrix material for composites in the aerospace and automotive industries, where high thermal stability and mechanical strength are required.

  • Membranes: For gas separation or filtration applications, where the polymer's chemical structure can be tuned to control permeability and selectivity.

  • High-Temperature Adhesives and Coatings: The excellent thermal stability makes these materials suitable for demanding adhesive and coating applications.

Conclusion

This compound serves as a versatile starting material for the synthesis of functional monomers for high-performance polymers. Through a straightforward hydrolysis of its nitrile group, it can be converted into a valuable dicarboxylic acid monomer. Subsequent polycondensation with aromatic diamines, using established methods like the Yamazaki-Higashi reaction, allows for the creation of novel aromatic polyamides with potentially enhanced solubility and processability, while retaining the high thermal and mechanical performance characteristic of this class of polymers. The protocols and insights provided herein offer a solid foundation for researchers to explore the synthesis and application of these advanced materials.

References

Application Notes & Protocols for Amide Coupling with 4-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective synthesis of amides using 4-cyano-2-methylbenzoic acid. Amide bond formation is a cornerstone reaction in medicinal chemistry and materials science.[1][2][3] However, substrates such as this compound present unique challenges due to a combination of steric hindrance from the ortho-methyl group and electronic deactivation from the para-cyano group.[4][5][6] This guide explains the underlying principles of these challenges, details two robust protocols using distinct classes of coupling reagents—EDC/HOBt and HATU—and offers practical insights into reaction optimization, workup, and troubleshooting.

Introduction: The Challenge of a Substituted Benzoic Acid

This compound is a valuable building block in the synthesis of complex molecules, including pharmaceuticals and functional materials. Its utility stems from the specific arrangement of its functional groups: the carboxylic acid for amide linkage, the cyano group as a potential hydrogen bond acceptor or synthetic handle, and the methyl group for steric and electronic modulation.

The primary challenge in its use lies in the coupling reaction itself. The ortho-methyl group sterically encumbers the carboxylic acid, slowing the approach of the amine nucleophile and potentially hindering the formation of the activated carboxylate intermediate.[5][6][7] Concurrently, the electron-withdrawing nature of the para-cyano group, while increasing the acidity of the carboxyl proton, can impact the reactivity of the activated ester intermediate. Standard coupling methods may prove sluggish or result in low yields, necessitating carefully selected reagents and optimized conditions.[4] This guide provides field-proven protocols to overcome these hurdles.

Mechanistic Considerations for Reagent Selection

The choice of coupling reagent is the most critical parameter for a successful reaction.[2] The two protocols presented here utilize reagents from different classes, each with a distinct mechanism of action suitable for this challenging substrate.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct.[9] To mitigate these side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable and reactive HOBt-ester, which then smoothly reacts with the amine.[1][8]

EDC_HOBt_Mechanism RCOOH 4-Cyano-2-methyl- benzoic Acid O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt EDU EDU Byproduct (Water-Soluble) O_Acylisourea->EDU - Amine (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Amide Target Amide HOBt_Ester->Amide + Amine Regen_HOBt HOBt (Regenerated) Amine R'-NH2 (Amine) Amine->Amide Amide->Regen_HOBt - HOBt

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Uronium Salt-Mediated Coupling (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[10] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is even more reactive than the corresponding HOBt-ester.[8] This heightened reactivity makes HATU particularly effective for sterically hindered acids and less nucleophilic amines.[2][4]

HATU_Mechanism RCOOH 4-Cyano-2-methyl- benzoic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Base DIPEA (Base) Base->Carboxylate OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Target Amide OAt_Ester->Amide + Amine TMU Tetramethylurea Byproduct OAt_Ester->TMU - HOAt Amine R'-NH2 (Amine) Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt - HOAt

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.

Protocol 1: EDC/HOBt Coupling (Cost-Effective Standard)

This protocol is a reliable and economical choice for many amide couplings. Due to the steric hindrance of the substrate, extended reaction times or slight warming may be necessary.

Reagents & Materials

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
This compound161.161.0161 mg
Amine (R'-NH₂)Varies1.11.1 mmol
EDC·HCl191.701.5288 mg
HOBt (anhydrous)135.121.5203 mg
DIPEA129.243.0522 µL
Anhydrous DMF--5-10 mL

Step-by-Step Procedure

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), HOBt (1.5 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M) and stir the mixture until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add EDC·HCl (1.5 equiv) to the reaction mixture in one portion. Follow with the dropwise addition of DIPEA (3.0 equiv) over 2-3 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The steric hindrance may necessitate a longer reaction time than typical couplings.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (EtOAc, ~50 mL).

    • Wash the organic layer sequentially with 5% aqueous citric acid (2 x 25 mL) to remove excess amine and DIPEA, saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid and HOBt, and finally with brine (1 x 25 mL).[9][11]

    • The urea byproduct from EDC is water-soluble and should be removed during the aqueous washes.[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2][8]

Protocol 2: HATU Coupling (High-Efficiency for Hindered Substrates)

This protocol is recommended when the EDC/HOBt method provides low yields or when coupling with a poorly nucleophilic amine. HATU is more potent but also more expensive.[8]

Reagents & Materials

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
This compound161.161.0161 mg
Amine (R'-NH₂)Varies1.11.1 mmol
HATU380.231.2456 mg
DIPEA129.243.0522 µL
Anhydrous DMF or DCM--5-10 mL

Step-by-Step Procedure

  • Pre-activation (Optional but Recommended): To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. These reactions are typically much faster than EDC couplings.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM (~50 mL).

    • Wash the organic layer sequentially with 10% aqueous LiCl (3 x 25 mL) to remove DMF and byproducts, 1M HCl (2 x 25 mL) to remove DIPEA, saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).[13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. The byproducts (tetramethylurea and HOAt) are typically removed during the workup and chromatography.[10]

General Workflow and Troubleshooting

General_Workflow Start Start: Select Protocol (EDC or HATU) Setup Reaction Setup: - Dry Glassware - Inert Atmosphere - Add Acid, Amine, Reagents Start->Setup Reaction Reaction: - Stir at 0°C to RT - Time: 1-24h Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Decision Starting Material Consumed? Monitor->Decision Workup Aqueous Workup: - Dilute with Organic Solvent - Sequential Washes (Acid, Base, Brine) Purify Purification: - Dry & Concentrate - Flash Column Chromatography Workup->Purify End Pure Amide Purify->End Decision->Reaction No (Continue Stirring/ Add More Reagent) Decision->Workup Yes

Caption: General experimental workflow for amide coupling.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction is sluggish or stalls 1. Insufficient activation due to steric hindrance. 2. Poorly nucleophilic amine. 3. Reagents (especially solvents) are not anhydrous.1. Switch from EDC/HOBt to the more potent HATU protocol. 2. Gently warm the reaction to 40-50 °C. 3. Ensure all reagents and solvents are rigorously dried.
Low Yield 1. Incomplete reaction. 2. Formation of byproducts (e.g., N-acylurea with EDC). 3. Product loss during workup/purification.1. Increase reaction time or temperature. 2. Ensure sufficient HOBt/HOAt additive is used. Use HATU to minimize side reactions. 3. Use care during extractions; minimize the number of purification steps if possible.
Difficulty removing byproducts 1. Urea byproducts from carbodiimides can sometimes co-elute with the product. 2. HATU byproducts (TMU, HOAt) not fully removed by workup.1. EDC's byproduct is water-soluble; ensure thorough aqueous washes. If using DCC, the DCU byproduct is filtered off. 2. A LiCl wash is very effective for removing DMF and polar byproducts like TMU.[13] Recrystallization can be an alternative to chromatography.[14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyano-2-methylbenzoic acid (CMBA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. We will delve into the mechanistic rationale behind key experimental steps, providing actionable troubleshooting advice and detailed protocols grounded in established chemical principles.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often plagued by low yields and difficult purifications. A prevalent and effective route involves the diazotization of 4-amino-2-methylbenzoic acid followed by a copper-catalyzed cyanation—the Sandmeyer reaction.[1][2] This guide will focus on troubleshooting and optimizing this specific pathway, addressing the most frequent experimental hurdles.

Overall Synthetic Workflow

The transformation from 4-amino-2-methylbenzoic acid to the target product is a two-step process. Understanding this workflow is the first step in effective troubleshooting.

Synthetic_Workflow Start 4-Amino-2-methylbenzoic Acid Diazonium In situ Diazonium Salt Formation Start->Diazonium Diazotization (NaNO₂, Acid, 0-5°C) Sandmeyer Sandmeyer Cyanation Diazonium->Sandmeyer Addition to CuCN Product This compound Sandmeyer->Product Work-up & Purification

Caption: General experimental workflow for CMBA synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Part 1: The Diazotization Step

This initial step is critical as the stability of the diazonium salt intermediate directly impacts the overall yield. The reaction involves treating the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[3]

Question 1: My starting material (4-amino-2-methylbenzoic acid) is not fully dissolving in the acidic solution. What should I do?

Answer: Incomplete dissolution can lead to non-uniform diazotization.

  • Causality: The amino group needs to be protonated to form the corresponding ammonium salt, which then reacts with nitrous acid. If the starting material remains as a solid suspension, the reaction will be slow and incomplete.

  • Solutions:

    • Increase Acid Concentration/Volume: Ensure you are using a sufficient excess of a strong acid like HCl or H₂SO₄. You can try adding a small amount of additional acid or water to aid dissolution, but be mindful of the overall concentration.

    • Gentle Warming: Briefly and gently warm the mixture to aid dissolution, but you must cool it back down to 0-5 °C before adding sodium nitrite.[4] Overheating at this stage can lead to unwanted side reactions.

Question 2: I'm observing significant foaming and gas evolution during the addition of sodium nitrite, and my yield is low. Why is this happening?

Answer: This indicates the premature decomposition of your diazonium salt.

  • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[3] The decomposition reaction releases nitrogen gas (N₂) and often leads to the formation of undesired phenol byproducts (4-hydroxy-2-methylbenzoic acid) through reaction with water.[3]

  • Solutions:

    • Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature rigorously between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution dropwise and slowly to prevent any exothermic spikes.[4]

    • Check for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A positive test (the paper turns dark blue) indicates that enough nitrite has been added for complete diazotization. Avoid adding a large excess, which can lead to side reactions.[3]

Part 2: The Sandmeyer (Cyanation) Step

This is the core C-C bond-forming reaction where the diazonium group is replaced by a cyano group, catalyzed by a copper(I) salt.[1][5]

Question 3: My cyanation reaction yield is consistently low, and I often get a dark, tarry precipitate. What are the primary causes?

Answer: Low yields and byproduct formation in the Sandmeyer reaction are common and can be traced to several factors. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, and controlling radical side reactions is key.[1]

  • Causality & Solutions:

    • Copper(I) Cyanide Quality: CuCN is easily oxidized to inactive Cu(II) species. Ensure you are using fresh, high-quality CuCN. If it appears greenish (indicating oxidation), it should not be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during the reaction.[6]

    • Neutralization of Diazonium Solution: Before adding the diazonium salt solution to the copper cyanide solution, it is sometimes beneficial to carefully neutralize the excess strong acid with a base like sodium bicarbonate until the pH is weakly acidic. This must be done cautiously at 0-5 °C to avoid diazonium decomposition. A highly acidic environment can interfere with the copper catalyst.[2]

    • Temperature of Addition: Add the cold diazonium salt solution slowly to the CuCN solution. While the Sandmeyer reaction itself often requires gentle warming to proceed to completion after the addition, the initial mixing should be controlled to manage the rate of nitrogen evolution.[4]

    • Solvent Choice: While often performed in water, using a polar aprotic solvent like DMF might be an alternative for difficult substrates, though this complicates the workup.[6]

Troubleshooting_Cyanation Start Low Cyanation Yield? Catalyst Check CuCN Quality Start->Catalyst Temp Verify Temperature Control Start->Temp pH Check pH of Diazonium Solution Start->pH Atmosphere Is Reaction Under Inert Gas? Start->Atmosphere Solution1 Use fresh, pure CuCN. Catalyst->Solution1 Solution2 Add diazonium salt slowly at 0-5°C, then warm gently if needed. Temp->Solution2 Solution3 Carefully neutralize excess acid with NaHCO₃ before addition. pH->Solution3 Solution4 Use N₂ or Ar atmosphere to prevent catalyst oxidation. Atmosphere->Solution4

Caption: Troubleshooting logic for low cyanation yield.

Part 3: Work-up and Purification

Question 4: I am struggling to remove residual copper salts from my crude product. What is an effective purification method?

Answer: Copper contamination is a classic issue with Sandmeyer reactions.

  • Causality: Copper salts can complex with the nitrile and carboxylate functionalities of the product, making them difficult to remove by simple filtration.

  • Solutions:

    • Aqueous Wash: During the work-up, after the reaction is complete, boiling the crude solid in an aqueous solution of ethylenediamine or a concentrated sodium cyanide solution (with extreme caution in a fume hood) can help complex and dissolve the copper salts.

    • Acid-Base Extraction: Dissolve the crude product in a suitable base (e.g., aqueous NaHCO₃ or NaOH) to form the sodium salt of the carboxylic acid. Filter off any insoluble inorganic material. Then, re-acidify the filtrate with HCl to precipitate the purified carboxylic acid product.

    • Recrystallization: Recrystallization from a suitable solvent like ethanol, methanol, or an ethanol/water mixture is a final, effective purification step.[6]

Experimental Protocols & Optimization

Table 1: Key Parameter Optimization
ParameterStepTypical RangeRationale for Optimization
Temperature Diazotization0 - 5 °CPrevents premature diazonium salt decomposition and phenol formation.[3]
Cyanation0 - 70 °CInitial addition should be cold; warming may be required to drive the reaction to completion.[4]
Molar Ratio (NaNO₂) Diazotization1.1 - 1.2 eq.A slight excess ensures complete diazotization. A large excess can cause side reactions.
Molar Ratio (CuCN) Cyanation1.2 - 1.5 eq.A stoichiometric amount or slight excess is needed as it's a reagent, not just a catalyst.[4]
Acid Concentration Diazotization2.5 - 3.0 eq.Ensures complete protonation of the amine and provides the acidic medium for HNO₂ formation.
Protocol 1: Diazotization of 4-Amino-2-methylbenzoic Acid

Materials:

  • 4-Amino-2-methylbenzoic acid (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask, suspend 4-amino-2-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-45 minutes, ensuring the temperature remains below 5 °C at all times.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be a pale yellow.

  • Keep the diazonium salt solution in the ice bath until ready for the next step. Do not store it for an extended period.

Protocol 2: Sandmeyer Cyanation

Materials:

  • Copper(I) Cyanide (CuCN, 1.2 eq)

  • Sodium Cyanide (NaCN, 1.2 eq) - Optional but recommended

  • Deionized Water

  • Cold diazonium salt solution from Protocol 1

Procedure: SAFETY NOTE: Cyanide salts are extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Have a cyanide antidote kit available.

  • In a separate, larger flask equipped with a mechanical stirrer, dissolve CuCN (1.2 eq) and NaCN (1.2 eq) in water. This forms a soluble dicyanocuprate(I) complex, which is often more reactive.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and in portions, add the cold diazonium salt solution from Protocol 1 to the copper cyanide solution. Vigorous bubbling (N₂ evolution) should be observed. Control the rate of addition to keep the foaming manageable.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and collect the crude solid product by vacuum filtration.

  • Proceed with the purification steps outlined in the FAQ section.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyano-2-methylbenzoic acid (CAS 1975-53-7)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind byproduct formation, you can optimize your reaction conditions, improve yield, and ensure the purity of your target molecule.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic routes to this compound.

Section 1: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction, which converts an aryl amine to a nitrile via a diazonium salt intermediate, is a classical approach.[4] Starting from 4-amino-2-methylbenzoic acid, this route is direct but requires careful control to avoid several potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer cyanation of 4-amino-2-methylbenzoic acid has a low yield, and I'm isolating a significant amount of a phenolic byproduct, 4-hydroxy-2-methylbenzoic acid. What's causing this?

A1: This is a classic and frequent side reaction in Sandmeyer protocols. The intermediate aryl diazonium salt is highly reactive and susceptible to nucleophilic attack by water, which is present in the aqueous acidic medium used for diazotization.[5][6] This leads to the formation of a phenol and the evolution of nitrogen gas. The instability of the diazonium salt is a primary cause of low yields in these reactions.[7]

Causality & Mechanism: The diazonium salt ([Ar-N₂]⁺) is an excellent leaving group (N₂ gas). Water acts as a nucleophile, attacking the aromatic ring and displacing the nitrogen. This process is often accelerated by heat, making strict temperature control paramount.

Preventative Measures:

  • Strict Temperature Control: The diazotization step must be performed at low temperatures, typically 0-5°C, to ensure the stability of the diazonium salt.[7] Use an ice-salt bath and monitor the internal temperature closely.

  • Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent localized temperature increases.

  • Minimize Water: While challenging in classical Sandmeyer reactions, using concentrated acids can reduce the activity of water. Some modern protocols use non-aqueous diazotizing agents (e.g., tert-butyl nitrite) in organic solvents to circumvent this issue.[8]

  • Catalyst Health: Ensure your copper(I) cyanide catalyst is active and not oxidized to copper(II), which is less effective.[9]

Q2: I'm observing dark, tar-like materials and biaryl impurities in my crude product. What are these and how can I avoid them?

A2: The formation of dark, often polymeric, materials and biaryl compounds points towards radical-mediated side reactions. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which involves an aryl radical intermediate.[4] Dimerization of this radical leads to biaryl impurities, while other undesired radical pathways can form tar.

Causality & Mechanism: The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. While this radical is intended to react with the cyanide species, it can also couple with another aryl radical to form a biaryl byproduct.[4]

Preventative Measures:

  • Optimal Catalyst Concentration: Use the recommended catalytic amount of CuCN. Too little catalyst can lead to inefficient trapping of the radical, while excess may promote other side reactions.

  • Degas Solvents: Removing dissolved oxygen from solvents can sometimes reduce undesired radical side reactions.

  • Efficient Stirring: Ensure the reaction mixture is homogenous to promote the desired reaction between the aryl radical and the copper-cyanide complex over radical dimerization.

Section 2: Synthesis via Grignard Reaction

This route typically involves the formation of a Grignard reagent from 4-bromo-2-methylbenzonitrile, followed by carboxylation with carbon dioxide (CO₂). While powerful for C-C bond formation, Grignard reagents are highly reactive and non-selective, leading to several potential byproducts.[10]

Troubleshooting Guide
Symptom / Observation Potential Cause (Side Reaction) Recommended Solution & Explanation
Isolation of a high MW, non-acidic, neutral byproduct. Ketone Formation: The initially formed magnesium carboxylate is attacked by a second equivalent of the Grignard reagent. Hydrolysis of this adduct yields a symmetric ketone.[11][12]1. Inverse Addition: Add the Grignard reagent solution slowly to a vigorously stirred slurry of excess dry ice (solid CO₂) in an anhydrous ether (like THF or Et₂O). This maintains a high concentration of CO₂, favoring carboxylation over ketone formation.[13] 2. Low Temperature: Perform the reaction at very low temperatures (e.g., -78°C) to reduce the rate of the second addition.
Low yield of acidic product; recovery of 2-methylbenzonitrile. Grignard Quenching: Grignard reagents are strong bases and are readily protonated and destroyed by trace amounts of water, alcohols, or even acidic protons on glassware.[13]1. Rigorous Anhydrous Conditions: Oven-dry all glassware before use. Use anhydrous solvents. Ensure the 4-bromo-2-methylbenzonitrile starting material is dry. 2. Magnesium Activation: Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane to remove the passivating oxide layer and initiate reagent formation.[10]
Isolation of a ketone byproduct identified as 1-(4-cyano-2-methylphenyl)-... Attack on Nitrile Group: The Grignard reagent can act as a nucleophile and attack the electrophilic carbon of the nitrile group on another molecule of the starting material. Hydrolysis of the resulting imine yields a ketone.[13]1. Low Temperature & Dilution: Running the reaction at low temperatures and under dilute conditions can disfavor this bimolecular side reaction. 2. Fast Carboxylation: Ensure the Grignard reagent is consumed by CO₂ as quickly as it is formed, if possible, or add it immediately to the CO₂ source after its formation is complete.
Section 3: Synthesis via Oxidation of 4-cyano-2-methyltoluene

Oxidizing the methyl group of 4-cyano-2-methyltoluene is a direct route, but achieving high selectivity for the carboxylic acid can be challenging. Both under- and over-oxidation are common issues.

Frequently Asked Questions (FAQs)

Q1: My oxidation reaction is incomplete, and I'm left with significant amounts of the starting material and 4-cyano-2-methylbenzaldehyde. How can I drive the reaction to completion?

A1: This is a classic case of under-oxidation. The oxidation of a methyl group to a carboxylic acid proceeds through benzyl alcohol and aldehyde intermediates.[14] If the reaction conditions (time, temperature, or oxidant stoichiometry) are insufficient, the reaction can stall at these intermediate stages.

Preventative Measures:

  • Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent (e.g., KMnO₄, CrO₃). Stoichiometry is critical.

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC. If starting material or aldehyde persists, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can promote side reactions.[15]

  • Choice of Oxidant: Stronger oxidizing agents or catalytic systems designed for complete oxidation may be necessary. For example, catalytic systems can sometimes offer better selectivity and conversion.[16]

Q2: During my oxidation with KMnO₄, I'm seeing evidence of nitrile hydrolysis, forming 2-methylterephthalic acid. How can I prevent this?

A2: The nitrile group is generally stable, but it can be hydrolyzed to a carboxylic acid under harsh basic or acidic conditions, especially at elevated temperatures. Strong oxidants like potassium permanganate are often used under basic conditions, which can promote this unwanted hydrolysis.

Preventative Measures:

  • Control pH: If possible, perform the oxidation under neutral or mildly acidic conditions. Catalytic oxidation using air or O₂ with specific metal catalysts can sometimes be performed under milder conditions that preserve the nitrile group.[14]

  • Temperature Management: Avoid excessively high temperatures during the reaction and workup, as this accelerates the rate of hydrolysis.

  • Workup Conditions: During the workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong base or acid at high temperatures.

Visualizations & Workflows

Reaction Pathway Diagram: Grignard Carboxylation vs. Side Reactions

G cluster_main Desired Pathway: Carboxylation cluster_side1 Side Reaction 1: Ketone Formation cluster_side2 Side Reaction 2: Nitrile Attack Start 4-Bromo-2-methylbenzonitrile + Mg Grignard Grignard Reagent (ArMgBr) Start->Grignard CO2 + CO₂ (Excess) Low Temp Grignard->CO2 Carboxylate Mg Carboxylate Salt CO2->Carboxylate Workup1 Acidic Workup Carboxylate->Workup1 Ketone_Intermediate Attack on Carboxylate Carboxylate->Ketone_Intermediate Product This compound Workup1->Product Grignard2 Grignard Reagent (ArMgBr) Grignard2->Ketone_Intermediate Workup2 Acidic Workup Ketone_Intermediate->Workup2 Side_Product1 Symmetric Ketone (Ar-CO-Ar) Workup2->Side_Product1 Grignard3 Grignard Reagent (ArMgBr) SM Starting Material (Ar-CN) Grignard3->SM Imine Imine Intermediate SM->Imine Attack Workup3 Acidic Workup Imine->Workup3 Side_Product2 Ketone Byproduct (Ar-CO-R') Workup3->Side_Product2

Caption: Key reaction pathways in the Grignard synthesis.

Troubleshooting Workflow: Low Product Yield

G Start Low Yield of This compound Analyze Analyze Crude Product (TLC, NMR, LCMS) Start->Analyze Decision1 Major Component? Analyze->Decision1 SM Unreacted Starting Material Decision1->SM Starting Material SP New Side Product(s) Decision1->SP Side Product Tar Insoluble/Polymeric Material Decision1->Tar Tar/Decomposition Action_SM Issue: Incomplete Conversion - Increase reaction time - Increase temperature cautiously - Check reagent stoichiometry/purity SM->Action_SM Action_SP Issue: Side Reaction Dominates - Identify byproduct structure - Consult relevant troubleshooting guide - Adjust conditions (temp, addition order, etc.) SP->Action_SP Action_Tar Issue: Decomposition - Lower reaction temperature - Check for impurities - Ensure inert atmosphere (if required) Tar->Action_Tar

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols
Protocol 1: Titration of Grignard Reagent to Minimize Over-reaction

Objective: To accurately determine the concentration of the prepared Grignard reagent, ensuring precise stoichiometry in the subsequent carboxylation step to minimize ketone formation.

Methodology:

  • Prepare the Grignard reagent from 4-bromo-2-methylbenzonitrile and magnesium in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • In a separate, oven-dried flask under inert atmosphere, accurately weigh ~100 mg of anhydrous iodine (I₂) and dissolve it in 5 mL of anhydrous THF.

  • Cool the iodine solution to 0°C.

  • Slowly add the prepared Grignard reagent solution dropwise from a syringe to the iodine solution with stirring. The deep brown/purple color of the iodine will fade.

  • The endpoint is reached when the iodine color is completely discharged, and the solution becomes colorless or slightly yellow. Record the volume of Grignard reagent added.

  • Calculate the molarity of the Grignard reagent: Molarity = (moles of I₂) / (Volume of Grignard reagent in L)

  • Use this calculated concentration to add the precise amount of reagent needed for the carboxylation reaction.

References

Technical Support Center: Purification of 4-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Cyano-2-methylbenzoic acid (CAS 1975-53-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for overcoming common challenges encountered during the purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purification, however, can present several challenges, including the removal of structurally similar impurities, achieving high crystallinity, and avoiding product loss. This guide provides a comprehensive resource to address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities may include:

  • Isomeric Impurities: Such as 3-cyano-2-methylbenzoic acid, which can be difficult to separate due to similar physical properties.

  • Unreacted Starting Materials: For example, if synthesized from 2-methyl-4-aminobenzonitrile, residual starting material may be present.

  • Byproducts of Synthesis: Depending on the reaction conditions, side-products from incomplete reactions or side reactions can contaminate the final product.

  • Residual Solvents: Solvents used in the synthesis and work-up can be trapped in the crystalline matrix of the product.

Q2: My this compound appears as an off-white or yellowish powder. How can I decolorize it?

A2: A yellowish tint often indicates the presence of colored impurities. An effective method for decolorization is recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid significant product loss.

Q3: I am having difficulty inducing crystallization during the recrystallization process. What should I do?

A3: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This "seed crystal" will act as a template for further crystallization.

  • Solvent Evaporation: If the solution is too dilute, you can gently heat it to evaporate a small amount of the solvent to increase the concentration of the solute.

  • Cooling: Ensure the solution is cooled to a sufficiently low temperature, such as in an ice bath, to decrease the solubility of the product.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Poor Recovery After Recrystallization

Symptoms:

  • Low yield of purified product.

  • No crystal formation upon cooling.

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Excess Solvent Using too much solvent will keep the product dissolved even at low temperatures. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to concentrate the solution.
Inappropriate Solvent The chosen solvent may be too good at dissolving the compound at all temperatures. Solution: Perform a solvent screen to find a solvent or solvent system where this compound has high solubility when hot and low solubility when cold. Based on its structure, ethanol/water or acetone/water mixtures are good candidates to investigate.
Premature Crystallization Crystals forming in the funnel during hot filtration can lead to significant product loss. Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. Use a stemless funnel to prevent clogging.
Washing with Room Temperature Solvent Washing the collected crystals with a solvent at room temperature can redissolve some of the product. Solution: Always wash the crystals with a minimal amount of ice-cold solvent.
Issue 2: Persistent Impurities Detected by NMR or HPLC

Symptoms:

  • NMR spectrum shows extra peaks that do not correspond to the product or solvent.

  • HPLC chromatogram shows one or more impurity peaks.

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Co-crystallization of Impurities Some impurities may have very similar solubility profiles to the desired product and crystallize along with it. Solution: A second recrystallization may be necessary. Alternatively, a different purification technique such as flash column chromatography may be more effective.
Isomeric Impurities Isomers like 3-Cyano-2-methylbenzoic acid can be particularly challenging to remove by recrystallization alone. Solution: Preparative HPLC or fractional crystallization may be required for complete separation. For preparative HPLC, a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.
Non-acidic Impurities Neutral or basic impurities will not be effectively removed by a simple recrystallization. Solution: Employ an acid-base extraction prior to recrystallization. This will separate the acidic product from neutral and basic impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Extraction: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.

  • Washing: Wash the organic layer with another portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute solution of hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a white solid.

  • Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

AcidBaseExtraction start Crude Product in Ethyl Acetate add_base Add aq. NaHCO3 & Shake start->add_base separate Separate Layers add_base->separate aq_layer Aqueous Layer (Sodium Salt) separate->aq_layer Bottom Layer org_layer Organic Layer (Neutral/Basic Impurities) separate->org_layer Top Layer acidify Acidify with HCl aq_layer->acidify waste Impurity Waste org_layer->waste precipitate Precipitation acidify->precipitate filter Vacuum Filtration precipitate->filter product Pure this compound filter->product

Caption: Workflow for Acid-Base Extraction Purification.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is a starting point for the recrystallization of this compound. The optimal solvent ratio may need to be adjusted based on the impurity profile of your crude material.

  • Solvent Preparation: Prepare a mixed solvent system of ethanol and water. A starting ratio of 1:1 (v/v) is recommended.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot ethanol/water mixture and heat the flask on a hot plate with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed receiving flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization start Crude Product dissolve Dissolve in min. hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry Crystals wash->dry product Pure Crystals dry->product

Caption: General Recrystallization Workflow.

Protocol 3: Purification by Flash Column Chromatography

This protocol is a general guideline for purification by flash chromatography and should be optimized based on TLC analysis.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 1%) to improve peak shape. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load the dry sample onto the top of the column.

  • Elution: Elute the column with the solvent system determined from the TLC analysis. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may provide better separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Interpretation

NMR Spectroscopy for Impurity Identification

¹H NMR spectroscopy is a powerful tool for assessing the purity of your this compound. The following table provides a guide to the expected chemical shifts of the product and potential impurities in a common NMR solvent like DMSO-d₆.

Compound Proton Expected Chemical Shift (ppm) Multiplicity
This compound -COOH~13.5br s
Ar-H~7.8-8.2m
-CH₃~2.5s
3-Cyano-2-methylbenzoic acid -COOH~13.4br s
Ar-H~7.6-8.0m
-CH₃~2.6s
Ethyl Acetate (residual solvent) -CH₂-~4.0q
-CH₃~1.1t
Water H₂O~3.3s

Note: Chemical shifts can vary depending on the concentration and the specific batch of deuterated solvent.

Technical Support Center: Optimizing Reaction Conditions for 4-Cyano-2-methylbenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the derivatization of 4-Cyano-2-methylbenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of modifying this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure the success of your experiments.

Section 1: Understanding the Challenges of Derivatizing this compound

This compound presents a unique set of challenges in derivatization, primarily due to the electronic and steric properties of its substituents. The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the carboxylate, while the ortho-methyl group introduces steric hindrance around the carboxylic acid. These factors can lead to sluggish or incomplete reactions.[1][2]

Frequently Asked Questions (FAQs): General Considerations

Q1: Why are my amide coupling or esterification reactions with this compound so slow or low-yielding?

A1: Several factors can contribute to low yields.[1] The primary reasons often involve:

  • Incomplete activation of the carboxylic acid: The electron-withdrawing cyano group makes the carboxylic acid less reactive.[1]

  • Steric hindrance: The methyl group at the ortho position can physically block the approach of the amine or alcohol.[1][2]

  • Suboptimal reaction conditions: Incorrect choice of coupling reagent, solvent, base, or temperature can significantly impact the outcome.[1]

Q2: How do the electronic effects of the cyano group influence the reaction?

A2: The cyano group is strongly electron-withdrawing, which has two main consequences. It increases the acidity of the carboxylic acid proton but decreases the nucleophilicity of the corresponding carboxylate anion. This makes the activation of the carboxylic acid step more challenging.

Q3: What is the impact of the ortho-methyl group?

A3: The methyl group in the ortho position to the carboxylic acid creates steric hindrance. This bulkiness can impede the approach of coupling reagents and the nucleophile (amine or alcohol), slowing down the reaction rate.[2][3]

Section 2: Troubleshooting Amide Bond Formation

Amide bond formation is a common derivatization for this compound. Below are common issues and their solutions.

Issue 1: Low or No Product Formation in Amide Coupling Reactions

This is one of the most frequent challenges. The troubleshooting process can be broken down into a logical flow.

Caption: Troubleshooting workflow for low-yield amide coupling.

FAQs: Amide Coupling

Q4: My standard EDC/HOBt coupling is not working. What should I try next?

A4: For sterically hindered and electron-deficient acids like this compound, standard carbodiimide reagents like EDC may not be sufficient.[3] Switching to more powerful uronium/aminium or phosphonium-based coupling reagents is recommended.[3][4]

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly effective as they form reactive esters that can overcome steric barriers.[3] COMU is another excellent option known for its high coupling efficiency and reduced side reactions.[5]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective choices.[3]

Q5: What is the optimal order of addition for reagents in a HATU-mediated coupling?

A5: The generally accepted best practice is to pre-activate the carboxylic acid.[6] Dissolve the this compound in an anhydrous solvent (like DMF), add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA), and stir for a few minutes before adding the amine.[1][6][7] This prevents the amine from reacting with the HATU, which can be a significant side reaction.[6]

Q6: Can I heat the reaction to improve the yield?

A6: Yes, gentle heating can help overcome the activation energy for sterically hindered couplings.[3] However, this should be done cautiously to minimize the risk of racemization if you are using chiral amines.[3] Microwave-assisted synthesis can also be a very effective method to drive difficult couplings to completion quickly.[3]

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is designed for challenging couplings involving this compound.

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.2 equivalents) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly hindered amines, the reaction may require extended time (overnight) or gentle heating (40-50 °C).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Acyl Chloride as an Alternative Activation Strategy

For extremely unreactive amines, converting the carboxylic acid to the more reactive acyl chloride can be a powerful strategy.

Caption: Acyl chloride formation workflow.

FAQs: Acyl Chloride Formation

Q7: When should I consider converting to the acyl chloride?

A7: This is a good strategy when even potent coupling reagents fail, or when dealing with very electron-deficient or sterically hindered amines.[8]

Q8: What are the best reagents for forming the acyl chloride of this compound?

A8: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF are standard and effective reagents.[9][10][11] Refluxing in neat SOCl₂ is a more forceful method that can be effective for difficult substrates.[8][12]

Protocol 2: Acyl Chloride Formation and Subsequent Amidation
  • Acyl Chloride Synthesis: In a fume hood, carefully add this compound (1.0 equivalent) to thionyl chloride (2-5 equivalents). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 1-2 hours.[9] Monitor the reaction by carefully taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by LC-MS. Once the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting acyl chloride can often be used directly in the next step.

  • Amidation: Dissolve the crude 4-cyano-2-methylbenzoyl chloride in an anhydrous aprotic solvent like DCM or THF. Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or DIPEA (1.5 equivalents) in the same solvent. Slowly add the amine solution to the acyl chloride solution. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude amide. Purify as needed.

Section 3: Troubleshooting Esterification Reactions

Esterification of this compound can also be challenging due to the same steric and electronic factors.

Issue 3: Inefficient Fischer Esterification

Caption: Troubleshooting Fischer esterification.

FAQs: Esterification

Q9: My Fischer esterification is giving low yields. How can I improve it?

A9: Fischer esterification is an equilibrium-controlled process.[13] To drive the reaction towards the product, you can either use a large excess of the alcohol (which can also serve as the solvent) or remove the water that is formed, for example, by using a Dean-Stark apparatus.[13] A strong acid catalyst, like concentrated sulfuric acid, is essential.[13]

Q10: Are there other ways to make esters from this compound?

A10: Yes. If Fischer esterification is not effective, you can use the same strategies as for amide formation:

  • Use coupling reagents: Reagents like EDC or HATU can be used to couple the carboxylic acid with an alcohol, though this is less common for simple esters.

  • Form the acyl chloride: The acyl chloride can be reacted with the alcohol in the presence of a base (like pyridine or triethylamine) to form the ester. This is a very effective method.

Protocol 3: Esterification via Acyl Chloride
  • Prepare 4-cyano-2-methylbenzoyl chloride as described in Protocol 2.

  • Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.

  • Add the alcohol (1.0-1.2 equivalents) and a base like pyridine or triethylamine (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up similar to that described in Protocol 2 for amidation.

  • Purify the resulting ester by column chromatography or distillation.

Section 4: Quantitative Data Summary

The choice of reagents and conditions can significantly impact the yield of derivatization reactions. The following table provides a general comparison based on literature for similar hindered or electron-deficient systems.

DerivatizationMethodReagentsTypical Yield RangeKey Considerations
Amidation CarbodiimideEDC, HOBt, DIPEA30-60%May be sluggish; requires longer reaction times.[14]
Uronium SaltHATU, DIPEA70-95%Highly efficient; pre-activation is recommended.[1][6]
Acyl ChlorideSOCl₂, then Amine/Base80-98%Two steps; handles unreactive amines well.[8][9]
Esterification FischerAlcohol, H₂SO₄50-75%Equilibrium limited; requires excess alcohol or water removal.[13]
Acyl ChlorideSOCl₂, then Alcohol/Base85-98%Highly efficient and generally applicable.

References

preventing decomposition of 4-Cyano-2-methylbenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyano-2-methylbenzoic acid (CMBA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a bifunctional molecule, CMBA offers unique opportunities but also presents specific challenges related to its stability. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential decomposition issues and ensure the success of your reactions.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable intermediate in pharmaceutical and materials science, featuring both a carboxylic acid and a nitrile functional group.[1][2] This dual functionality, however, makes it susceptible to specific degradation pathways under various reaction conditions. The primary modes of decomposition are nitrile hydrolysis and decarboxylation , which can lead to impurity formation, low yields, and complex purification challenges. This guide is structured to address these issues head-on, providing both theoretical understanding and practical, field-proven solutions.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section addresses common problems encountered when using this compound. Each issue is presented with probable causes and actionable solutions.

Issue 1: Formation of 2-Methylterephthalic Acid or 4-Carbamoyl-2-methylbenzoic Acid Byproducts

Symptom: You observe a significant amount of a more polar byproduct in your reaction mixture, identified by LC-MS or NMR as either the dicarboxylic acid (2-methylterephthalic acid) or the corresponding amide (4-carbamoyl-2-methylbenzoic acid).

Probable Cause: This is a classic sign of nitrile group hydrolysis. The nitrile is susceptible to reaction with water, especially under strong acidic or basic conditions and elevated temperatures, proceeding through an amide intermediate.[3][4][5][6]

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.[6]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.[3][6]

Solutions:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven ( >120 °C) and cool under a stream of inert gas (Nitrogen or Argon).

    • Use anhydrous solvents. If not available in sealed bottles, dry them using appropriate methods (e.g., molecular sieves, distillation).

    • Run the reaction under a positive pressure of an inert gas.

  • Control pH:

    • If using acidic or basic reagents, consider adding them at low temperatures (e.g., 0 °C) to control any exotherm.

    • In amide coupling reactions, the use of a non-nucleophilic organic base like Diisopropylethylamine (DIPEA or Hünig's base) is preferable to inorganic bases.[7]

  • Moderate Reaction Temperature:

    • Avoid excessive heating. Many common reactions, such as amide couplings, can proceed efficiently at room temperature.[8] If heating is necessary, perform a temperature optimization study to find the minimum temperature required for the desired transformation.

G

Issue 2: Gas Evolution, Loss of Starting Material, and Formation of 4-Cyano-2-methylbenzene (p-Tolunitrile)

Symptom: Your reaction shows a loss of starting material over time, possibly with visible bubbling (gas evolution), but you are not forming the desired product. Instead, you isolate a non-acidic, less polar byproduct identified as p-tolunitrile.

Probable Cause: This indicates that decarboxylation is occurring. The carboxylic acid group is lost as carbon dioxide (CO₂). This process is often promoted by high temperatures and can be catalyzed by certain metals.[9] Benzoic acids bearing electron-withdrawing groups, like the cyano group, can be more susceptible to certain types of decarboxylation.[10]

Solutions:

  • Strict Temperature Control: This is the most critical factor. Decarboxylation rates increase significantly with temperature.[9] If your desired reaction requires heat, run it at the lowest possible temperature for the shortest duration necessary.

  • Avoid Protic Solvents at High Temperatures: In high-temperature water or other protic solvents, decarboxylation can be facilitated.[9] If possible, switch to an aprotic solvent.

  • Protect the Carboxylic Acid: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester).[11][12] Esters are not susceptible to decarboxylation. The protecting group can be removed in a subsequent step under milder conditions.

G

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Store it in a tightly sealed container in a cool, dry place, away from strong bases, acids, and moisture. Storage at 4-8°C is recommended for long-term stability.[13]

Q2: My amide coupling reaction with CMBA is sluggish or failing. What should I do?

A: Low reactivity in amide coupling can be due to several factors. First, ensure your amine is sufficiently nucleophilic and not overly sterically hindered. Second, the choice of coupling reagent is critical. For sterically hindered acids, more powerful reagents might be needed.

G Start Amide Coupling Fails Check_Reagents Are reagents pure & anhydrous? Start->Check_Reagents Check_Stoichiometry Is stoichiometry correct? (Acid:Amine:Coupling Reagent:Base) Check_Reagents->Check_Stoichiometry Yes Purify Purify/Dry Reagents & Solvents Check_Reagents->Purify No Check_Temp Is temperature appropriate? Check_Stoichiometry->Check_Temp Yes Adjust Adjust Stoichiometry Check_Stoichiometry->Adjust No Change_Solvent Change solvent (e.g., DMF, NMP) Check_Temp->Change_Solvent Yes, still fails Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Change_Reagent Consider stronger coupling reagent (e.g., HATU, COMU) Success Reaction Succeeds Change_Reagent->Success Change_Solvent->Change_Reagent Purify->Start Adjust->Start Optimize_Temp->Start

Q3: When is it necessary to protect the carboxylic acid group?

A: Protection is recommended under two main circumstances:

  • When using reagents that react with the acidic proton: This includes organometallic reagents (e.g., Grignard, organolithiums) or strong bases.[11]

  • When reaction conditions promote decarboxylation: If your synthesis requires prolonged heating at high temperatures ( > 120-140 °C), protecting the acid as an ester will prevent decomposition.[11][12]

Q4: Can I protect the nitrile group instead?

A: While methods for protecting nitriles exist, they are generally less common and often require harsh conditions for deprotection.[14][15] In most cases involving CMBA, it is more practical and effective to control reaction conditions to prevent nitrile hydrolysis or to protect the more reactive carboxylic acid group.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard method for forming an amide bond while minimizing decomposition of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Add anhydrous DCM (or DMF) to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

This procedure is useful if subsequent reaction steps are incompatible with the free carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (as solvent)

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Sulfuric Acid (catalytic)

Procedure (using SOCl₂):

  • Suspend this compound (1.0 eq) in anhydrous methanol in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise via syringe. Gas evolution (HCl) will be observed.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).

  • Stir at reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ (aq) to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 4-cyano-2-methylbenzoate, which can be purified further if necessary.[16]

References

Technical Support Center: Troubleshooting Peak Broadening in HPLC Analysis of 4-Cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak broadening issues during the analysis of 4-Cyano-2-methylbenzoic acid. As an acidic analyte, this compound presents unique challenges in reversed-phase chromatography that can often lead to suboptimal peak shapes, compromising resolution and the accuracy of quantification.

This document provides a structured, in-depth approach to diagnosing and resolving these common chromatographic problems. We will move beyond simple checklists to explain the underlying chemical and physical principles, empowering you to make informed decisions in your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound broad or tailing?

Peak broadening or tailing for an acidic compound like this compound in reversed-phase HPLC is most commonly due to unwanted secondary interactions with the stationary phase or issues with the mobile phase pH.[1][2] Specifically, residual silanol groups on the silica-based column packing can interact with your analyte, causing a portion of the molecules to be retained longer than the main band, which results in a tailing peak.[3][4] Additionally, if the mobile phase pH is close to the pKa of your analyte, both the ionized and non-ionized forms will exist simultaneously, leading to distorted or broadened peaks.[5][6]

Q2: What is the ideal mobile phase pH for analyzing this compound?

To achieve sharp, symmetrical peaks for an acidic analyte, the mobile phase pH should be adjusted to ensure the compound is in a single, non-ionized state.[7][8] For an acid, this means the mobile phase pH should be at least 2 pH units below its pKa.[9][10] This suppresses the ionization of the carboxylic acid group, making the molecule more hydrophobic and allowing for consistent interaction with the C18 stationary phase.

Q3: Can my HPLC system itself be the cause of peak broadening?

Absolutely. This is referred to as "extra-column volume" or "extra-column dispersion."[11][12] It encompasses all the volume outside of the column, including the injector, detector flow cell, and the tubing connecting these components. Excessive tubing length or internal diameter can lead to the diffusion of the sample band before and after it passes through the column, resulting in broader peaks.[13][14] This effect is particularly noticeable with modern, high-efficiency columns.[13]

Q4: I've optimized the mobile phase, but the peak is still broad. What's the next step?

If you've addressed the mobile phase chemistry, the next logical steps are to investigate the column health and potential hardware issues. The column itself may be deteriorating, leading to a loss of efficiency.[15][16] This can manifest as a void at the column inlet or contamination of the stationary phase.[17][18] Additionally, issues like a partially blocked frit or problems with the injector can cause peak distortion.[19][20]

Systematic Troubleshooting Workflow

When encountering peak broadening, a systematic approach is crucial to efficiently identify and resolve the root cause. The following workflow provides a logical path from the most common and easily addressable issues to more complex hardware-related problems.

HPLC_Troubleshooting_Workflow cluster_mp Mobile Phase Checks cluster_column Column Checks cluster_hardware Hardware Checks cluster_sample Sample Checks start Start: Peak Broadening Observed check_mp Step 1: Mobile Phase Optimization start->check_mp check_column Step 2: Column Health Assessment check_mp->check_column Issue Persists mp_ph Verify pH (at least 2 units below pKa) check_mp->mp_ph check_hardware Step 3: Hardware & Extra-Column Volume check_column->check_hardware Issue Persists col_age Column age/history check_column->col_age check_sample Step 4: Sample-Related Issues check_hardware->check_sample Issue Persists hw_tubing Minimize tubing length/ID check_hardware->hw_tubing solution Resolution: Symmetrical Peak check_sample->solution Issue Resolved sample_solvent Match sample solvent to mobile phase check_sample->sample_solvent mp_buffer Ensure adequate buffer capacity mp_ph->mp_buffer mp_prep Freshly prepare and degas mp_buffer->mp_prep mp_prep->check_column Issue Persists col_wash Perform column wash col_age->col_wash col_replace Test with a new column col_wash->col_replace col_replace->check_hardware Issue Persists hw_fittings Check for dead volume in fittings hw_tubing->hw_fittings hw_injector Inspect injector rotor seal hw_fittings->hw_injector hw_injector->check_sample Issue Persists sample_overload Check for mass overload sample_solvent->sample_overload

Caption: A logical workflow for troubleshooting HPLC peak broadening.

In-Depth Troubleshooting Guides

Mobile Phase Optimization: The Chemical Foundation

The mobile phase is the most common source of peak shape problems for ionizable compounds.[21]

The "Why": For this compound, the carboxylic acid functional group can exist in either a neutral (protonated) or anionic (deprotonated) state, depending on the mobile phase pH. The neutral form is more hydrophobic and will have a stronger, more consistent interaction with the non-polar C18 stationary phase. The anionic form is more polar and will be less retained.[5] If the mobile phase pH is near the analyte's pKa, both forms will be present, leading to a mixed-mode retention mechanism that results in a broad, poorly defined peak.[10][22]

Mobile Phase pH vs. Analyte pKaAnalyte StateExpected Peak Shape
pH << pKa (e.g., pH 2.5)Predominantly Neutral (R-COOH)Sharp, Symmetrical
pH ≈ pKaMixture of Neutral and IonizedBroad, Tailing, or Split
pH >> pKaPredominantly Ionized (R-COO-)Sharp, but with very low retention

Experimental Protocol: Mobile Phase pH Adjustment

  • Select a Buffer: Choose a buffer system that is effective at least 2 pH units below the pKa. For a target pH of 2.5, a phosphate or formate buffer is suitable.[7]

  • Buffer Preparation: Prepare the aqueous portion of the mobile phase with the chosen buffer at a concentration of 10-25 mM. This concentration is usually sufficient to provide adequate buffering capacity without risking precipitation when the organic modifier is added.[3]

  • pH Adjustment: Critically, adjust the pH of the aqueous buffer solutionbefore adding the organic solvent (e.g., acetonitrile or methanol).

  • Final Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with the organic solvent in the desired ratio. Filter and thoroughly degas the final mobile phase before use.

Column Health: The Heart of the Separation

A well-maintained column is essential for good chromatography. Over time, columns can degrade, leading to a loss of performance that often manifests as peak broadening.[17][23]

The "Why":

  • Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that can cause secondary interactions and distort the flow path.[15][18]

  • Void Formation: High pressures or operating at a pH outside the column's stable range can cause the silica packing to dissolve or settle, creating a void at the inlet.[10][20] This void acts as a mixing chamber, causing the sample band to spread before the separation begins.

  • Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit, leading to poor flow distribution and distorted peaks.[18][19]

Experimental Protocol: Column Washing and Regeneration

If you suspect column contamination, a rigorous washing procedure can often restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Buffer Flush: Flush the column with 10-20 column volumes of HPLC-grade water (without buffer) to remove salts.

  • Intermediate Solvent Flush: Flush with 10-20 column volumes of a solvent like isopropanol, which is miscible with both aqueous and strong organic solvents.

  • Strong Organic Flush: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly adsorbed hydrophobic compounds.

  • Re-equilibration: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.

If peak shape does not improve, the column may be irreversibly damaged, and replacement is the best course of action.[3]

Hardware and Extra-Column Effects: The Physical Path

The physical path the sample travels through the HPLC system can significantly contribute to peak broadening.[11]

The "Why": As the sample band travels through tubing and fittings, it spreads due to diffusion. This is known as extra-column band broadening.[12][14] The volume of this extra-column path is critical. Longer and wider tubing increases this volume, leading to more significant peak broadening.[13] This is especially problematic for early-eluting peaks, which are naturally narrower and thus more affected by extra-column effects.[14]

Mitigation Strategies:

  • Tubing: Use the shortest possible length of tubing with the smallest internal diameter (e.g., 0.005" or 0.127 mm) that is practical for your system's pressure limits.

  • Fittings: Ensure all fittings are properly seated and tightened to avoid dead volumes. Use fittings specifically designed for your tubing and port connections.

  • Detector Flow Cell: If using a high-efficiency (e.g., sub-2 µm particle) column, ensure your detector has a low-volume flow cell to minimize post-column broadening.[12]

Sample-Related Issues: The Starting Point

The way the sample is prepared and introduced to the system can also be a source of peak shape problems.

The "Why":

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column.[19] This leads to a distorted, often fronting or broad, peak.

  • Mass Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet.[2][9] The excess analyte molecules travel down the column without proper interaction, leading to a "fronting" peak, which is a specific type of peak broadening where the front of the peak is less steep than the back.[20][24]

Best Practices:

  • Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, use a solvent that is weaker than the mobile phase.

  • Injection Volume and Concentration: If you suspect mass overload, try reducing the injection volume or diluting the sample by a factor of 10 and re-injecting.[2][9] If the peak shape improves, overload was likely the issue.

By systematically addressing these four key areas—Mobile Phase, Column, Hardware, and Sample—you can effectively diagnose and resolve the vast majority of peak broadening issues encountered during the HPLC analysis of this compound.

References

common impurities in commercial 4-Cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyano-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities and handling of commercial this compound.

Introduction

This compound is a key building block in the synthesis of a wide range of pharmaceuticals and functional materials. The purity of this reagent is paramount, as even minor impurities can significantly impact reaction yields, lead to the formation of unwanted byproducts, and complicate the purification of target molecules. This guide provides an in-depth look at the common impurities found in commercial this compound, their origins, and practical methods for their detection and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on common synthetic routes, the most likely impurities in commercial this compound include:

  • Starting Materials and Intermediates:

    • 4-Amino-2-methylbenzoic acid: A common precursor that may be present due to an incomplete Sandmeyer reaction.

    • 2-Methyl-4-nitrobenzoic acid: An early-stage intermediate in some synthetic pathways.

    • 4-Cyano-2-methyltoluene: An intermediate that can arise from incomplete oxidation of the methyl group.

  • Byproducts of Synthesis:

    • 4-Hydroxy-2-methylbenzoic acid: Formed as a byproduct during the Sandmeyer reaction when the diazonium salt reacts with water.

    • Isomeric Impurities: Positional isomers such as 3-Cyano-2-methylbenzoic acid or 4-Cyano-3-methylbenzoic acid may be present, depending on the selectivity of the synthetic route.

  • Degradation Products:

    • 2-Methylterephthalic acid: Can result from the hydrolysis of the nitrile group under certain conditions.

Q2: My reaction with this compound is giving a complex mixture of products. Could impurities be the cause?

A2: Yes, impurities in the starting material are a common cause of complex reaction mixtures. For example:

  • Nucleophilic Impurities: The presence of 4-Amino-2-methylbenzoic acid or 4-Hydroxy-2-methylbenzoic acid can lead to the formation of undesired side products, especially in reactions involving electrophilic reagents.

  • Reactive Intermediates: If your this compound contains unreacted intermediates, these may participate in the reaction, leading to a variety of unintended products.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to assess the purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the structure of the main component and the presence of any structural isomers or other impurities.[1]

  • Melting Point Determination: A pure compound will have a sharp melting point range. A broad melting range often indicates the presence of impurities.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound.

Problem 1: Unexpected Side Products in Amide Coupling Reactions
  • Symptom: Formation of a byproduct with a molecular weight corresponding to the coupling of your amine with 4-Amino-2-methylbenzoic acid.

  • Probable Cause: Presence of 4-Amino-2-methylbenzoic acid impurity in your starting material.

  • Solution:

    • Confirm the Impurity: Analyze your starting material by HPLC or LC-MS to confirm the presence of 4-Amino-2-methylbenzoic acid.

    • Purification: Purify the this compound using one of the methods described in the "Experimental Protocols" section below. Recrystallization is often effective in removing more polar impurities like the amino-substituted acid.

Problem 2: Low Yield and Formation of a Polar Impurity
  • Symptom: The reaction yield is lower than expected, and a significant amount of a polar, water-soluble byproduct is observed during workup.

  • Probable Cause: The presence of 4-Hydroxy-2-methylbenzoic acid as an impurity. This can be particularly problematic in reactions that are sensitive to hydroxyl groups.

  • Solution:

    • Detection: Use HPLC to identify the presence of the hydroxy-substituted impurity.

    • Purification: Column chromatography can be effective in separating this compound from its more polar hydroxy byproduct.

Problem 3: Inconsistent Reaction Outcomes
  • Symptom: Reproducibility issues between different batches of this compound.

  • Probable Cause: Variation in the type and amount of impurities between batches.

  • Solution:

    • Batch Qualification: Before use in a critical reaction, perform a quick purity check on each new batch of this compound using TLC or HPLC.

    • Standardize Purification: If significant batch-to-batch variation is observed, implement a standard purification protocol for all incoming material.

Understanding the Origin of Impurities: A Look at the Synthesis

The common impurities in this compound are directly related to its synthesis. A plausible commercial synthesis route is outlined below, which helps in understanding the potential for carry-over of intermediates and the formation of byproducts.[2][3]

Synthesis_Pathway A 2-Amino-4-nitrotoluene B 2-Amino-4-aminotoluene A->B Reduction C 4-Amino-2-methylbenzonitrile B->C Diazotization & Sandmeyer Reaction E 4-Hydroxy-2-methylbenzoic acid B->E Side Reaction (Hydrolysis) D This compound C->D Oxidation

Caption: Plausible synthetic pathway for this compound.

Impurity Profile Summary

Impurity NameChemical StructurePotential Origin
4-Amino-2-methylbenzoic acidCc1cc(N)ccc1C(O)=OIncomplete Sandmeyer reaction
4-Hydroxy-2-methylbenzoic acidCc1cc(O)ccc1C(O)=OByproduct of the Sandmeyer reaction
4-Cyano-2-methyltolueneCc1ccc(C#N)cc1Incomplete oxidation of the methyl group
2-Methylterephthalic acidCc1cc(C(=O)O)ccc1C(=O)OHydrolysis of the nitrile group

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is effective for removing impurities with different solubility profiles, such as more polar starting materials or byproducts.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot. A mixture of ethanol and water is often a good choice.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow A Dissolve crude product in minimum hot solvent B Hot filtration (if needed) A->B C Slow cooling to induce crystallization B->C D Isolate crystals by vacuum filtration C->D E Wash with cold solvent D->E F Dry purified product E->F

Caption: General workflow for recrystallization.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.

References

Technical Support Center: Strategies to Increase the Solubility of 4-Cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Cyano-2-methylbenzoic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Here, we provide a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you overcome these obstacles in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the basic physicochemical properties and expected solubility of this compound?

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇NO₂[2][3]
Molecular Weight 161.16 g/mol [2][3]
Appearance White to off-white crystalline solid[1]
CAS Number 1975-53-7[1][2][3]
Known Solvents Soluble in ethanol, acetone[1]
Q2: Why is this compound poorly soluble in aqueous solutions at neutral pH?

A2: The limited aqueous solubility is due to a combination of factors inherent in its molecular structure:

  • Aromatic Ring: The benzene ring is hydrophobic and disfavors interaction with polar water molecules.

  • Carboxylic Acid Group: In its protonated state (at acidic to neutral pH), the carboxylic acid group can form strong hydrogen-bonded dimers in the crystal lattice. This stable crystalline form requires significant energy to break apart, thus reducing solubility.

  • pKa: The acidity of the carboxylic acid group (defined by its pKa) is critical. Below its pKa, the molecule is neutral and less soluble. Above its pKa, it deprotonates to form a carboxylate salt, which is charged and significantly more water-soluble. While the exact pKa for this specific molecule is not listed, benzoic acid has a pKa of approximately 4.2. The electron-withdrawing cyano group would be expected to lower this value, making the compound slightly more acidic.

Q3: What is the most straightforward first step to try to increase its solubility in an aqueous buffer?

A3: The simplest and most effective initial strategy is pH adjustment . By increasing the pH of the solution to a value at least 1.5 to 2 units above the compound's pKa, you will convert the carboxylic acid (-COOH) into its much more soluble carboxylate salt (-COO⁻). For most benzoic acid derivatives, preparing a buffer in the pH range of 7.0-8.0 is an excellent starting point.

Part 2: Troubleshooting Guide & Advanced Strategies

This section provides detailed, step-by-step protocols for overcoming persistent solubility issues.

Issue 1: I tried raising the pH, but the solubility is still insufficient for my experiment's concentration requirements.

Strategy: Introduction of Co-solvents

If pH adjustment alone is not sufficient, the next logical step is to use a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the solvent system, which helps to solvate the nonpolar regions of the molecule, like the aromatic ring.

Experimental Protocol: Co-solvent Screening

  • Prepare a Concentrated Stock: Dissolve a known high concentration of this compound in 100% of a selected organic solvent (e.g., 50 mg/mL in DMSO).

  • Select Co-solvents: Choose from common, biocompatible co-solvents based on your experimental constraints (see Table 2).

  • Titration: Prepare your aqueous buffer at the desired pH (e.g., pH 7.4). Aliquot this buffer into several tubes.

  • Spike-in: Add small, incremental volumes of your concentrated organic stock solution into the aqueous buffer while vortexing.

  • Observe: Note the concentration at which the first sign of precipitation (cloudiness) appears. This is the approximate limit of solubility for that co-solvent percentage.

  • Best Practice: Aim to use the lowest percentage of co-solvent necessary, typically starting at 1-5% (v/v) and not exceeding 10-20% for many biological assays to avoid solvent-induced artifacts.

Table 2: Comparison of Common Laboratory Co-solvents

Co-solventTypical Starting % (v/v)ProsCons
DMSO 1-5%Excellent solubilizing power for many organics.Can be toxic to cells at >0.5-1%; may interfere with some assays.
Ethanol (EtOH) 5-10%Biocompatible at low concentrations; volatile.Can cause protein precipitation at higher concentrations.
PEG 400 10-20%Low toxicity; often used in formulations.Can be viscous; may not be as potent as DMSO.
Acetonitrile 1-5%Good solubilizing power; useful for analytical preps.More toxic than other options; can denature proteins.[4]

Workflow for Systematic Solubility Enhancement

The following diagram outlines a logical progression for tackling solubility challenges with this compound.

Solubility_Workflow cluster_start Initial Assessment cluster_ph Tier 1: pH Adjustment cluster_cosolvent Tier 2: Co-Solvent Addition cluster_advanced Tier 3: Advanced Methods Start Compound Received (this compound) Assess Q: What is the target concentration and final solvent system? Start->Assess pH_Test Prepare buffers at pH > 6.0 (e.g., 7.4, 8.0) Assess->pH_Test Start with simplest method pH_Result Solubility Check pH_Test->pH_Result CoSolvent Introduce Co-solvent (DMSO, EtOH, PEG 400) Start at 1-5% v/v pH_Result->CoSolvent [Solubility NOT Met] Success Target Concentration Achieved pH_Result->Success [Solubility Met] CoSolvent_Result Solubility Check CoSolvent->CoSolvent_Result Advanced Complexation Agents (Cyclodextrins, Surfactants) or Salt Formation CoSolvent_Result->Advanced [Solubility NOT Met] CoSolvent_Result->Success [Solubility Met] Advanced->Success [Solubility Met]

Caption: A systematic workflow for enhancing the solubility of this compound.

Issue 2: My compound needs to be in a solid form with improved dissolution properties for formulation.

Strategy: Salt Formation

For drug development and formulation, creating a stable, solid salt form of an acidic compound is a common and highly effective strategy to improve aqueous solubility and dissolution rate. By reacting the carboxylic acid with a suitable base, you form an ionic salt that is often more crystalline and readily dissolves in water.

Experimental Protocol: Small-Scale Salt Screening

  • Compound Preparation: Dissolve a precise amount of this compound in a suitable organic solvent (e.g., ethanol, acetone, or a mixture like THF/water). Aim for a concentration of ~10-20 mg/mL.

  • Base Selection: Prepare equimolar solutions of various pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine) in a compatible solvent (water or ethanol).

  • Reaction: Add the base solution dropwise to the stirring solution of the acid at room temperature. A 1:1 molar ratio is the target.

  • Precipitation/Crystallization: The salt may precipitate immediately. If not, crystallization can be induced by slow cooling, anti-solvent addition (e.g., adding heptane to an ethanol solution), or slow evaporation.

  • Isolation and Analysis: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Analyze the new solid form to confirm salt formation and assess its properties. Key analyses include:

    • Solubility Testing: Measure the aqueous solubility of the new salt form and compare it to the original acid.

    • DSC/TGA: To determine the melting point and thermal stability.

    • PXRD: To check for crystallinity and identify the crystal form.

Issue 3: Co-solvents are incompatible with my downstream application (e.g., sensitive cell line, protein binding assay). What are the alternatives?

Strategy: Use of Complexation Agents (Cyclodextrins)

Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic part of a guest molecule (like the aromatic ring of your compound) into their central cavity, forming an "inclusion complex" that has significantly higher aqueous solubility.

Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a water-soluble inclusion complex.

Experimental Protocol: Cyclodextrin Screening

  • Select Cyclodextrins: Common choices include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have high water solubility and low toxicity.

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Diagram: Add an excess amount of solid this compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample and Analyze: Centrifuge the samples to pellet the excess solid. Carefully remove the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this plot can provide information about the binding stoichiometry and stability of the complex.

References

dealing with hygroscopic nature of 4-Cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Cyano-2-methylbenzoic acid (CAS No. 1975-53-7). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with the technical insights and practical methodologies required to ensure the integrity of your materials and the accuracy of your experimental results.

The Challenge: Understanding Hygroscopicity

This compound is a crystalline solid containing both a polar carboxylic acid and a cyano group.[1] These functional groups, particularly the carboxylic acid, can participate in hydrogen bonding, making the compound susceptible to absorbing moisture from the atmosphere.[1] This property, known as hygroscopicity, can introduce significant variability into experiments if not properly managed.[2]

Absorbed water can lead to:

  • Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to errors in molar calculations and reaction stoichiometry.

  • Physical Changes: The compound may clump or cake, making handling and dissolution difficult.[2][3]

  • Altered Chemical Reactivity: The presence of water can interfere with moisture-sensitive reactions or potentially lead to the slow hydrolysis of the nitrile group under certain conditions.[4][5]

This guide provides a structured approach to mitigate these challenges through proper handling, storage, and verification techniques.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: I just received my container of this compound. What are the immediate storage requirements? A: Upon receipt, the container should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[6] It is critical to keep the container tightly sealed. For long-term storage, placing the sealed container inside a desiccator containing a drying agent like silica gel is a highly recommended best practice.[7][8]

Q2: My powder appears clumpy. Has it been compromised? A: Clumping is a common physical sign that the material has absorbed atmospheric moisture.[2] While the chemical integrity may still be largely intact for many applications, the water content is no longer negligible. This will affect the accuracy of weighing. For precise quantitative work, you should either dry the material (see Protocol 2) or determine the exact water content (see Troubleshooting Guide).

Q3: How quickly do I need to work with the compound once the container is open? A: You should work as swiftly as possible to minimize exposure to ambient air.[2] Have all necessary equipment ready before opening the container. Weigh the desired amount quickly and reseal the container immediately and securely. In environments with high humidity (>50% RH), using a glove box with a controlled atmosphere is the ideal solution.

Q4: Can I use a standard laboratory balance to weigh this compound? A: Yes, but with precautions. The key challenge is not the balance itself, but the exposure to air during the weighing process. The longer the material is on the balance pan, the more moisture it can absorb, causing the reading to drift upwards. See Protocol 1 for the recommended weighing procedure.

Q5: What is the impact of absorbed moisture on a reaction's stoichiometry? A: Absorbed water adds mass without adding moles of your reactant. If you weigh out 1.00 g of hydrated this compound, the actual amount of the acid is less than 1.00 g. This leads to an under-dosing of your reactant, which can affect reaction yield, kinetics, and the final product profile.

Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step solutions to specific problems encountered during experimentation.

Issue 1: Inconsistent results or lower-than-expected yields in moisture-sensitive reactions.

Cause: The most likely cause is the introduction of water into the reaction from the hygroscopic this compound. This unaccounted-for water can alter reaction conditions or consume reagents.

Solution Workflow:

start Inconsistent Results Observed check_reagents Are other reagents and solvents anhydrous? start->check_reagents verify_compound Verify Water Content of This compound check_reagents->verify_compound Yes Isolate and dry other\nreagents/solvents Isolate and dry other reagents/solvents check_reagents->Isolate and dry other\nreagents/solvents No kf_titration Perform Karl Fischer Titration (See Protocol 3) verify_compound->kf_titration dry_compound Dry the Compound (See Protocol 2) verify_compound->dry_compound rerun_exp Rerun Experiment with Dried/Quantified Material kf_titration->rerun_exp Use corrected mass based on water % dry_compound->rerun_exp Use dried material success Problem Resolved rerun_exp->success

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: The mass of the compound on the analytical balance continuously increases.

Cause: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air. The rate of increase is proportional to the ambient humidity.

Solution:

  • Minimize Exposure Time: Do not leave the compound exposed on the balance pan.

  • Use a Weighing Bottle: Use a tared, dry weighing bottle with a lid. Add the compound to the bottle, close it, and then measure the gross weight. This minimizes air exposure.

  • Work in a Controlled Environment: If the problem persists and high accuracy is required, perform the weighing inside a glove box or a nitrogen-purged bag.

Protocol 1: Standard Procedure for Weighing this compound

This protocol minimizes moisture uptake during routine weighing.

  • Preparation: Place a clean, dry weighing vessel (e.g., a glass vial or weighing boat) on the analytical balance. Tare the balance.

  • Equilibration: Allow the primary container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Dispensing: Briefly open the container and, using a clean, dry spatula, quickly transfer an approximate amount of the compound to the tared vessel.

  • Sealing: Immediately and securely close the primary container. Sealing the lid with parafilm can provide additional protection.[9]

  • Measurement: Record the mass of the transferred compound. Be prepared for minor upward drift. For high-precision work, note the mass as soon as the reading stabilizes.

  • Transfer: Immediately use the weighed compound in your experiment. Do not leave it sitting in the open lab environment.

Protocol 2: Drying a Hydrated Sample of this compound

This procedure is for removing absorbed water before use.

  • Safety Check: Consult the Safety Data Sheet (SDS) for the decomposition temperature of the compound to determine a safe drying temperature. A general rule is to use a temperature at least 20-30 °C below the melting point.

  • Preparation: Spread a thin layer of the compound in a clean, dry glass vessel (e.g., a watch glass or a crystallizing dish).

  • Drying: Place the vessel in a vacuum oven. A standard laboratory oven can be used, but a vacuum oven is more effective as it lowers the boiling point of water.

  • Conditions: Heat the sample under vacuum at a safe temperature (e.g., 40-60 °C) for several hours (4-12 hours, depending on the level of hydration).

  • Cooling: After drying, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the compound is hot will cause it to rapidly reabsorb moisture.

  • Storage: Immediately transfer the dried compound into a desiccator for storage.

Protocol 3: Quantitative Determination of Water Content

For ultimate accuracy, the exact water content should be determined. Karl Fischer (KF) titration is the gold standard for this measurement due to its high precision and specificity for water.[10][]

  • Methodology: Karl Fischer titration is a chemical method that involves the reaction of iodine with water.[10] It can be performed volumetrically or coulometrically.[12]

    • Volumetric KF: Best suited for samples with higher water content (>1%).

    • Coulometric KF: Ideal for determining trace amounts of water (ppm to 1%).[12]

  • Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized KF solvent) and then titrated.

  • Analysis: The KF titrator automatically measures the amount of iodine consumed and calculates the percentage or ppm of water in the original sample.

  • Mass Correction: Use the determined water content to correct your experimental weighings.

    • Corrected Mass = Weighed Mass × (1 - [Water Content / 100])

Caption: Diagram illustrating the impact of absorbed water on experimental accuracy.

Compound Data Summary

PropertyValueSource
Chemical Formula C₉H₇NO₂[13][14]
Molecular Weight 161.16 g/mol [13][14]
Appearance White to off-white crystalline solid[1]
CAS Number 1975-53-7[1][13][14]
Solubility Low solubility in water; Soluble in ethanol, acetone[1]
Key Functional Groups Carboxylic Acid (-COOH), Cyano (-C≡N)[1]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Cyano-2-methylbenzoic Acid and 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a research program. The reactivity of these foundational molecules governs synthetic routes, influences biological activity, and ultimately determines the viability of a lead candidate. This guide provides an in-depth, objective comparison of the chemical reactivity of two substituted benzoic acids: 4-Cyano-2-methylbenzoic acid and 4-aminobenzoic acid (PABA). By examining the electronic and steric effects of their respective substituents, we aim to provide a comprehensive resource for chemists to make informed decisions in their synthetic endeavors.

Unveiling the Contestants: A Structural Overview

At first glance, both molecules share the benzoic acid scaffold, a cornerstone of organic synthesis. However, the substituents at the para and ortho positions dramatically alter their chemical personalities.

  • 4-Aminobenzoic Acid (PABA) is a bifunctional molecule featuring an electron-donating amino group (-NH₂) para to the carboxylic acid.[1] This compound is a well-known intermediate in the synthesis of pharmaceuticals, such as local anesthetics, and is also utilized in the production of azo dyes and UV-absorbing compounds for sunscreens.[2]

  • This compound presents a more complex substitution pattern with an electron-withdrawing cyano group (-CN) at the para position and an electron-donating, sterically influential methyl group (-CH₃) at the ortho position.[3][4] This molecule serves as a versatile intermediate in the synthesis of a variety of organic compounds.

The Heart of the Matter: Comparative Reactivity

The reactivity of these molecules can be dissected by considering three key aspects: the acidity of the carboxylic acid, the reactivity of the aromatic ring, and the specific reactions of the amino and cyano functional groups.

Acidity of the Carboxylic Acid: A Tale of Two Electronic Effects

The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of its propensity to donate a proton. A lower pKa indicates a stronger acid. The electronic nature of the substituents on the benzene ring plays a pivotal role in modulating this acidity.

Electron-withdrawing groups stabilize the resulting carboxylate anion through inductive or resonance effects, thereby increasing acidity.[5][6] Conversely, electron-donating groups destabilize the carboxylate anion, leading to a decrease in acidity.[7]

  • 4-Aminobenzoic Acid: The amino group is a powerful electron-donating group through resonance (+R effect). This effect increases the electron density on the carboxylate anion, destabilizing it and making PABA a weaker acid than benzoic acid. The experimental pKa values for the carboxylic acid group of PABA are reported to be around 2.38 and 4.85, reflecting the equilibrium between the neutral molecule and its zwitterionic form.[8][9][10]

  • This compound: The cyano group is a strong electron-withdrawing group through both induction (-I effect) and resonance (-R effect). This withdrawal of electron density significantly stabilizes the carboxylate anion, making the carboxylic acid more acidic. For comparison, the pKa of 4-cyanobenzoic acid is 3.55, which is lower than that of benzoic acid (4.2), indicating a stronger acid.[11]

Furthermore, the ortho-methyl group in this compound introduces a phenomenon known as the ortho effect .[12][13] The steric hindrance from the methyl group forces the carboxylic acid group to twist out of the plane of the benzene ring.[6][14] This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which further increases the acidity of the carboxylic acid.[13][14]

Table 1: Comparison of Acidity

CompoundKey SubstituentsElectronic Effect on COOHSteric Effect on COOHPredicted AcidityExperimental pKa (Carboxylic Acid)
4-Aminobenzoic Acid -NH₂ (para)Electron-donating (+R)NoneWeaker than Benzoic Acid~2.4 - 4.9[8][9][10]
This compound -CN (para), -CH₃ (ortho)Electron-withdrawing (-I, -R)Ortho effect (increased acidity)Stronger than Benzoic AcidNo direct data found, but expected to be < 3.55
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The substituents on the benzene ring also dictate its susceptibility to electrophilic aromatic substitution (EAS).

  • 4-Aminobenzoic Acid: The amino group is a strong activating group and an ortho, para-director for EAS.[2] This high reactivity makes the aromatic ring of PABA susceptible to reactions such as halogenation, nitration, and sulfonation, primarily at the positions ortho to the amino group.

  • This compound: The cyano group is a deactivating group and a meta-director for EAS. The methyl group is a weak activating group and an ortho, para-director. In this case, the directing effects are complex, but the overall reactivity of the ring towards electrophiles is expected to be significantly lower than that of PABA.

Functional Group Reactivity: Amino vs. Cyano

Beyond the carboxylic acid and the aromatic ring, the unique functionalities of each molecule open up distinct synthetic pathways.

  • 4-Aminobenzoic Acid: The primary amino group is nucleophilic and can readily undergo a variety of reactions, including:

    • Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -X, -CN) via Sandmeyer-type reactions.[15]

  • This compound: The cyano group can participate in several transformations:

    • Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

    • Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Nucleophilic Addition: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles.

Experimental Protocols: A Practical Comparison

To provide a tangible comparison of their reactivity, we present detailed protocols for two common and important reactions: the esterification of 4-aminobenzoic acid and the amidation of this compound.

Protocol 1: Fischer Esterification of 4-Aminobenzoic Acid (Synthesis of Benzocaine)

This classic reaction highlights the reactivity of the carboxylic acid group in PABA. Due to the basicity of the amino group, a stoichiometric amount of acid catalyst is often required.[16]

Workflow Diagram:

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up & Isolation PABA 4-Aminobenzoic Acid Reflux Reflux PABA->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux H2SO4 Conc. H₂SO₄ H2SO4->Reflux Cooling Cool to RT Reflux->Cooling Reaction Complete Neutralization Neutralize with Na₂CO₃ Cooling->Neutralization Precipitation Precipitate Benzocaine Neutralization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Dry the Product Filtration->Drying Benzocaine Benzocaine Drying->Benzocaine Final Product

Caption: Workflow for the Fischer Esterification of 4-Aminobenzoic Acid.

Materials:

  • 4-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine 4-aminobenzoic acid and a 5-10 fold molar excess of absolute ethanol.

  • Add a magnetic stir bar to the flask.

  • Slowly and carefully add concentrated sulfuric acid to the mixture while stirring. A precipitate may form.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water.

  • Slowly neutralize the mixture with a 10% sodium carbonate solution until the pH is basic. A precipitate of the crude ester will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • Dry the product to obtain benzocaine.

Protocol 2: Amidation of this compound

The amidation of a carboxylic acid typically requires an activating agent to facilitate the nucleophilic attack of the amine. This protocol utilizes a common coupling agent.

Workflow Diagram:

Amidation_Reaction cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Work-up & Purification Acid This compound Activation Activation Acid->Activation CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Coupling Coupling Activation->Coupling Activated Ester Amine Amine (R-NH₂) Amine->Coupling Workup Aqueous Work-up Coupling->Workup Reaction Complete Extraction Extraction Workup->Extraction Purification Chromatography Extraction->Purification Amide Amide Purification->Amide Final Product Fischer_Mechanism start Carboxylic Acid protonated_carbonyl Protonated Carbonyl (more electrophilic) start->protonated_carbonyl + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + R'OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_leaves Elimination of Water proton_transfer->water_leaves - H₂O protonated_ester Protonated Ester water_leaves->protonated_ester final_ester Ester protonated_ester->final_ester - H⁺ Amidation_Mechanism start Carboxylic Acid activated_ester Activated Ester (highly electrophilic) start->activated_ester + Coupling Agent + Base tetrahedral_intermediate Tetrahedral Intermediate activated_ester->tetrahedral_intermediate + R₂NH final_amide Amide tetrahedral_intermediate->final_amide - Leaving Group

References

A Comparative Guide to the Validation of an Analytical Method for 4-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Cyano-2-methylbenzoic Acid

This compound (CMBA) is a bespoke chemical intermediate, critical in the synthesis of various pharmaceutical compounds and specialty materials.[1][2][3] Its molecular structure, featuring a carboxylic acid group, a nitrile group, and a substituted benzene ring, presents a unique analytical challenge.[1][3] Accurate and precise quantification of CMBA is paramount for ensuring the quality, purity, and consistency of final products, making a robustly validated analytical method an indispensable asset in any quality control (QC) or research and development (R&D) laboratory.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of CMBA. We will focus primarily on the validation of a High-Performance Liquid Chromatography (HPLC) method, chosen for its specificity and sensitivity. This will be contrasted with alternative techniques such as Gas Chromatography (GC) and direct UV-Vis Spectrophotometry, providing a comprehensive framework for selecting the most appropriate method for your specific application. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[4][5][6][7]

Pillar 1: The "Why" Behind the Method - Foundational Principles of Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[7][8] The objective is to demonstrate that the procedure is fit for its purpose.[8][9] This is not merely a regulatory checkbox; it is the foundation of data integrity. An unvalidated method yields numbers, but a validated method yields reliable, reproducible, and scientifically sound results.[10]

The core performance characteristics, as stipulated by ICH Q2(R2), that we will assess are:[10][11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13]

Part 1: The Primary Contender - Validation of an HPLC-UV Method for this compound

Rationale for Selection: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for a molecule like CMBA. The rationale is threefold:

  • Solubility & Polarity: The carboxylic acid group imparts sufficient polarity, making it ideal for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Chromophoric Nature: The substituted benzene ring and nitrile group provide strong UV absorbance, allowing for sensitive detection at a specific wavelength, thereby enhancing selectivity.

  • Specificity: HPLC excels at separating the analyte of interest from impurities and degradation products, which is a critical requirement for pharmaceutical applications.

Experimental Workflow: HPLC-UV Method Validation

Below is a diagrammatic representation of the validation workflow, outlining the sequence of experiments performed to demonstrate the method is fit for purpose.

Caption: High-level workflow for the validation of the CMBA HPLC-UV method.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A gradient elution is proposed to ensure separation from any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm (determined from UV scan of CMBA standard).

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1.0 mg/mL CMBA is prepared in a 50:50 mixture of Acetonitrile and Water (diluent). Working standards are prepared by serial dilution from this stock.

  • Sample Preparation: Accurately weigh the sample containing CMBA, dissolve in the diluent, sonicate for 10 minutes, and dilute to a final target concentration within the validated range (e.g., 0.1 mg/mL). Filter through a 0.45 µm nylon syringe filter before injection.

Validation Results Summary

The following tables summarize the acceptance criteria and hypothetical (but realistic) experimental results for the validation of the HPLC-UV method for CMBA.

Table 1: System Suitability & Specificity

Parameter Acceptance Criteria Hypothetical Result Pass/Fail
Tailing Factor ≤ 2.0 1.15 Pass
Theoretical Plates ≥ 2000 6500 Pass
%RSD of 6 Injections ≤ 1.0% 0.45% Pass

| Specificity | No interference at the retention time of CMBA peak from placebo, impurities, or degradation products. Peak purity index > 0.999. | CMBA peak is spectrally pure and well-resolved from all degradation peaks (acid, base, peroxide, heat, light stress). | Pass |

Table 2: Linearity, Range, LOD, and LOQ

Parameter Acceptance Criteria Hypothetical Result Pass/Fail
Linearity (r²) ≥ 0.999 0.9998 Pass
Range 80% to 120% of the target assay concentration. 0.01 - 0.5 mg/mL Pass
LOD Signal-to-Noise ratio ≥ 3:1 0.5 µg/mL Pass

| LOQ | Signal-to-Noise ratio ≥ 10:1; %RSD ≤ 10% | 1.5 µg/mL (%RSD = 4.2%) | Pass |

Table 3: Accuracy (Recovery)

Spiked Level Acceptance Criteria Hypothetical Mean Recovery (%) %RSD Pass/Fail
80% (0.08 mg/mL) 98.0% - 102.0% 99.5% 0.6% Pass
100% (0.10 mg/mL) 98.0% - 102.0% 100.2% 0.4% Pass

| 120% (0.12 mg/mL) | 98.0% - 102.0% | 101.1% | 0.5% | Pass |

Table 4: Precision

Parameter Acceptance Criteria (%RSD) Hypothetical Result (%RSD) Pass/Fail
Repeatability (n=6) ≤ 2.0% 0.55% Pass
Intermediate Precision ≤ 2.0% 1.20% Pass

| (Different day, analyst, instrument) | | | |

Part 2: Comparison with Alternative Analytical Methods

While HPLC-UV stands out as the superior method, certain scenarios might call for alternatives. Here, we objectively compare its performance against GC and UV-Vis Spectrophotometry.

Alternative Method 1: Gas Chromatography (GC-FID)

Principle & Rationale: GC separates volatile compounds in the gas phase. For a polar, non-volatile compound like CMBA, derivatization is mandatory to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).[14][15] Detection is typically achieved with a Flame Ionization Detector (FID).

Causality of Experimental Choices: The choice of derivatizing agent (e.g., TMS or BF3-Methanol) is critical and must be optimized to ensure a complete and reproducible reaction.[15] The GC column (e.g., a DB-5 or HP-FFAP) and temperature program must be selected to provide adequate separation of the derivatized analyte from any side-reaction products or sample matrix components.[15]

Performance Comparison vs. HPLC-UV:

  • Pros: High resolution and sensitivity. Can be coupled with Mass Spectrometry (MS) for definitive identification.

  • Cons: Requires a cumbersome, time-consuming, and potentially hazardous derivatization step which can introduce variability. Not suitable for thermally labile compounds. The high polarity of benzoic acids can lead to poor peak shape and binding to active sites in the GC system if derivatization is incomplete.[14]

Alternative Method 2: UV-Vis Spectrophotometry

Principle & Rationale: This technique relies on the direct measurement of UV light absorption by the analyte in a solution, governed by the Beer-Lambert Law. It is a simple and rapid method.

Causality of Experimental Choices: The selection of the solvent is crucial; it must dissolve the sample completely without absorbing at the analytical wavelength (λmax) of CMBA. The λmax must be carefully determined from a full UV scan to ensure maximum sensitivity and minimize potential interference.

Performance Comparison vs. HPLC-UV:

  • Pros: Extremely fast, simple instrumentation, and low operational cost.

  • Cons: Fundamentally lacks specificity. Any impurity or excipient that absorbs at or near the same wavelength will interfere with the measurement, leading to inaccurate results.[16][17] This method is generally unsuitable for purity testing or analysis in complex matrices and is best reserved for the assay of highly pure CMBA in a known, non-interfering solvent.

Head-to-Head: A Comparative Summary

Table 5: Comparison of Analytical Methods for CMBA Quantification

Feature HPLC-UV (Recommended) GC-FID (with Derivatization) UV-Vis Spectrophotometry
Specificity Excellent: Separates analyte from impurities. Good to Excellent: High-resolution separation of volatile derivatives. Poor: Prone to spectral interference.
Sensitivity High (µg/mL to ng/mL) Very High (ng/mL to pg/mL) Moderate (µg/mL)
Sample Prep Simple dissolution and filtration. Complex: Requires chemical derivatization. Very simple dissolution.
Analysis Time Moderate (5-15 min per sample) Moderate to Long (including derivatization) Very Fast (<1 min per sample)
Application Ideal for purity, stability, and assay testing in any matrix. Suitable for trace analysis and volatile impurity profiling. Suitable only for assay of pure substance in a simple matrix.

| Cost (Instrument) | High | High | Low |

Conclusion and Authoritative Recommendation

Based on a thorough evaluation of specificity, robustness, and applicability in a regulated environment, the RP-HPLC method with UV detection is the authoritative and recommended choice for the routine quantification and purity control of this compound. Its ability to separate the analyte from potential impurities and degradation products provides a level of trust and reliability that direct spectroscopic and derivatization-based chromatographic methods cannot match for this application.

While GC-FID and UV-Vis Spectrophotometry have their places in the analytical toolkit, their inherent limitations—the complexity and potential for variability in derivatization for GC, and the profound lack of specificity for UV-Vis—render them less suitable for the primary quality control of a critical pharmaceutical intermediate like CMBA. The investment in developing and validating a robust HPLC method is a direct investment in the quality and integrity of the final product.

References

A Researcher's Guide to Differentiating Isomers of Cyano-Methylbenzoic Acid Through Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical step that dictates biological activity, material properties, and patentability. Molecules like 4-Cyano-2-methylbenzoic acid and its isomers, which share the same molecular formula (C₉H₇NO₂) and mass, can exhibit vastly different pharmacological profiles or physical characteristics due to the specific arrangement of their functional groups on the benzene ring. This guide provides an in-depth spectroscopic comparison of this compound and three of its key isomers, offering a robust analytical framework for their unambiguous differentiation.

The isomers selected for this comparative analysis are:

  • Isomer A: this compound

  • Isomer B: 2-Cyano-4-methylbenzoic acid

  • Isomer C: 4-Cyano-3-methylbenzoic acid

  • Isomer D: 5-Cyano-2-methylbenzoic acid

This guide will delve into the nuances of Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), explaining not just what is observed, but why these differences arise from the unique electronic environments of each molecule.

The Structural Basis for Spectroscopic Diversity

The key to distinguishing these isomers lies in how the relative positions of the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups, and the electron-donating methyl (-CH₃) group, influence the local electronic environment of the protons and carbons within each molecule. These effects manifest as predictable and measurable differences in their respective spectra.

Comparative Analysis I: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule. While many absorption bands will be common across all four isomers, subtle shifts in the frequencies of the key functional groups provide the first layer of differentiation.

The primary vibrational modes of interest are the C≡N stretch of the nitrile, the C=O stretch of the carboxylic acid, and the O-H stretch, also from the carboxylic acid. The electronic interplay between the substituents—specifically, their inductive and resonance effects—alters the bond strengths and, consequently, their vibrational frequencies.

Table 1: Key FTIR Absorption Frequencies (cm⁻¹) for Cyano-Methylbenzoic Acid Isomers

Vibrational ModeIsomer A (4-CN, 2-Me)Isomer B (2-CN, 4-Me)Isomer C (4-CN, 3-Me)Isomer D (5-CN, 2-Me)
C≡N Stretch ~2235~2230~2232~2238
C=O Stretch ~1705~1700~1703~1708
O-H Stretch ~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)

Note: These are typical, predicted values. Actual experimental values may vary slightly.

Expert Insights: The nitrile (C≡N) stretching frequency is sensitive to conjugation. In general, conjugation with an electron-donating group can slightly lower the frequency. The carbonyl (C=O) stretch of the carboxylic acid is similarly influenced by the electronic nature of the aromatic ring. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. While FTIR provides valuable initial clues, its resolving power for these specific isomers is limited. For definitive identification, we must turn to the more structurally sensitive technique of NMR spectroscopy.

Comparative Analysis II: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and splitting pattern (multiplicity) of the aromatic protons are uniquely dictated by the substitution pattern on the benzene ring.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

ProtonIsomer A (4-CN, 2-Me)Isomer B (2-CN, 4-Me)Isomer C (4-CN, 3-Me)Isomer D (5-CN, 2-Me)
-CH₃ ~2.7 (s)~2.5 (s)~2.6 (s)~2.6 (s)
Aromatic H H3: ~7.8 (d)H3: ~8.1 (d)H2: ~8.2 (s)H3: ~7.7 (d)
H5: ~7.7 (dd)H5: ~7.6 (dd)H5: ~7.9 (d)H4: ~7.8 (dd)
H6: ~8.1 (d)H6: ~7.9 (d)H6: ~8.1 (d)H6: ~8.2 (d)
-COOH ~13.0 (br s)~13.0 (br s)~13.0 (br s)~13.0 (br s)

(s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet). Predicted values in a solvent like DMSO-d₆.

Causality Behind the Shifts:

  • Protons ortho to a Carboxylic Acid or Cyano Group: These protons are significantly deshielded (shifted downfield to a higher ppm) due to the strong electron-withdrawing and anisotropic effects of these groups. This is evident in the chemical shifts of protons like H6 in Isomer A (~8.1 ppm) and H3 in Isomer B (~8.1 ppm).

  • Unique Splitting Patterns: The number of adjacent protons determines the splitting pattern. For example, in Isomer C , the proton at the H2 position is flanked by two substituents, leaving it with no adjacent protons. It therefore appears as a sharp singlet (~8.2 ppm), a highly distinctive feature for this isomer. In contrast, the aromatic protons of the other isomers all exhibit coupling, appearing as doublets or doublet of doublets.

  • Methyl Proton Shifts: The chemical shift of the methyl protons is also influenced by its position relative to the electron-withdrawing groups. When ortho to the carboxylic acid as in Isomer A, it experiences a more pronounced deshielding effect (~2.7 ppm) compared to when it is para (Isomer B, ~2.5 ppm).

Comparative Analysis III: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, particularly regarding the carbon atoms that do not have attached protons (quaternary carbons). The chemical shifts of the nitrile, carboxyl, and substituted aromatic carbons are highly informative.

Table 3: Key ¹³C NMR Chemical Shifts (δ, ppm)

CarbonIsomer A (4-CN, 2-Me)Isomer B (2-CN, 4-Me)Isomer C (4-CN, 3-Me)Isomer D (5-CN, 2-Me)
-CH₃ ~21~22~20~21
-C≡N ~118~117~118~119
-COOH ~167~166~167~168
C-CN ~115~135~116~112
C-COOH ~133~128~134~131
C-CH₃ ~142~146~138~144

Note: These are typical predicted values. Quaternary carbon signals are often of lower intensity.

Expert Insights: The chemical shifts of the quaternary carbons directly attached to the substituents (C-CN, C-COOH, C-CH₃) are particularly diagnostic. For instance, the carbon attached to the cyano group (C-CN) in Isomer B is significantly downfield (~135 ppm) compared to the others because it is also adjacent to the strongly withdrawing carboxylic acid group. Conversely, the C-CN carbon in Isomer D is relatively upfield (~112 ppm). These unique quaternary carbon signatures provide a robust method for confirming isomer identity.

Comparative Analysis IV: Mass Spectrometry (MS)

While all four isomers have the identical molecular weight (161.16 g/mol ) and will show the same molecular ion peak ([M]⁺ or [M+H]⁺), their fragmentation patterns upon ionization can differ. The stability of the resulting fragment ions is influenced by the substituent positions.

Common Fragmentation Pathways: A primary fragmentation for benzoic acids involves the loss of the hydroxyl radical (-•OH, 17 Da) or the entire carboxyl group (-•COOH, 45 Da).[1]

  • [M - OH]⁺: Formation of a stable acylium ion (m/z 144).

  • [M - COOH]⁺: Loss of the carboxyl group to yield a cyanomethylbenzene cation (m/z 116).

Isomer-Specific Fragmentation: The "ortho effect" can lead to unique fragmentation pathways for isomers with adjacent substituents.[2] For example, in Isomer A (this compound) and Isomer D (5-Cyano-2-methylbenzoic acid) , the proximity of the methyl and carboxylic acid groups can facilitate a characteristic loss of water (H₂O, 18 Da) from the molecular ion through a rearrangement, a pathway less favored in the other isomers. This would produce a fragment ion at m/z 143. The relative intensities of these key fragment ions can serve as a fingerprint for each isomer.

Experimental Protocols and Workflow

To ensure data integrity and reproducibility, standardized analytical procedures are essential.

Sample Preparation (NMR)
  • Weighing: Accurately weigh 5-10 mg of the purified isomer.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its ability to dissolve all isomers and for preventing the exchange of the acidic -COOH proton.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Data Acquisition
  • NMR Spectroscopy:

    • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).

    • Tuning and Shimming: Tune the probe to the appropriate frequencies and shim the magnetic field to optimize resolution.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A 30-degree pulse angle and a relaxation delay of 2-5 seconds are typical.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • FTIR Spectroscopy:

    • Method: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

    • Procedure: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact.

    • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules.

    • Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the molecular ion and key fragments.

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for the identification of an unknown cyano-methylbenzoic acid isomer.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Purified Isomer Sample MS Mass Spectrometry (Confirm MW = 161.16) Prep->MS Step 1 FTIR FTIR Spectroscopy (Functional Group ID) MS->FTIR Step 2 Data_MS Analyze Fragmentation (e.g., ortho effect?) MS->Data_MS NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR Step 3 Data_FTIR Note C≡N / C=O shifts FTIR->Data_FTIR Data_NMR Analyze Chemical Shifts & Splitting Patterns NMR->Data_NMR Conclusion Unambiguous Isomer Identification Data_MS->Conclusion Synthesize Data Data_FTIR->Conclusion Synthesize Data Data_NMR->Conclusion Synthesize Data

Caption: Workflow for Isomer Identification.

Conclusion

While FTIR and Mass Spectrometry provide crucial pieces of the puzzle, NMR spectroscopy, particularly ¹H NMR, stands out as the definitive technique for differentiating isomers of cyano-methylbenzoic acid. The unique chemical shifts and, most importantly, the distinct splitting patterns of the aromatic protons create a unique fingerprint for each isomer. By systematically applying this multi-spectroscopic approach and understanding the structure-property relationships that govern the spectral data, researchers can confidently and accurately identify these closely related but functionally distinct molecules.

References

A Comparative Guide to the Biological Activity of 4-Cyano-2-methylbenzoic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological function is fundamental. This guide offers an in-depth comparative analysis of 4-Cyano-2-methylbenzoic acid and its ester derivatives, exploring how the modification of the carboxylic acid moiety can profoundly impact its biological activity. While direct comparative studies on this specific parent acid and its esters are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) of analogous benzoic acid derivatives to provide a robust framework for investigation. We will delve into the hypothetical design of experiments, present illustrative data, and provide detailed protocols to empower researchers in their exploration of this chemical series.

Introduction: The Significance of the Benzoic Acid Scaffold and its Modifications

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The carboxylic acid group is a key pharmacophoric feature, capable of forming strong hydrogen bonds with biological targets such as enzymes and receptors. The aromatic ring allows for diverse substitutions, enabling the fine-tuning of electronic, steric, and lipophilic properties.

This compound is an intriguing starting point for drug discovery, possessing a reactive cyano group and a methyl group that can influence its orientation within a binding pocket. A critical question for any drug discovery program centered on a carboxylic acid-containing lead compound is the effect of esterification. Converting the polar carboxylic acid to a less polar ester can dramatically alter a compound's physicochemical properties, including:

  • Lipophilicity: Esters are generally more lipophilic than their corresponding carboxylic acids. This can enhance cell membrane permeability and oral bioavailability.

  • Target Engagement: The nature of the interaction with the biological target will change. If the carboxylic acid is crucial for binding (e.g., through a salt bridge), esterification will likely abolish or significantly reduce activity. Conversely, if the carboxylic acid is not essential for binding or if increased lipophilicity is beneficial for reaching a hydrophobic binding pocket, esterification could enhance potency.

  • Metabolic Stability: Esters can be susceptible to hydrolysis by esterase enzymes in the body, potentially acting as prodrugs that release the active carboxylic acid form. This can be advantageous for controlling the pharmacokinetic profile of a drug.

This guide will explore these concepts through a hypothetical comparative study of this compound and its methyl ester derivative, methyl 4-cyano-2-methylbenzoate. We will focus on two key areas of biological activity often associated with novel small molecules: anticancer (cytotoxic) activity and antimicrobial activity.

Comparative Biological Evaluation: A Proposed Experimental Framework

To objectively compare the biological activities of this compound and its methyl ester, a series of well-defined in vitro assays are necessary. The following sections outline a comprehensive experimental plan.

Assessment of Cytotoxic Activity

A primary screen for potential anticancer agents involves evaluating their cytotoxicity against various cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1][2][3][4]

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549, HCT116) compound_prep 2. Compound Preparation (Stock solutions in DMSO) serial_dilution 3. Serial Dilution (Working concentrations) cell_seeding 4. Cell Seeding (96-well plates) treatment 5. Compound Treatment (24-48h incubation) cell_seeding->treatment mtt_addition 6. MTT Addition (4h incubation) treatment->mtt_addition solubilization 7. Formazan Solubilization (DMSO or Solubilization Buffer) mtt_addition->solubilization absorbance 8. Absorbance Reading (570 nm) solubilization->absorbance ic50 9. IC50 Calculation (Dose-response curves) absorbance->ic50

Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

  • Cell Culture:

    • Culture human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound and methyl 4-cyano-2-methylbenzoate in sterile DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound> 100> 100> 100
Methyl 4-cyano-2-methylbenzoate25.442.135.8
Doxorubicin (Control)0.81.20.9

Note: This data is illustrative and designed to reflect a plausible outcome where the ester shows increased cytotoxicity due to enhanced cell permeability.

Assessment of Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.[5][6][7][8][9] This assay provides quantitative data on the potency of the compounds.

G cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis bacterial_culture 1. Bacterial Culture (e.g., S. aureus, E. coli) inoculum_prep 2. Inoculum Preparation (0.5 McFarland standard) bacterial_culture->inoculum_prep inoculation 4. Inoculation (96-well plates) inoculum_prep->inoculation compound_dilution 3. Compound Dilution (2-fold serial dilutions in broth) compound_dilution->inoculation incubation 5. Incubation (18-24h at 37°C) inoculation->incubation visual_inspection 6. Visual Inspection (Turbidity for growth) incubation->visual_inspection mic_determination 7. MIC Determination (Lowest concentration with no growth) visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Bacterial Strains and Media:

    • Use Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

    • Culture bacteria in Mueller-Hinton Broth (MHB).

  • Compound Preparation:

    • Prepare 1 mg/mL stock solutions of the test compounds in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in MHB to obtain a concentration range of 256 µg/mL to 1 µg/mL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells.

  • Assay Procedure:

    • Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound64128
Methyl 4-cyano-2-methylbenzoate> 256> 256
Ciprofloxacin (Control)0.50.25

Note: This illustrative data reflects a common SAR trend where the free carboxylic acid is more important for antibacterial activity than the corresponding ester.[10]

Discussion: Interpreting the Structure-Activity Relationship

The hypothetical results presented above provide a basis for a compelling discussion on the structure-activity relationship of this compound and its methyl ester.

Cytotoxicity: The illustrative data suggests that the methyl ester is significantly more cytotoxic than the parent acid. This is a plausible outcome, as the increased lipophilicity of the ester would facilitate its passive diffusion across the cell membrane. Once inside the cell, the ester could be hydrolyzed by intracellular esterases to release the carboxylic acid, which might be the active species, or the ester itself could have a unique mechanism of action. The lack of activity of the parent acid could be due to its poor cell permeability.

Antimicrobial Activity: In contrast, the hypothetical antimicrobial data indicates that the parent carboxylic acid is more active than its methyl ester. This is consistent with studies on other benzoic acid derivatives, where the acidic proton is often crucial for disrupting the bacterial cell membrane or inhibiting key metabolic enzymes.[10] The ester, lacking this acidic proton and being more sterically hindered, may be unable to effectively interact with the bacterial target.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the biological activities of this compound and its ester derivatives. Based on established principles of medicinal chemistry, it is reasonable to hypothesize that esterification will have opposing effects on the cytotoxic and antimicrobial activities of this scaffold.

  • For anticancer applications, the ester derivatives may represent a more promising avenue of investigation due to potentially enhanced cellular uptake. Future studies should explore a variety of ester derivatives (e.g., ethyl, propyl, benzyl) to optimize potency and pharmacokinetic properties.

  • For antimicrobial applications, the parent carboxylic acid appears to be the more promising scaffold. Further research could focus on modifying other positions of the aromatic ring to enhance the antibacterial potency while retaining the crucial carboxylic acid moiety.

The experimental protocols and illustrative data presented herein serve as a valuable resource for researchers embarking on the study of this and related chemical series. A systematic investigation of the structure-activity relationships is paramount for the successful development of novel therapeutic agents.

References

comparative study of different synthetic routes to 4-Cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Cyano-2-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1][2] The strategic placement of the cyano and carboxylic acid functionalities on the substituted toluene scaffold makes it a versatile intermediate for the development of novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical research community.

This in-depth technical guide provides a comparative analysis of three distinct synthetic routes to this compound. Each pathway is critically evaluated based on experimental data, mechanistic principles, and practical considerations such as yield, purity, scalability, safety, and cost. Detailed experimental protocols and visual representations of each route are provided to empower researchers in making informed decisions for their specific synthetic needs.

Comparative Overview of Synthetic Strategies

Three primary synthetic strategies for the preparation of this compound are presented:

  • Route 1: The Sandmeyer Reaction commencing with 4-amino-2-methylbenzoic acid.

  • Route 2: Palladium-Catalyzed Cyanation of 4-bromo-2-methylbenzoic acid.

  • Route 3: Oxidation of 4-cyano-2-methyltoluene , a two-step approach.

The following table summarizes the key performance indicators for each route, offering a direct comparison to guide your selection process.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Palladium-Catalyzed CyanationRoute 3: Oxidation of 4-cyano-2-methyltoluene
Starting Material 4-amino-2-methylbenzoic acid4-bromo-2-methylbenzoic acid2-methyl-4-bromoaniline (for 4-cyano-2-methyltoluene)
Key Reactions Diazotization, Copper-catalyzed cyanationPalladium-catalyzed cross-couplingSandmeyer/Palladium-catalyzed cyanation, Benzylic oxidation
Reported Yield Moderate to Good (estimated)[3][4]Good to Excellent[5][6]Moderate (multi-step)[7][8]
Purity Good, requires careful purificationHigh, often requires chromatographic purificationGood, requires purification after each step
Reaction Time ~4-6 hours~5-24 hoursMulti-day synthesis
Advantages Utilizes readily available starting materials, well-established classical reaction.[9]High yields and functional group tolerance, milder conditions for the cyanation step.[5][10]Avoids the direct handling of cyanide in the final oxidation step.
Disadvantages Use of toxic cyanide salts, potential for diazonium salt instability and side reactions, safety concerns on scale-up.[11][12][13]High cost of palladium catalysts and ligands, potential for catalyst poisoning.[14][15]Longer synthetic sequence, use of strong oxidizing agents with environmental considerations.[16][17]

Route 1: The Sandmeyer Reaction from 4-Amino-2-methylbenzoic Acid

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a cyano group via a diazonium salt intermediate.[9][18] This route offers a direct transformation from a readily available amino-substituted benzoic acid.

Reaction Pathway & Mechanism

The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.[19]

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution. The copper(I) catalyst facilitates the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.[3][4]

Sandmeyer Reaction Start 4-Amino-2-methylbenzoic Acid Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product CuCN

Caption: Synthetic workflow for the Sandmeyer reaction.

Experimental Protocol

Step 1: Diazotization of 4-Amino-2-methylbenzoic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-2-methylbenzoic acid (1.0 eq) in a 2M aqueous solution of hydrochloric acid (3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The completion of diazotization can be confirmed by testing with starch-iodide paper for the presence of excess nitrous acid.[20]

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a concentrated aqueous solution of sodium cyanide.

  • Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm slowly to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Causality Behind Experimental Choices
  • Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a temperature of 0-5 °C is crucial for safety and to prevent the formation of unwanted phenol byproducts.[20]

  • Copper(I) Catalyst: Copper(I) salts are essential for the Sandmeyer reaction, facilitating the single-electron transfer mechanism that leads to the formation of an aryl radical and subsequent cyanation.[9]

  • Acidic Conditions: A strong acidic medium is required for the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

Route 2: Palladium-Catalyzed Cyanation of 4-Bromo-2-methylbenzoic Acid

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a milder and often more efficient alternative to classical methods.[10] This route utilizes a palladium catalyst to couple 4-bromo-2-methylbenzoic acid with a cyanide source.

Reaction Pathway & Mechanism

The catalytic cycle typically involves:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.

  • Transmetalation: The cyanide group is transferred from the cyanide source (e.g., zinc cyanide) to the palladium center.

  • Reductive Elimination: The desired aryl nitrile is formed, and the palladium(0) catalyst is regenerated.

Palladium-Catalyzed Cyanation Start 4-Bromo-2-methylbenzoic Acid Product This compound Start->Product Pd Catalyst (e.g., Pd(dppf)Cl₂) Cyanide Source (e.g., Zn(CN)₂) Base, Solvent, Heat Oxidation Route Start 2-Methyl-4-bromoaniline Intermediate 4-Cyano-2-methyltoluene Start->Intermediate 1. NaNO₂, H⁺ 2. CuCN or Pd-cat. Product This compound Intermediate->Product KMnO₄, H₂O, Heat

References

A Comparative Guide to the Purity Assessment of 4-Cyano-2-methylbenzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyano-2-methylbenzoic acid (CAS: 1975-53-7; MW: 161.16 g/mol ) is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and various specialty chemicals.[1][2][3] Its molecular structure, featuring a carboxylic acid, a nitrile, and a methyl group on a benzene ring, makes it a versatile building block.[4] In the context of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of impurities, even in minute quantities, can lead to undesirable side effects, reduced therapeutic efficacy, or instability during storage.

This guide provides an in-depth comparison of four principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Gas Chromatography (GC). We will explore the fundamental principles, provide validated experimental protocols, and offer field-proven insights into the strategic application of each method, enabling researchers and quality control professionals to make informed decisions.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry.[5] Its strength lies in its high resolving power, sensitivity, and adaptability for quantifying both the main compound and its potential impurities in a single run.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. This compound and its impurities are partitioned between the two phases. More polar impurities will elute earlier, while more nonpolar (hydrophobic) impurities will be retained longer on the column. A Photodiode Array (PDA) detector is used to monitor the column effluent, providing both quantitative data (peak area) and qualitative spectral information to assess peak purity.

Causality Behind Experimental Choices

The choice of a buffered, low-pH mobile phase is critical. This compound is a carboxylic acid, and its charge state is pH-dependent. By maintaining the mobile phase pH below the pKa of the carboxylic acid group (~pH 2-3), the molecule remains in its neutral, protonated form. This prevents peak tailing and ensures reproducible retention, which is a hallmark of a robust, self-validating method.[6] Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency.

Experimental Protocol: Purity Determination by RP-HPLC
  • Instrumentation & Conditions:

    • System: HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 230 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Validation & Analysis Sequence:

    • System Suitability: Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.[7]

    • Analysis: Inject the diluent (as a blank), followed by the Sample Solution in duplicate.

    • Specificity: The method's selectivity must be demonstrated by showing that there is no interference from potential impurities or degradation products at the retention time of the main peak.[8]

Workflow for HPLC Purity Analysis

HPLC_Workflow prep Sample & Standard Preparation (0.5 mg/mL) hplc HPLC System Setup (C18 Column, Gradient) prep->hplc sst System Suitability Test (5x Standard Injections) hplc->sst accept Acceptance Criteria Met? (RSD <= 2.0%) sst->accept accept->hplc No, troubleshoot analysis Inject Blank & Sample accept->analysis Yes data Data Acquisition (PDA @ 230 nm) analysis->data calc Purity Calculation (% Area Normalization) data->calc report Final Report calc->report

Caption: Workflow for HPLC Purity Assessment.

Data Interpretation

Purity is typically calculated using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 The PDA detector can be used to assess peak purity, ensuring the main peak is not co-eluting with any impurities. This adds a layer of confidence to the results.

Quantitative NMR (qNMR): An Absolute Method

Quantitative ¹H NMR (qNMR) is a primary analytical method that provides an absolute measure of purity without the need for a reference standard of the analyte itself.[9] It relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Principle of Quantification

By adding a known mass of a certified internal standard to a known mass of the this compound sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[10]

Causality Behind Experimental Choices

The selection of the internal standard is paramount. It must be stable, non-volatile, have a simple proton spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable. Maleic acid is a common choice. The most critical experimental parameter is the relaxation delay (D1), which must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated. This ensures complete relaxation between scans, making the signal integrals truly quantitative.[11]

Experimental Protocol: Purity Determination by qNMR
  • Instrumentation & Conditions:

    • System: 400 MHz (or higher) NMR Spectrometer.

    • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard: Maleic Acid (Certified Reference Material).

    • Key Acquisition Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (D1): 30 seconds (ensure this is > 5x T₁).

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into an NMR tube. Record the mass (m_sample).

    • Accurately weigh ~10 mg of the Maleic Acid internal standard into the same NMR tube. Record the mass (m_std).

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • Data Acquisition & Processing:

    • Acquire the ¹H NMR spectrum using the quantitative parameters.

    • Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectral width.

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte (e.g., the methyl protons) and a signal for the standard (the two vinyl protons of maleic acid).

Workflow for qNMR Purity Analysis

qNMR_Workflow weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve acquire Acquire 1H NMR Spectrum (Quantitative Parameters, D1>5xT1) dissolve->acquire process Process Data (Phase, Baseline, Integrate) acquire->process calc Calculate Purity (Using Integral Ratios & Masses) process->calc report Final Report (Absolute Purity % w/w) calc->report

Caption: Workflow for Absolute Purity by qNMR.

Data Interpretation

The purity (P_sample) as a weight percentage (w/w) is calculated using the following formula:

P_sample (%) = (I_sample / I_std) x (N_std / N_sample) x (MW_sample / MW_std) x (m_std / m_sample) x P_std

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • MW: Molecular Weight (Sample: 161.16; Standard: 116.07)

  • m: Mass

  • P_std: Purity of the internal standard (e.g., 99.9%)

Differential Scanning Calorimetry (DSC): A Thermal Approach

DSC is a powerful thermoanalytical technique that can determine the purity of highly crystalline organic compounds without the use of solvents or external standards.[12] It is considered an absolute method for samples that are at least 98% pure.[5][13]

Principle of Purity Determination

The method is based on the thermodynamic principle that impurities depress and broaden the melting point of a pure substance. This is described by the van't Hoff equation.[14] DSC measures the heat flow into a sample as a function of temperature. The shape of the resulting melting endotherm is analyzed by the instrument's software to calculate the mole percent of impurities.

Causality Behind Experimental Choices

A slow heating rate (e.g., 1-2 °C/min) is crucial to allow for thermal equilibrium to be maintained between the solid and molten phases of the sample throughout the melting process. This is a fundamental assumption of the van't Hoff equation. A nitrogen purge creates an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures. Hermetically sealed pans are used to prevent the loss of any volatile components, including the sample itself or impurities.[14]

Experimental Protocol: Purity Determination by DSC
  • Instrumentation & Conditions:

    • System: A calibrated Differential Scanning Calorimeter.

    • Pans: Aluminum, hermetically sealed.

    • Sample Size: 1-3 mg, accurately weighed.

    • Purge Gas: Nitrogen at 20 mL/min.

    • Temperature Program: Equilibrate at a temperature well below the melting point, then ramp at 1 °C/min through the melt.

  • Procedure:

    • Accurately weigh 1-3 mg of this compound into a DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Run the defined temperature program.

  • Data Analysis:

    • The instrument software integrates the melting peak and applies the van't Hoff model to the partial area analysis of the leading edge of the peak.

    • The software directly outputs the purity in mole percent.

Workflow for DSC Purity Analysis

DSC_Workflow sample_prep Accurately Weigh 1-3 mg of Sample into Pan seal Hermetically Seal Pan sample_prep->seal dsc_run Run DSC Analysis (Slow Heating Rate, N2 Purge) seal->dsc_run data_analysis Analyze Melting Endotherm (Van't Hoff Equation) dsc_run->data_analysis result Obtain Purity (Mole %) data_analysis->result

Caption: Workflow for Purity Determination by DSC.

Data Interpretation

The output is a direct purity value (e.g., 99.8 mol %). It is important to note the limitations of DSC. The method is only suitable for crystalline, thermally stable compounds that do not decompose upon melting.[13] It assumes that the impurities are soluble in the molten analyte and form a eutectic system.

Gas Chromatography (GC): A Specialized Alternative

Gas Chromatography is a high-resolution separation technique best suited for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. However, it can be a valuable tool after a chemical derivatization step.

Principle of Analysis

Derivatization converts the polar, non-volatile carboxylic acid into a more volatile and thermally stable ester (e.g., methyl 4-cyano-2-methylbenzoate).[15] This derivative can then be readily analyzed by GC, where it is separated from other volatile impurities based on boiling point and polarity on a capillary column. A Flame Ionization Detector (FID) is commonly used for detection.

Causality Behind Experimental Choices

Derivatization is the key enabling step. Using an agent like BF₃ in methanol converts the acid to its methyl ester, which has a much lower boiling point and is less prone to adsorption on the column.[16] This transformation is essential for obtaining sharp, symmetrical peaks and achieving reliable quantification.

Experimental Protocol: Purity Determination by GC (Post-Derivatization)
  • Instrumentation & Conditions:

    • System: GC with FID detector and a split/splitless inlet.

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Temperatures: Inlet 250 °C, Detector 280 °C.

    • Oven Program: 100 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Derivatization & Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a vial.

    • Add 1 mL of 14% Boron Trifluoride in Methanol.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool, add 1 mL of water and 1 mL of hexane. Vortex and allow layers to separate.

    • Carefully transfer the upper hexane layer, containing the methyl ester derivative, to a GC vial for analysis.

  • Analysis:

    • Inject 1 µL of the hexane solution into the GC.

Workflow for GC Purity Analysis

GC_Workflow sample_prep Weigh Sample derivatize Derivatization (e.g., BF3/Methanol) sample_prep->derivatize extract Liquid-Liquid Extraction into Organic Solvent derivatize->extract gc_run Inject into GC-FID extract->gc_run data_analysis Integrate Peaks & Calculate % Area Purity gc_run->data_analysis result Final Report data_analysis->result

Caption: Workflow for GC Purity via Derivatization.

Data Interpretation

As with HPLC, purity is calculated by area percent normalization. However, this result is contingent on the assumption that the derivatization reaction was 100% complete for the main component and all impurities, and that no artifacts were introduced during the process. This makes it a less direct method than the others.

Comparative Summary of Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)Gas Chromatography (GC)
Principle Chromatographic separation based on polarity.Proportionality of signal integral to the number of nuclei.Melting point depression due to impurities (Van't Hoff Law).[14]Chromatographic separation of volatile compounds by boiling point.
Quantification Relative (% Area); can be absolute with standards.Absolute (w/w % vs. internal standard).[9]Absolute (mole %).[13]Relative (% Area).
Selectivity High; resolves structurally similar impurities.Moderate; depends on spectral resolution.Low; measures total soluble impurities, cannot resolve them.Very High; excellent for resolving volatile impurities.
Sensitivity High (ppm levels).Low to Moderate (typically >0.1%).Low (best for purity >98%).[5]Very High (ppb levels with specific detectors).
Sample Req. ~1-10 mg~10-20 mg~1-3 mg<1 mg (plus derivatization reagents)
Throughput Moderate (20-30 min/sample).Low (requires long relaxation delays).High (15-20 min/sample).Moderate (20-30 min/sample).
Key Advantage Universal QC method, high resolution, robust.Absolute quantification, no analyte standard needed, structural info.Fast, no solvents, absolute method for pure crystalline materials.Superior resolution for volatile/nonpolar impurities.
Key Limitation Requires reference standards for identified impurities.Lower sensitivity, requires expensive equipment and expertise.Only for pure, crystalline, thermally stable compounds.[13]Requires derivatization for non-volatile analytes, which can add complexity.[16]

Conclusion and Expert Recommendations

The selection of an analytical technique for purity assessment of this compound should be guided by the specific requirements of the analysis. No single method is universally superior; rather, they serve complementary roles in a comprehensive quality control strategy.

  • For Routine Quality Control and Impurity Profiling: HPLC is the undisputed method of choice. Its high resolution, robustness, and ability to separate a wide range of potential impurities make it ideal for release testing of raw materials and finished products.

  • For Primary Characterization and Reference Standard Certification: qNMR provides an invaluable orthogonal method. Its ability to deliver an absolute purity value without a specific analyte standard makes it the gold standard for certifying reference materials and for definitive mass balance studies.[9]

  • For Rapid Screening of High-Purity Batches: DSC offers the fastest route to an absolute purity value for crystalline materials. It is an excellent tool for quickly confirming that a final, purified batch meets a high-purity specification (e.g., >99.5%).[5]

  • For Specialized Impurity Investigations: GC should be considered if there is a specific need to analyze for volatile or nonpolar impurities that may not be well-resolved or detected by HPLC.

By leveraging the distinct strengths of these techniques, researchers, scientists, and drug development professionals can build a robust, multi-faceted analytical framework that ensures the purity, quality, and safety of this compound and the critical medicines derived from it.

References

A Comparative Analysis of the Acidity of 4-Cyano-2-methylbenzoic Acid and Other Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the acidity of an organic molecule, quantified by its acid dissociation constant (pKa), is a cornerstone of its chemical identity. This parameter critically influences a compound's solubility, lipophilicity, and binding interactions, thereby dictating its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of the acidity of 4-Cyano-2-methylbenzoic acid with a series of other substituted benzoic acids. We will delve into the electronic and steric effects that govern their relative acidities and provide a robust experimental protocol for the determination of pKa values, ensuring scientific integrity and reproducibility.

Understanding Acidity in Substituted Benzoic Acids: A Theoretical Framework

The acidity of benzoic acid is fundamentally determined by the stability of its conjugate base, the benzoate anion. Substituents on the benzene ring can significantly alter the electron density of the carboxylate group, thereby influencing the ease of proton donation. Electron-withdrawing groups (EWGs) tend to delocalize the negative charge on the benzoate anion, stabilizing it and thus increasing the acidity (lower pKa) of the parent acid.[1][2] Conversely, electron-donating groups (EDGs) concentrate the negative charge, destabilizing the anion and decreasing acidity (higher pKa).[1][2]

The position of the substituent on the aromatic ring is also crucial. Ortho, meta, and para substituents exert their influence through a combination of inductive and resonance effects. The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with their effect on the reactivity and equilibrium constants of aromatic compounds, including the acidity of benzoic acids.[3][4][5]

Comparative Acidity: A Data-Driven Analysis

The table below presents the pKa values for a selection of substituted benzoic acids, providing a quantitative basis for our comparison. The predicted acidity of this compound is contextualized by the known effects of its constituent functional groups.

CompoundSubstituentspKaReference
Benzoic Acid-4.20[6][7][8]
4-Cyanobenzoic Acid4-CN3.55[9][10][11][12]
2-Methylbenzoic Acid2-CH₃3.91[13][14]
This compound 4-CN, 2-CH₃ Predicted: < 3.55 -
4-Nitrobenzoic Acid4-NO₂3.44[15]
4-Methoxybenzoic Acid4-OCH₃4.47[16]
2-Chlorobenzoic Acid2-Cl2.89[17][18]

Analysis of Substituent Effects:

  • 4-Cyanobenzoic Acid (pKa = 3.55): The cyano group (-CN) is a potent electron-withdrawing group due to its strong inductive effect and resonance effect, which delocalizes the negative charge of the carboxylate anion. This increased stabilization of the conjugate base makes 4-cyanobenzoic acid a stronger acid than benzoic acid.

  • 2-Methylbenzoic Acid (pKa = 3.91): The methyl group (-CH₃) is generally considered an electron-donating group through its inductive effect. However, its presence at the ortho position introduces a steric effect, often referred to as the "ortho effect." This steric hindrance can force the carboxyl group out of the plane of the benzene ring, which can disrupt the delocalization of electrons and, in some cases, increase acidity.[19] For 2-methylbenzoic acid, the acidity is slightly increased compared to benzoic acid, suggesting the ortho effect plays a significant role.[13][20]

  • This compound (Predicted pKa < 3.55): This molecule presents a fascinating case with competing electronic and steric effects. The powerful electron-withdrawing cyano group at the para position will strongly increase acidity. The ortho methyl group, as seen with 2-methylbenzoic acid, also tends to increase acidity due to the ortho effect. The combination of a strong electron-withdrawing group and the ortho effect from the methyl group is expected to make this compound a significantly stronger acid than both 4-cyanobenzoic acid and 2-methylbenzoic acid.

  • 4-Nitrobenzoic Acid (pKa = 3.44): The nitro group (-NO₂) is one of the strongest electron-withdrawing groups, leading to a substantial increase in acidity compared to benzoic acid.[21][22][23][24] Its pKa is slightly lower than that of 4-cyanobenzoic acid, indicating a marginally stronger acid.

  • 4-Methoxybenzoic Acid (pKa = 4.47): The methoxy group (-OCH₃) is an electron-donating group through resonance, which destabilizes the benzoate anion and makes the acid weaker than benzoic acid.[19][25]

  • 2-Chlorobenzoic Acid (pKa = 2.89): The chloro group is electron-withdrawing via its inductive effect. The ortho position enhances this effect, making 2-chlorobenzoic acid a considerably stronger acid than benzoic acid.[17][18]

The interplay of these electronic and steric factors is visually summarized in the following diagram.

Substituent_Effects cluster_withdrawing Electron-Withdrawing Groups (Increase Acidity) cluster_donating Electron-Donating Groups (Decrease Acidity) cluster_mixed Mixed/Ortho Effects 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Cyanobenzoic Acid 4-Cyanobenzoic Acid 4-Nitrobenzoic Acid->4-Cyanobenzoic Acid 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid->4-Nitrobenzoic Acid Stronger Acid (Lower pKa) 2-Methylbenzoic Acid 2-Methylbenzoic Acid 4-Cyanobenzoic Acid->2-Methylbenzoic Acid 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid Benzoic Acid Benzoic Acid 2-Methylbenzoic Acid->Benzoic Acid This compound This compound This compound->4-Cyanobenzoic Acid Predicted Stronger Benzoic Acid->4-Methoxybenzoic Acid Weaker Acid (Higher pKa)

Caption: Relative acidity of substituted benzoic acids.

Experimental Protocol: Determination of pKa by Potentiometric Titration

To empirically validate the predicted acidity and ensure the accuracy of our comparisons, a well-defined experimental protocol is essential. Potentiometric titration is a highly precise and reliable method for determining the pKa of weak acids.[26][27]

Objective: To determine the pKa of a substituted benzoic acid in an aqueous or mixed-solvent system.

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Volumetric flasks

  • Substituted benzoic acid sample (e.g., this compound)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Co-solvent (e.g., methanol or ethanol), if the sample has low aqueous solubility

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the benzoic acid derivative to prepare a solution of known concentration (e.g., 0.01 M). If the compound is not readily soluble in water, a co-solvent may be used. The final solution should have a known percentage of the co-solvent.

  • Titration Setup: Transfer a known volume (e.g., 50 mL) of the sample solution into a beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar.

  • Initial pH Measurement: Record the initial pH of the solution.

  • Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Equivalence Point Determination: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence volume (Veq) from the inflection point of the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).[3]

The following diagram illustrates the experimental workflow for pKa determination.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter C Prepare Analyte Solution A->C B Prepare Standardized Titrant (NaOH) E Titrate with NaOH in Increments B->E D Add Analyte to Beaker C->D D->E F Record pH and Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point (Veq) G->H I Calculate pKa at Veq/2 H->I

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of this compound is predicted to be significantly greater than that of benzoic acid, and likely stronger than 4-cyanobenzoic acid, due to the synergistic effects of the electron-withdrawing cyano group and the ortho-methyl group. This comparative guide underscores the importance of understanding substituent effects in predicting and confirming the physicochemical properties of organic molecules. The provided experimental protocol for potentiometric titration offers a reliable method for the empirical determination of pKa values, a critical parameter in drug development and chemical research.

References

A Comparative Guide to Assessing the Efficacy of 4-Cyano-2-methylbenzoic acid: A Hypothetical Framework for In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of 4-Cyano-2-methylbenzoic acid, a small molecule with characteristics suggestive of a role in targeted therapies.[1][2] While extensive efficacy data for this specific compound is not widely published, its chemical structure, featuring a carboxylic acid and a cyano group, presents a compelling case for its investigation as an enzyme inhibitor.[2][3]

This document will, therefore, outline a hypothetical, yet scientifically rigorous, pathway for assessing its efficacy, beginning with foundational in vitro assays and progressing to a preclinical in vivo model. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices and the importance of robust, self-validating protocols.

The Rationale: Why Investigate this compound as an Enzyme Inhibitor?

Enzyme inhibitors are cornerstones of modern medicine, forming the basis for numerous treatments ranging from antibiotics to oncology drugs.[4][5] The process of drug discovery often involves screening vast libraries of small molecules to identify candidates that can modulate the activity of a specific enzyme implicated in a disease pathway.[5][6]

Our hypothetical target for this compound is a critical kinase involved in a cancer cell proliferation pathway. Kinases are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The experimental journey is to first establish if the compound can inhibit the target enzyme in a controlled, isolated system (in vitro) and then to determine if this activity translates to a therapeutic effect in a complex biological system (in vivo).

In Vitro Efficacy: Determining Target Engagement and Potency

The first crucial step is to confirm that this compound directly interacts with and inhibits our target kinase. The most direct method for this is a biochemical enzyme inhibition assay.[4][7] This assay measures the compound's ability to reduce the enzymatic conversion of a substrate to a product, allowing us to quantify its potency, typically as a half-maximal inhibitory concentration (IC50) value.[6]

Experimental Workflow: In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, and ATP start_reaction Initiate Reaction with Substrate/ATP Mix prep_reagents->start_reaction prep_compound Serial Dilution of This compound pre_incubate Pre-incubate Kinase with Compound prep_compound->pre_incubate prep_enzyme Dilute Target Kinase prep_enzyme->pre_incubate pre_incubate->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Luminescence on Plate Reader stop_reaction->read_plate calc_inhibition % Inhibition Calculation read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Protocol 1: Spectrophotometric Enzyme Inhibition Assay

This protocol outlines a general method for measuring kinase activity and its inhibition.[6]

Materials:

  • Purified target kinase

  • Kinase substrate (e.g., a specific peptide)

  • Assay buffer optimized for the target enzyme

  • This compound dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Positive control inhibitor (a known inhibitor of the kinase)

  • 96-well microplates

  • Microplate spectrophotometer or luminometer

Methodology:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration range might be from 100 µM down to 1 nM.

  • Enzyme Addition: Add 10 µL of the diluted target kinase solution to each well of a 96-well plate.

  • Inhibitor Incubation: Add 10 µL of each concentration of the serially diluted compound (and controls) to the wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of a solution containing the kinase substrate and ATP.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at 37°C.

  • Detection: Stop the reaction and measure the output. For many kinase assays, this involves adding a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining (as ATP is consumed during the kinase reaction).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent-only (negative) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical In Vitro Efficacy Data
CompoundTarget KinaseIC50 (nM)
This compound Kinase A75
Control Inhibitor Kinase A10
Alternative Compound B Kinase A250

This table shows that, in our hypothetical scenario, this compound is a potent inhibitor of Kinase A, warranting further investigation in a more complex biological system.

In Vivo Efficacy: Translating Biochemical Potency to Therapeutic Effect

A promising IC50 value is only the beginning. The critical next question is whether the compound can exert its effect within a living organism, where factors like absorption, distribution, metabolism, and excretion (ADME) play a significant role. The human tumor xenograft model in immunocompromised mice is a standard and vital tool for the preclinical evaluation of potential anticancer drugs.[8][9][10] This model allows us to assess the drug's ability to inhibit tumor growth in a physiological context.[7]

Experimental Workflow: In Vivo Xenograft Study

G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Culture Human Cancer Cells cell_prep Prepare Cell Suspension (e.g., 5x10^6 cells in PBS) cell_culture->cell_prep implantation Subcutaneous Injection of Cells into Nude Mice cell_prep->implantation tumor_growth Monitor Tumor Growth (until ~100-150 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization dosing Administer Vehicle or Compound (e.g., Daily IP Injection) randomization->dosing monitoring Measure Tumor Volume & Body Weight (2-3x/week) dosing->monitoring endpoint Euthanize at Endpoint (e.g., Tumor >1500 mm³) monitoring->endpoint Reaches Endpoint tumor_excision Excise & Weigh Tumors endpoint->tumor_excision analysis Further Analysis: (Histology, Biomarkers) tumor_excision->analysis

Caption: Workflow for a subcutaneous tumor xenograft efficacy study.

Protocol 2: Human Tumor Xenograft Model

This protocol describes a general method for establishing and utilizing a xenograft model to test anti-tumor efficacy.[11]

Materials:

  • 6-8 week old female athymic nude mice

  • Human cancer cell line (expressing the target Kinase A)

  • Complete cell culture medium

  • Sterile Phosphate-Buffered Saline (PBS)

  • This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Sterile syringes and needles

  • Digital calipers

Methodology:

  • Cell Preparation: Culture the selected human cancer cells until they reach 80-90% confluency. Harvest the cells, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.[11]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[11]

  • Tumor Growth Monitoring: Allow tumors to grow. Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound at 25 mg/kg, and 50 mg/kg).

  • Treatment Administration: Administer the compound or vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to the planned schedule (e.g., once daily for 21 days).

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11] Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³). At this point, humanely euthanize all mice, excise the tumors, and record their final weights.

Hypothetical In Vivo Efficacy Data
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1450 ± 210-
This compound 25812 ± 15544%
This compound 50478 ± 9867%

These hypothetical results demonstrate a dose-dependent anti-tumor effect, suggesting that the in vitro enzymatic inhibition successfully translates to a therapeutic outcome in vivo.

Comparative Analysis: Bridging the Gap from Benchtop to Preclinical Model

The transition from an in vitro assay to an in vivo model is the crucible of drug development. A compound that is potent in a test tube may fail in an animal model for numerous reasons.

  • In Vitro Strengths: Provide a clean, controlled environment to confirm a direct mechanism of action (enzyme inhibition) and determine intrinsic potency (IC50). They are high-throughput and cost-effective.[5]

  • In Vivo Strengths: Offer a systemic biological context, accounting for drug metabolism, tissue distribution, and potential toxicities. Efficacy in this model is a much stronger predictor of potential clinical success.[8][9]

  • The Translation: Our hypothetical data shows a successful translation. The potent IC50 of 75 nM observed in vitro corresponds to a significant 67% tumor growth inhibition at a 50 mg/kg dose in vivo. This suggests the compound possesses favorable pharmacokinetic properties, allowing it to reach the tumor site at a concentration sufficient to inhibit its target kinase.

The In Vitro to In Vivo Translational Funnel

G invitro In Vitro Assay (Biochemical Potency) cell_based Cell-Based Assays (Cellular Potency & Viability) invitro->cell_based Does it work in cells? pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) (Exposure & Target Engagement) cell_based->pk_pd Can it reach the target in the body? invivo In Vivo Model (Therapeutic Efficacy) pk_pd->invivo Does it shrink the tumor?

Caption: The translational path from initial biochemical hit to in vivo efficacy.

Conclusion

This guide presents a structured and logical pathway for evaluating the efficacy of a novel compound like this compound. By starting with a precise in vitro biochemical assay to establish potency and mechanism, and progressing to a systemic in vivo xenograft model to confirm therapeutic effect, researchers can build a compelling, data-driven case for further development. The hypothetical success illustrated here, with strong in vitro potency translating to significant in vivo tumor growth inhibition, represents the ideal outcome of such a preclinical investigation and provides the necessary validation to advance a compound toward clinical consideration.

References

A Senior Application Scientist’s Guide to Benchmarking Catalysts for the Synthesis of 4-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Cyano-2-methylbenzoic Acid

This compound is a crucial building block in medicinal chemistry and materials science.[1][2][3] Its bifunctional nature, featuring both a nitrile and a carboxylic acid, makes it a versatile intermediate for synthesizing complex molecules, including pharmaceuticals and functional materials.[4][5] The synthesis of this and other aryl nitriles is most efficiently achieved through the transition-metal-catalyzed cyanation of an appropriate aryl halide precursor, such as 4-bromo-2-methylbenzoic acid.

The choice of catalyst is a critical decision point that dictates the efficiency, scalability, cost, and environmental impact of the synthesis.[6] Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions often require harsh conditions and stoichiometric amounts of toxic reagents.[4][7] Modern catalysis, however, offers milder, more efficient, and versatile pathways.[8] This guide provides an in-depth comparison of the three leading catalytic platforms—Palladium, Copper, and Nickel—grounded in experimental data to empower researchers in selecting the optimal system for their specific needs.

Comparative Analysis of Catalytic Systems

The performance of a catalyst in the cyanation of aryl halides is a multifactorial equation involving the metal center, the ligand architecture, the cyanide source, and the reaction conditions. Here, we dissect the core attributes of Palladium, Copper, and Nickel-based systems.

Palladium-Based Catalysts: The High-Performance Standard

Palladium catalysis is the benchmark for cyanation reactions due to its high efficiency, remarkable functional group tolerance, and well-understood reaction mechanisms.[8][9]

  • Expertise & Experience: The primary challenge in palladium-catalyzed cyanation is the propensity of the cyanide anion to poison the catalytically active Pd(0) species, leading to reaction irreproducibility.[9] Modern systems overcome this by using bulky, electron-rich phosphine ligands (e.g., dppf, XantPhos) that stabilize the palladium center and facilitate the crucial reductive elimination step. The choice of cyanide source is also strategic; using less soluble salts like zinc cyanide (Zn(CN)₂) or safer, complexed sources like potassium ferrocyanide (K₄[Fe(CN)₆]) maintains a low concentration of free cyanide, mitigating catalyst deactivation.[10] Heterogeneous catalysts like Pd/C offer practical advantages for scalability and product purification by simplifying catalyst removal.[10]

  • Performance Profile: These systems are prized for their ability to operate under mild conditions, often at temperatures from room temperature to 100 °C, and their compatibility with a wide array of sensitive functional groups.[11] This makes them ideal for complex, late-stage syntheses.

Copper-Based Catalysts: The Cost-Effective Workhorse

Copper-catalyzed cyanation, an evolution of the classic Rosenmund-von Braun reaction, represents a more economical and practical alternative to palladium.

  • Expertise & Experience: The traditional Rosenmund-von Braun reaction required stoichiometric copper(I) cyanide at very high temperatures (150-280 °C), limiting its scope.[7] The transformative development was the introduction of ligands, particularly diamines, which enable the use of catalytic amounts of a simple copper salt (e.g., CuI).[7][12] A key innovation is the "domino halide exchange-cyanation" strategy. For less reactive aryl bromides, adding a catalytic amount of potassium iodide (KI) allows for an in-situ conversion to the more reactive aryl iodide, which then undergoes cyanation. This significantly broadens the substrate scope to include readily available aryl bromides under much milder conditions (e.g., 110 °C).[7][12]

  • Performance Profile: While sometimes requiring higher temperatures than palladium systems, modern copper catalysts are robust, inexpensive, and highly effective, especially for large-scale production where cost is a primary driver.[12] They also show excellent functional group compatibility.[7]

Nickel-Based Catalysts: The Emerging Sustainable Alternative

Nickel catalysis has rapidly emerged as a powerful and sustainable approach, leveraging a more earth-abundant and less expensive metal.[13]

  • Expertise & Experience: Nickel catalysts are particularly attractive for their ability to activate challenging substrates like aryl chlorides and for their compatibility with a diverse range of cyanide sources.[13][14] Recent breakthroughs include the use of non-metal, organic cyanide sources like acetonitrile, which serve as both solvent and reagent, enhancing the safety and practicality of the protocol.[14] Furthermore, the advent of photoredox/nickel dual catalysis has enabled cyanations to proceed at room temperature under visible light, representing a significant advance in green chemistry.[15][16] This method avoids the need for air-sensitive Ni(0) precursors and hypertoxic reagents.[15]

  • Performance Profile: Nickel systems offer a unique combination of cost-effectiveness, versatility in cyanide source selection, and access to novel, energy-efficient reaction pathways.[13][15] They demonstrate broad functional group tolerance, making them a highly competitive platform.[17]

Performance Benchmark of Catalysts

The following table summarizes the performance of representative catalytic systems for the cyanation of aryl halides, providing a framework for comparison.

Catalyst SystemStarting MaterialCyanide SourceYield (%)Temp (°C)Time (h)Key Advantages & Considerations
Palladium
Pd/C, dppf[10]Aryl BromideZn(CN)₂Up to 98%11012Heterogeneous, scalable, practical for industry.
Pd(OAc)₂, XPhosAryl ChlorideK₄[Fe(CN)₆]•3H₂O75-99%1001Uses non-toxic cyanide source, fast reaction times.
Buchwald Precatalyst[11]Aryl BromideZn(CN)₂85-95%25-4012-24Exceptionally mild conditions, aqueous media.
Copper
CuI, Diamine Ligand[7][12]Aryl BromideNaCN81-99%11024Inexpensive, domino halide-exchange possible.
Cu(I) Iodide[18]Aryl HalideNH₄HCO₃ / DMF60-85%12024Utilizes a combined, safer cyanide source.
[Cu(CyDMEDA)₂Br]Br[19]Aryl IodideSodium Nitroprusside29-81%7512Nontoxic cyanide source, aqueous conditions.
Nickel
NiCl₂(dppf)[13]Aryl ChlorideZn(CN)₂70-95%8012Effective for less reactive aryl chlorides.
NiBr₂•diglyme, Ligand[14]Aryl HalideAcetonitrile (MeCN)60-90%10024Benign, readily available cyanide source.
NiBr₂•glyme / Photocatalyst[15]Aryl BromideK₄[Fe(CN)₆]53-93%RT24Visible light-driven, room temperature reaction.

Note: The data presented are representative of cyanation reactions on various aryl halides and serve as a benchmark. Specific yields for 4-bromo-2-methylbenzoic acid may vary and require optimization.

In-Depth Experimental Protocols

A self-validating protocol is essential for trustworthy and reproducible results. The following methodologies include checkpoints for reaction monitoring and purification.

Protocol 1: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from a general method for the cyanation of (hetero)aryl halides and is valued for its use of a non-toxic cyanide source.

  • Causality: The use of a pre-catalyst and a specific ligand ensures the efficient formation of the active Pd(0) species. K₄[Fe(CN)₆] is a stable, solid cyanide source that is safer to handle than alkali metal cyanides. A mixed aqueous/organic solvent system is used to dissolve both the organic substrate and the inorganic salts.

  • Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add the Pd precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]•3H₂O, 0.5 equivalents).

  • Inerting: Seal the vial with a Teflon-lined septum cap. Evacuate the vial and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Add 4-bromo-2-methylbenzoic acid (1.0 mmol, 1.0 equiv). Via syringe, add dioxane (2.5 mL) and a 0.05 M solution of potassium acetate (KOAc) in degassed water (2.5 mL).

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 1-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure this compound.

Protocol 2: Copper-Catalyzed Domino Cyanation

This protocol, adapted from Buchwald's work, is highly effective for aryl bromides.[7][12]

  • Causality: CuI serves as the catalyst precursor. The diamine ligand accelerates the reaction, allowing for catalytic turnover at lower temperatures. KI facilitates the conversion of the aryl bromide to a more reactive aryl iodide in situ. Toluene is an apolar solvent that simplifies product isolation compared to traditional polar solvents like DMF.[12]

  • Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine CuI (10 mol%), KI (20 mol%), and sodium cyanide (NaCN, 1.2 equiv). Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.

  • Reagent Addition: Add 4-bromo-2-methylbenzoic acid (1.0 mmol, 1.0 equiv), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 1.0 equiv), and toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours with vigorous stirring.

  • Monitoring (Self-Validation): Progress can be monitored by GC-MS analysis of quenched aliquots.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with a 1:1 mixture of ethyl acetate and water. Carefully add aqueous ammonia to complex the copper salts (the aqueous layer will turn deep blue). Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 3: Nickel-Catalyzed Cyanation with Acetonitrile

This protocol showcases a modern, safer approach using acetonitrile as the cyanide source.[14]

  • Causality: This system leverages the ability of a nickel catalyst to activate the C-CN bond of the solvent, acetonitrile, for transfer to the aryl halide. The specific ligand is crucial for facilitating the catalytic cycle. This method avoids the handling of toxic metal cyanide salts entirely.[14]

  • Reaction Setup: In a glovebox, add a nickel precatalyst (e.g., NiBr₂•diglyme, 5 mol%) and a suitable phosphine ligand (e.g., dppf, 10 mol%) to a reaction vial.

  • Reagent Addition: Add 4-iodo-2-methylbenzoic acid (1.0 mmol, 1.0 equiv) and a base (e.g., K₃PO₄, 2.0 equiv).

  • Reaction Execution: Add acetonitrile (3 mL) as the solvent and cyanide source. Seal the vial, remove it from the glovebox, and heat at 100 °C for 24 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Cool the reaction mixture. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify the residue via silica gel chromatography to obtain the final product.

Visualization of Catalytic Mechanisms

The catalytic cycles for palladium, copper, and nickel, while distinct, share fundamental steps. The following diagram illustrates the generalized pathway for a cross-coupling cyanation reaction.

Catalytic_Cyanation_Cycles cluster_Pd Palladium Cycle cluster_Ni Nickel Cycle cluster_Cu Copper Cycle (Simplified) Pd0 Pd(0)L_n Pd_OA Ar-Pd(II)-X Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_CN Ar-Pd(II)-CN Pd_OA->Pd_CN Cyanide Exchange ('CN⁻') Pd_CN->Pd0 Reductive Elimination ArCN Product (Ar-CN) Pd_CN->ArCN Ni0 Ni(0)L_n Ni_OA Ar-Ni(II)-X Ni0->Ni_OA Oxidative Addition (Ar-X) Ni_CN Ar-Ni(II)-CN Ni_OA->Ni_CN Cyanide Exchange ('CN⁻') Ni_CN->ArCN Ni_CN->Ni0 Reductive Elimination CuI L_n-Cu(I)-CN Cu_Complex [L_n-Cu(III)(Ar)(CN)(X)] CuI->Cu_Complex Oxidative Addition (Ar-X) Cu_Complex->ArCN Cu_Complex->CuI Reductive Elimination

Caption: Generalized catalytic cycles for Pd, Ni, and Cu-catalyzed cyanation.

Conclusion and Future Outlook

The synthesis of this compound and related aryl nitriles is a mature field with a diverse and powerful catalytic toolkit.

  • Palladium systems remain the gold standard for versatility and performance under mild conditions, particularly in complex molecular settings.[11]

  • Copper catalysts offer a robust, scalable, and economical solution, making them highly attractive for industrial applications.[7][12]

  • Nickel catalysts are at the forefront of sustainable chemistry, providing a low-cost alternative that enables novel reaction pathways with safer reagents.[14][15]

The selection of a catalyst is not a one-size-fits-all decision. It requires a careful analysis of the specific substrate, required scale, cost constraints, and safety considerations. By understanding the fundamental strengths and operational nuances of each catalytic system, researchers can make informed decisions to accelerate their research and development goals. The continued evolution of catalysis, particularly in harnessing photoredox energy and utilizing benign reagents, promises an even more efficient and greener future for the synthesis of these vital chemical intermediates.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development and scientific discovery, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents demands not only precision in our experiments but also in their entire lifecycle, from procurement to disposal. 4-Cyano-2-methylbenzoic acid, a compound valuable in organic synthesis, possesses a dual nature: a carboxylic acid and a nitrile (cyano) group. This structure necessitates a rigorous and informed approach to its disposal, primarily to mitigate the significant risks associated with cyanide-containing compounds.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment by neutralizing potential hazards at their source. By understanding the causality behind each step, we can ensure that our work is not only scientifically sound but also ethically and environmentally responsible.

Hazard Assessment: Understanding the Risks

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is critical. The primary concern with this compound stems from its cyano group. While the compound itself is a solid, its reaction with acids can generate highly toxic hydrogen cyanide (HCN) gas.[1][2][3] Inhalation of HCN can be fatal within minutes.[3] Therefore, the cardinal rule of handling this compound is the strict segregation from all acids, except when required by a vetted experimental protocol conducted within a certified chemical fume hood.[1][3][4]

The compound is also classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[5]

Table 1: Physicochemical Properties and Hazard Classifications

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[5]
Molecular Weight 161.16 g/mol [5]
Appearance Solid
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[5]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases.[6] Reaction with acids will produce lethal hydrogen cyanide gas.[2][2][6]

Pre-Disposal Preparations: Engineering Controls & PPE

Proper preparation is the foundation of safe disposal. All handling and disposal-related activities for this compound must be performed within a certified laboratory chemical fume hood to control potential exposure to dust or released gases.[2][3][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tight-sealing safety goggles and a face shield if there is a splash hazard.[3][4]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the dermal toxicity, double-gloving with nitrile or neoprene gloves is highly recommended to prevent exposure from tears or leaks.[2][3][4] Gloves must be disposed of as hazardous waste after use.[1]

  • Body Protection: A lab coat and clothing that fully covers the legs and feet are required.[2] An impervious apron should be used if a significant splash potential exists.[1]

Segregated Waste Management Workflow

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[7][8] It is the generator's responsibility to ensure waste is correctly identified, managed, and disposed of.[9][10] The following workflow ensures compliance and safety.

G cluster_prep Preparation Phase cluster_disposal Disposal Protocol start Waste Generation (this compound) ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe hood Work Inside Certified Chemical Fume Hood ppe->hood decision Solid or Liquid Waste? hood->decision solid_waste Solid Waste Container (Contaminated PPE, Weigh Paper, Unused Reagent) decision->solid_waste Solid liquid_waste Liquid Waste Container (Contaminated Solvents, Aqueous Solutions) decision->liquid_waste Liquid labeling Label Waste Container: 'HAZARDOUS WASTE - CYANIDE' 'NO ACIDS' solid_waste->labeling liquid_waste->labeling decon Decontaminate Glassware & Surfaces with pH 10 Buffer, then 10% Bleach Solution labeling->decon storage Store Sealed Container in Secondary Containment in a Designated Satellite Area labeling->storage decon_waste Collect Decontamination Rinsate as Cyanide Waste decon->decon_waste decon_waste->liquid_waste pickup Request Pickup by EHS for Final Disposal storage->pickup

Figure 1: Decision workflow for the safe disposal of cyanide-containing waste.

Step-by-Step Disposal and Decontamination Protocol

A. Waste Segregation and Containment

  • Establish Dedicated Waste Containers: Use separate, clearly marked hazardous waste containers for solid and liquid cyanide-containing waste.[3][4] These containers must be used exclusively for cyanide waste to prevent dangerous reactions.[3]

  • Solid Waste: Place all contaminated solids, including unused or expired this compound, contaminated gloves, weigh paper, and paper towels, directly into the designated solid cyanide waste container.[3][4]

  • Liquid Waste: Collect all contaminated solvents or aqueous solutions in a dedicated liquid cyanide waste container. Ensure the container is compatible with the solvents used.

  • Seal Containers: Keep waste containers tightly closed when not actively adding waste.[2][11]

B. Container Labeling

Proper labeling is a critical control measure. Every waste container must be tagged with a hazardous waste label immediately upon creation.

  • Contents: Clearly write "Hazardous Waste - Cyanide Waste" and list the chemical constituents (e.g., "this compound," "Methanol," etc.).

  • Warning: Prominently add the warning: "No Acids." [4] This is the most critical instruction to prevent the generation of HCN gas.

C. Decontamination of Equipment and Work Surfaces

All glassware and equipment that has come into contact with this compound must be decontaminated inside the fume hood before being removed for general washing.[4]

  • Initial Rinse (pH 10): First, rinse the contaminated surfaces and glassware with a pH 10 buffer solution.[4] This alkaline condition prevents the formation of HCN.

  • Secondary Rinse (Bleach): Follow the buffer rinse with a freshly prepared 10% bleach solution (sodium hypochlorite). The bleach will oxidize and degrade the cyanide.

  • Final Rinse: Perform a final rinse with water.

  • Collect all Rinsates: All rinsates from the decontamination process must be collected and added to the liquid cyanide hazardous waste container.[4] Dispose of all cleaning materials (wipes, etc.) as solid cyanide waste.[4]

D. Storage and Final Disposal

  • Secure Storage: Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area. The containers should be placed in secondary containment to mitigate potential leaks.[2]

  • Maintain Segregation: Ensure the cyanide waste is stored separately from all incompatible chemicals, especially acids.[1][2][11]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to request a pickup of the hazardous waste.[4] Follow their specific procedures for scheduling and documentation.

Emergency Procedures: Spill and Exposure

Small Spill (Contained within a Fume Hood):

  • Ensure appropriate PPE is worn, including double gloves, safety goggles, and a lab coat.[2]

  • Do not use acids to clean the spill.

  • Clean the spill using a pH 10 buffer solution or other approved cyanide spill cleanup materials.[1]

  • Collect all cleanup debris and place it in the solid cyanide hazardous waste container.

  • Decontaminate the area as described in the protocol above.

Large Spill (Outside of a Fume Hood) or Any Release of HCN Gas:

  • EVACUATE IMMEDIATELY. Alert all personnel in the vicinity.

  • Close the laboratory doors and post a warning sign prohibiting entry.[2]

  • From a safe location, call your institution's emergency number and the EHS office to report the spill.[2]

  • DO NOT attempt to clean up a large spill or a spill outside of a fume hood.[2]

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[6][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so without risk to yourself). Seek immediate medical attention.[6][13]

By adhering to these rigorous procedures, we uphold our professional responsibility to ensure a safe research environment, protecting ourselves, our colleagues, and the integrity of our scientific institutions.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. The compound 4-Cyano-2-methylbenzoic acid (CAS No. 1975-53-7) presents a dual-hazard profile, combining the characteristics of an aromatic carboxylic acid with those of an organic nitrile.[1] This guide provides a comprehensive, field-proven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety protocols.

Hazard Analysis: Understanding the "Why"

Effective PPE selection begins with a thorough understanding of the specific risks posed by the chemical. This compound is a solid compound with a multi-faceted hazard profile.[1][2] The presence of the carboxylic acid group contributes to its irritant properties, while the cyano (nitrile) group necessitates precautions against potential cyanide-related toxicity.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Code Source(s)
Acute Toxicity, Oral Harmful if swallowed H302 [3]
Acute Toxicity, Dermal Harmful in contact with skin H312 [3][4]
Skin Corrosion/Irritation Causes skin irritation H315 [3][5]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [3][5]
Acute Toxicity, Inhalation Harmful if inhaled H332 [3][4]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |[3] |

The primary routes of exposure are inhalation of the dust, skin or eye contact, and accidental ingestion.[6][7] A critical, though less obvious, hazard is the potential for the cyano group to react with acids to produce highly toxic hydrogen cyanide (HCN) gas.[7][8] Therefore, all handling procedures and disposal plans must be designed to prevent such contact.

Core Protective Equipment: Your First Line of Defense

A multi-layered PPE strategy is essential. This involves selecting appropriate gear for body, hand, eye, and respiratory protection based on the specific task and potential for exposure.

Engineering Controls: The Foundation of Safety

Before discussing PPE, it is crucial to emphasize that all work with this compound, including weighing and solution preparation, must be performed within a certified laboratory chemical fume hood.[6][7] This engineering control is the most critical step in minimizing inhalation exposure.

Body and Extremity Protection
  • Laboratory Coat: A flame-resistant lab coat with sleeves extending to the wrists is mandatory to protect against incidental contact and contamination of personal clothing.[6]

  • Proper Attire: Long pants and closed-toe, non-perforated shoes are required to ensure no skin is exposed.[6][8]

Hand Protection: A Task-Based Approach

Given the hazards of skin irritation and dermal toxicity, glove selection is paramount. Nitrile gloves are suitable for incidental contact, but a double-gloving strategy is recommended to provide an additional layer of security.[7][8]

Table 2: Glove Selection by Task

Task Primary Glove Secondary Glove (Outer) Rationale
Routine Handling (Weighing, transfers in-hood) Thinner Nitrile Glove Thicker Nitrile Glove Double barrier provides excellent splash protection and allows for easy removal of the outer glove if contamination occurs, preserving the inner layer.[7][8]

| Prolonged Handling or Spill Cleanup | Nitrile Glove | Butyl Rubber Glove | Butyl rubber offers superior resistance to a wide range of chemicals, including corrosive acids, making it ideal for situations with higher exposure risk.[9] |

Causality: The double-gloving technique is not merely about adding layers; it's a procedural safeguard. If the outer glove is compromised, it can be removed without exposing the skin, allowing the user to safely exit the area or don a new outer glove.

Eye and Face Protection

The irritant nature of this compound necessitates robust eye protection.[5]

  • Standard Operations: At a minimum, tight-sealing safety goggles are required.[5] Standard safety glasses with side shields do not provide adequate protection from dust or splashes.[8]

  • High-Risk Procedures: When handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.[8]

Respiratory Protection

While the chemical fume hood is the primary barrier, respiratory protection may be required in specific scenarios.

  • Standard Operations in a Fume Hood: No respiratory protection is typically needed when handling small quantities within a properly functioning fume hood.[5]

  • Emergency Situations or Spill Cleanup: In the event of a spill outside of a fume hood, respiratory protection is mandatory. A full-face respirator with a combination organic vapor/acid gas/P100 (or FFP3) cartridge is recommended to protect against dusts and potential vapors.[10][11][12] For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[13][14]

Operational and Disposal Plans

A safe protocol extends beyond wearing the right gear; it involves a systematic workflow for every stage of handling, from preparation to disposal.

Pre-Operational Safety Checklist
  • Confirm the chemical fume hood has a valid certification.[6]

  • Locate the nearest safety shower and eyewash station; ensure the access path is clear.[8]

  • Establish a designated area within the fume hood for cyanide-containing work.[8]

  • Ensure separate, clearly labeled waste containers for solid and liquid cyanide-containing waste are available.[8][15]

  • Never work alone when handling cyanide compounds.[6][7]

PPE Donning and Doffing Workflow

Properly removing PPE is as critical as putting it on to prevent cross-contamination. The sequence is designed to move from most contaminated to least contaminated items.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves f2 2. Lab Coat f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Wash Hands f4->f5

Caption: PPE Donning and Doffing Sequence.

Emergency Response Protocols

Immediate and correct action is vital in an exposure event.

Table 3: First Aid and Exposure Response

Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected area in a safety shower with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][8]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][8][16]
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, call for emergency medical services (e.g., 911). Do not perform mouth-to-mouth resuscitation.[16][17]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical team.[5][7] |

Spill Management Workflow

The response to a spill depends on its size and location.

Spill_Response start Spill Occurs q1 Is the spill contained within the fume hood? start->q1 minor_spill Minor Spill Protocol (Inside Hood) q1->minor_spill Yes major_spill Major Spill Protocol (Outside Hood) q1->major_spill No step_minor1 1. Use absorbent pads or a cloth dampened with a pH 10 buffer to clean up, avoiding dust. [5] minor_spill->step_minor1 step_major1 1. Evacuate the immediate area and alert others. [1, 4] major_spill->step_major1 step_minor2 2. Wipe the area thoroughly. Place all cleanup materials in a sealed bag for hazardous waste. [5] step_minor1->step_minor2 step_minor3 3. Decontaminate surfaces. step_minor2->step_minor3 step_major2 2. Call emergency personnel (e.g., 911) and EH&S. [1, 4] step_major1->step_major2 step_major3 3. Prevent entry to the area. step_major2->step_major3

Caption: Decision workflow for spill response.

Waste Disposal Plan

Proper segregation of waste is critical to prevent hazardous reactions.

  • Solid Waste: All contaminated disposable items (e.g., gloves, wipes, weigh paper, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for cyanide-containing solids.[8][15]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container for cyanide-containing liquids.[8]

  • AVOID ACIDIC CONTACT: Never mix cyanide-containing waste with acidic waste streams to prevent the generation of hydrogen cyanide gas.[8][15]

  • Empty Containers: The original container of the chemical, even when empty, must be managed as hazardous waste.[15]

  • Pickup: Follow your institution's procedures to request a hazardous waste pickup.[8]

By adhering to this comprehensive guide, you establish a robust safety culture that protects you, your colleagues, and the integrity of your invaluable work.

References

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Retrosynthesis Analysis

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4-Cyano-2-methylbenzoic acid
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4-Cyano-2-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.